molecular formula C34H22O8 B2947062 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene CAS No. 1078153-58-8

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene

Cat. No.: B2947062
CAS No.: 1078153-58-8
M. Wt: 558.542
InChI Key: SRTQKANXPMBQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene is a useful research compound. Its molecular formula is C34H22O8 and its molecular weight is 558.542. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2,4,5-tris(4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22O8/c35-31(36)23-9-1-19(2-10-23)27-17-29(21-5-13-25(14-6-21)33(39)40)30(22-7-15-26(16-8-22)34(41)42)18-28(27)20-3-11-24(12-4-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTQKANXPMBQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078153-58-8
Record name 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB) is a tetracarboxylic acid organic linker that has garnered significant interest in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid, planar core and four peripherally located carboxylic acid groups make it an exceptional building block for creating highly porous and stable crystalline structures. This guide provides a comprehensive overview of the properties, structure, and synthesis of H4TCPB, as well as its applications in the development of novel materials for gas storage, catalysis, and potential drug delivery systems.

Chemical and Physical Properties

This compound is a white to off-white powder. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₃₄H₂₂O₈[1][2]
Molecular Weight 558.53 g/mol [1][2]
CAS Number 1078153-58-8
Appearance White to almost white powder/crystal[3]
Purity ≥97% (HPLC)[3]
Predicted Boiling Point 792.8 ± 60.0 °C[4]
Predicted Density 1.393 ± 0.06 g/cm³[4]
Predicted pKa 3.24 ± 0.10[4]
InChI 1S/C34H22O8/c35-31(36)23-9-1-19(2-10-23)27-17-29(21-5-13-25(14-6-21)33(39)40)30(22-7-15-26(16-8-22)34(41)42)18-28(27)20-3-11-24(12-4-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
SMILES OC(=O)c1ccc(cc1)c2c(cc(c(c2)c3ccc(cc3)C(=O)O)c4ccc(cc4)C(=O)O)c5ccc(cc5)C(=O)O

Molecular and Crystal Structure

The molecular structure of this compound consists of a central benzene (B151609) ring substituted with four carboxyphenyl groups at the 1, 2, 4, and 5 positions. This arrangement results in a rigid and sterically hindered molecule with a propeller-like conformation in the gas phase. In the solid state, intermolecular hydrogen bonding between the carboxylic acid groups dictates the packing arrangement.

The crystal structure of this compound has been determined by X-ray diffraction and is available in the Crystallography Open Database (COD).

Crystallographic Data
COD ID 7227669
Space Group P b c n
Unit Cell Dimensions a = 19.4377 Å, b = 30.6822 Å, c = 9.1127 Å
α = 90.0000°, β = 90.0000°, γ = 90.0000°

Caption: Crystallographic data for this compound.

The structure reveals a layered arrangement where molecules are linked through extensive hydrogen-bonding networks, forming two-dimensional sheets.

G Molecular Structure of this compound cluster_benzene Central Benzene Ring cluster_cp1 Carboxyphenyl Group 1 cluster_cp2 Carboxyphenyl Group 2 cluster_cp3 Carboxyphenyl Group 3 cluster_cp4 Carboxyphenyl Group 4 B1 C B2 C B1->B2 CP1_C1 C B1->CP1_C1 B3 C B2->B3 CP2_C1 C B2->CP2_C1 B4 C B3->B4 B5 C B4->B5 CP3_C1 C B4->CP3_C1 B6 C B5->B6 CP4_C1 C B5->CP4_C1 B6->B1 CP1_C2 C CP1_C1->CP1_C2 CP1_C3 C CP1_C2->CP1_C3 CP1_C4 C CP1_C3->CP1_C4 CP1_C5 C CP1_C4->CP1_C5 COOH1 COOH CP1_C4->COOH1 CP1_C6 C CP1_C5->CP1_C6 CP1_C6->CP1_C1 CP2_C2 C CP2_C1->CP2_C2 CP2_C3 C CP2_C2->CP2_C3 CP2_C4 C CP2_C3->CP2_C4 CP2_C5 C CP2_C4->CP2_C5 COOH2 COOH CP2_C4->COOH2 CP2_C6 C CP2_C5->CP2_C6 CP2_C6->CP2_C1 CP3_C2 C CP3_C1->CP3_C2 CP3_C3 C CP3_C2->CP3_C3 CP3_C4 C CP3_C3->CP3_C4 CP3_C5 C CP3_C4->CP3_C5 COOH3 COOH CP3_C4->COOH3 CP3_C6 C CP3_C5->CP3_C6 CP3_C6->CP3_C1 CP4_C2 C CP4_C1->CP4_C2 CP4_C3 C CP4_C2->CP4_C3 CP4_C4 C CP4_C3->CP4_C4 CP4_C5 C CP4_C4->CP4_C5 COOH4 COOH CP4_C4->COOH4 CP4_C6 C CP4_C5->CP4_C6 CP4_C6->CP4_C1

Caption: 2D representation of the molecular structure of H4TCPB.

Spectroscopic Data

Spectroscopic Data for 1,2,4,5-Tetrakis(4-methylphenyl)benzene Intermediate
¹H NMR (CDCl₃) δ 2.32 (s, 12H), 7.04 (d, 8H), 7.12 (d, 8H), 7.45 (s, 2H)
¹³C NMR (CDCl₃) δ 128.9, 130.0, 133.3, 136.4, 138.4, 139.5 ppm

Note: This data is for a synthetic precursor and not the final H4TCPB product.

A representative FT-IR spectrum of a similar aromatic polycarboxylic acid would show characteristic peaks for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O stretching and O-H bending vibrations, in addition to aromatic C-H and C=C stretching vibrations.

Experimental Protocols

Synthesis of this compound

A common synthetic route to H4TCPB involves a Grignard reaction followed by oxidation. The following is a representative protocol.[4]

G Synthetic Pathway to H4TCPB reagent1 p-Tolylmagnesium bromide (in THF) intermediate 1,2,4,5-Tetrakis(4-methylphenyl)benzene reagent1->intermediate Grignard Reaction reagent2 Hexabromobenzene (B166198) reagent2->intermediate product This compound (H4TCPB) intermediate->product Oxidation reagent3 HNO₃, H₂O reagent3->product

Caption: A typical synthetic route for H4TCPB.

Step 1: Synthesis of 1,2,4,5-Tetrakis(4-methylphenyl)benzene

  • To a flask containing hexabromobenzene (5.0 g, 9.07 mmol) under a nitrogen atmosphere, add p-tolylmagnesium bromide (100 ml of a 1M solution in THF, 100 mmol).

  • Stir the resulting grey suspension at room temperature for 15 hours.

  • Pour the reaction mixture onto ice and add 50 ml of 6M HCl.

  • Extract the mixture with THF (3 x 200 ml).

  • Combine the organic layers and remove the solvent via rotary evaporation.

  • Wash the resulting solid with hexanes and cold acetone (B3395972) to yield 1,2,4,5-tetrakis(4-methylphenyl)benzene.

Step 2: Oxidation to this compound

  • Place the intermediate from Step 1 (2.0 g) in a 100 ml Teflon-lined vessel.

  • Add 24 ml of water and 6 ml of concentrated nitric acid.

  • Seal the vessel and heat at 180 °C for 24 hours.

  • Collect the resulting solid by filtration and wash with a 7:3 mixture of THF and chloroform.

  • Dry the solid to obtain the final product, this compound.

General Protocol for MOF Synthesis using H4TCPB

The versatility of H4TCPB allows for its use in the synthesis of various MOFs with different metal ions. A general solvothermal synthesis protocol is outlined below.[5][6][7]

G General MOF Synthesis Workflow start Start dissolve Dissolve H4TCPB and Metal Salt in Solvent (e.g., DMF) start->dissolve seal Seal in a Teflon-lined Autoclave dissolve->seal heat Heat at a specific temperature for a defined time seal->heat cool Cool to Room Temperature heat->cool collect Collect Crystals by Filtration cool->collect wash Wash with Fresh Solvent collect->wash dry Dry the MOF Product wash->dry end End dry->end

Caption: A generalized workflow for the solvothermal synthesis of MOFs using H4TCPB.

  • Preparation of the Reaction Mixture: In a typical synthesis, this compound and a chosen metal salt (e.g., zirconium(IV) chloride, strontium nitrate) are dissolved in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF).[5][7] Modulators, such as formic acid or acetic acid, are often added to control the crystallinity and phase of the resulting MOF.[7]

  • Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (typically between 100-150 °C) for a period ranging from a few hours to several days.[5][6]

  • Isolation and Purification: After the reaction is complete, the autoclave is cooled to room temperature. The resulting crystalline product is collected by filtration and washed several times with fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.

  • Activation: To remove the solvent molecules occluded within the pores of the MOF, an activation step is typically required. This often involves solvent exchange with a more volatile solvent followed by heating under vacuum.

Applications

The unique structural characteristics of H4TCPB make it a valuable linker for the construction of MOFs with applications in various fields.

  • Gas Storage and Separation: The high porosity and tunable pore sizes of MOFs synthesized with H4TCPB make them promising candidates for the storage of gases such as hydrogen and methane, as well as for the separation of gas mixtures.[1]

  • Catalysis: The incorporation of catalytically active metal sites into MOFs constructed with H4TCPB can lead to heterogeneous catalysts with high activity and selectivity.[1]

  • Luminescence: Some MOFs synthesized with H4TCPB and lanthanide metals have been shown to exhibit luminescent properties, suggesting potential applications in sensing and optoelectronic devices.[6]

  • Drug Delivery: The porous nature of these MOFs allows for the encapsulation of drug molecules, and the biodegradability of some frameworks makes them potential candidates for controlled drug release systems.

Safety and Handling

This compound is classified as a skin and eye irritant.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key building block in the design and synthesis of advanced porous materials. Its rigid structure and multiple coordinating sites enable the formation of robust and highly ordered Metal-Organic Frameworks with a wide range of potential applications. Further research into the synthesis of novel MOFs using this versatile linker is expected to lead to the development of new materials with tailored properties for addressing challenges in energy, environment, and medicine.

References

An In-Depth Technical Guide to the Synthesis and Application of the H4TCPB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene, commonly known as H4TCPB, is a tetratopic carboxylic acid linker that has garnered significant interest in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid structure and four points of connectivity allow for the construction of highly porous and stable three-dimensional networks. While its primary application to date has been in areas such as gas storage and catalysis, the unique properties of MOFs constructed from H4TCPB are paving the way for innovative applications in the biomedical field, including advanced drug delivery systems. This technical guide provides a comprehensive overview of the synthesis of the H4TCPB linker and explores its burgeoning role in drug development.

H4TCPB Linker: Core Properties

The H4TCPB molecule is characterized by a central benzene (B151609) ring symmetrically substituted with four carboxyphenyl groups. This structure imparts a high degree of rigidity and pre-determined coordination geometry, which is crucial for the formation of crystalline MOFs.

PropertyValue
Chemical Formula C₃₄H₂₂O₈
Molecular Weight 558.53 g/mol [1]
CAS Number 1078153-58-8[2]
Appearance Typically a powder[1]
Solubility Sparingly soluble in common organic solvents

Synthesis of the H4TCPB Linker

The most prevalent and robust method for synthesizing the H4TCPB linker is the Palladium-catalyzed Suzuki cross-coupling reaction.[1][3] This reaction creates the essential carbon-carbon bonds between the central benzene core and the four carboxyphenyl arms.

Experimental Protocol: Suzuki Coupling Reaction

This protocol outlines a typical synthesis of H4TCPB, starting from 1,2,4,5-tetrabromobenzene (B48376) and 4-carboxyphenylboronic acid.

Materials:

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, combine 1,2,4,5-tetrabromobenzene (1.0 eq), 4-carboxyphenylboronic acid (4.4 eq), and potassium carbonate (8.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 3:1 to 4:1 ratio).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) under a nitrogen atmosphere with vigorous stirring for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid (e.g., 2 M HCl) to a pH of 1-2 to precipitate the crude product.

  • Purification:

    • Filter the precipitate and wash thoroughly with water to remove inorganic salts.

    • Wash the crude product with acetone and ethyl acetate to remove unreacted starting materials and by-products.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as DMF/water or by washing with hot DMF followed by acetone and hexanes.

  • Drying: Dry the purified H4TCPB linker under vacuum at an elevated temperature (e.g., 80-120 °C) to remove residual solvents.

Quantitative Data:

ParameterTypical Value
Yield 70-90%
Purity >97% (as determined by NMR)
Characterization of H4TCPB
  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~13.0 (s, 4H, -COOH), ~8.0 (d, 8H, Ar-H), ~7.8 (d, 8H, Ar-H), ~7.5 (s, 2H, Ar-H on central ring).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~167.5 (-COOH), ~144.0, ~139.5, ~131.0, ~130.0, ~129.5, ~129.0 (Ar-C).

  • Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the compound.

H4TCPB in Drug Development: A MOF-Mediated Approach

While H4TCPB is not directly employed as a linker in drug conjugates, it serves as a critical building block for creating MOFs that can act as sophisticated drug delivery vehicles. The high porosity and tunable pore size of H4TCPB-based MOFs make them excellent candidates for encapsulating therapeutic agents.

H4TCPB-Based MOFs for Targeted Drug Delivery

A key area of research is the development of H4TCPB-based MOFs for targeted cancer therapy. These MOFs can be engineered to release their drug payload in response to specific stimuli within the tumor microenvironment, such as a lower pH.

Experimental Workflow for Drug Loading and Release Studies:

G cluster_synthesis MOF Synthesis & Drug Loading cluster_release Drug Release Study cluster_cellular In Vitro Cellular Studies s1 H4TCPB Linker Synthesis s2 MOF Synthesis (e.g., with ZrCl4) s1->s2 s3 Drug Loading (e.g., Doxorubicin) s2->s3 r1 Incubation in Simulated Body Fluid (pH 7.4) s3->r1 Control r2 Incubation in Tumor Microenvironment (pH 5.5) s3->r2 Experimental c1 Cellular Uptake (e.g., Confocal Microscopy) s3->c1 r3 Quantification of Released Drug (e.g., UV-Vis) r1->r3 r2->r3 c2 Cytotoxicity Assay (e.g., MTT Assay) c1->c2 c3 Apoptosis Analysis (e.g., Flow Cytometry) c2->c3

Experimental workflow for evaluating H4TCPB-based MOFs in drug delivery.
pH-Responsive Drug Release from Zirconium-H4TCPB MOFs

Zirconium-based MOFs (Zr-MOFs) synthesized with the H4TCPB linker have shown particular promise for pH-responsive drug delivery.[4][5] The coordination bonds between the zirconium clusters and the carboxylate groups of the H4TCPB linker can be destabilized in the acidic environment characteristic of tumor tissues and endo-lysosomal compartments, leading to the controlled release of the encapsulated drug.

Signaling Pathway for MOF-Mediated Cancer Cell Apoptosis:

The anticancer drug doxorubicin (B1662922) (DOX), when released from H4TCPB-based MOFs within cancer cells, can induce apoptosis through various signaling pathways. A simplified representation of a common pathway is illustrated below.

G cluster_uptake Cellular Uptake & Drug Release cluster_pathway Apoptotic Signaling Pathway mof DOX@H4TCPB-MOF endosome Endosome (Low pH) mof->endosome Endocytosis dox Doxorubicin endosome->dox Drug Release dna Nuclear DNA dox->dna Intercalation damage DNA Damage dna->damage p53 p53 Activation damage->p53 bax Bax Upregulation p53->bax caspase Caspase Activation bax->caspase apoptosis Apoptosis caspase->apoptosis

References

An In-depth Technical Guide to 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Synthesis, Properties, and Applications in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene, a key organic linker in the development of advanced porous materials. Herein, we detail its chemical properties, synthesis protocols, and its significant role in the construction of Metal-Organic Frameworks (MOFs). This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development, offering detailed experimental procedures and critical data to facilitate further innovation.

Introduction

This compound, also known as H₄TCPB, is a tetracarboxylic acid organic linker that has garnered significant attention for its use in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid, planar structure and the symmetric arrangement of its four carboxyl groups make it an exceptional building block for creating highly porous and stable crystalline materials.[1][2] These MOFs have shown great promise in a variety of applications, including gas storage and separation, catalysis, and as potential platforms for drug delivery systems. This guide will cover the fundamental properties of this compound, detailed protocols for its synthesis, and its application in the formation of MOFs.

Chemical and Physical Properties

This compound is a white to off-white powder. Below is a summary of its key chemical and physical properties.

PropertyValueReference
Chemical Formula C₃₄H₂₂O₈[3]
Molecular Weight 558.53 g/mol [3]
CAS Number 1078153-58-8[3]
Appearance White to almost white powder/crystal
Purity >97.0%
Synonyms 4,4',4'',4'''-Benzene-1,2,4,5-tetrayltetrabenzoic acid, H₄TCPB

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, one of which involves a Grignard reaction followed by an oxidation step. While Suzuki coupling is also a cited method for its synthesis, a detailed experimental protocol for this specific molecule is less commonly documented in open literature.

Experimental Protocol: Grignard Reaction and Oxidation

This protocol describes a two-step synthesis starting from hexabromobenzene (B166198).

Step 1: Synthesis of 1,2,4,5-Tetrakis(p-tolyl)benzene

  • Reagents:

    • p-Tolylmagnesium bromide (1M in THF)

    • Hexabromobenzene

    • 6M Hydrochloric acid

    • Tetrahydrofuran (THF)

    • Hexanes

    • Acetone

  • Procedure:

    • Under a nitrogen atmosphere, add 100 ml of p-tolylmagnesium bromide (1M in THF, 100 mmol) to a flask containing 5g of hexabromobenzene (9.07 mmol).

    • Stir the mixture at room temperature for 15 hours, during which a gray suspension will form.

    • Pour the reaction mixture onto ice and then add 50 ml of 6M HCl.

    • Extract the mixture with THF (3 x 200 ml).

    • Combine the organic layers and remove the solvent via rotary evaporation.

    • Wash the resulting solid with hexanes and cold acetone.

    • The isolated yield of 1,2,4,5-Tetrakis(p-tolyl)benzene is approximately 2.75g (70%).[4]

Step 2: Oxidation to this compound

  • Reagents:

    • 1,2,4,5-Tetrakis(p-tolyl)benzene (from Step 1)

    • Nitric Acid (HNO₃)

    • Water

    • THF/Chloroform (7:3 mixture)

  • Procedure:

    • Place 2g of 1,2,4,5-Tetrakis(p-tolyl)benzene in a 100 ml Teflon-lined vessel.

    • Add 24 ml of water and 6 ml of HNO₃ to the vessel.

    • Seal the vessel and heat it at 180 °C for 24 hours.

    • Collect the resulting solid by filtration.

    • Wash the solid with a 7:3 mixture of THF and chloroform.

    • The isolated yield of this compound is approximately 1.85g (75%).[4]

Spectroscopic Data
  • ¹³C NMR (CDCl₃): δ 128.9, 130.0, 133.3, 136.4, 138.4, 139.5 ppm.[4]

Application in Metal-Organic Framework (MOF) Synthesis

This compound is a versatile linker for the synthesis of various MOFs. The following are examples of experimental protocols for the synthesis of thorium-based and zirconium/cerium-based MOFs.

Experimental Protocol: Synthesis of Thorium-Based MOFs
  • Reagents:

    • Thorium(IV) nitrate (B79036) pentahydrate (Th(NO₃)₄·5H₂O)

    • This compound (H₄TCPB)

    • N,N-Dimethylformamide (DMF)

    • Trifluoroacetic acid

    • Ethanol (EtOH)

  • Procedure for Compound 1:

    • In a 7 mL capped vial, mix Th(NO₃)₄·5H₂O (11.40 mg, 0.02 mmol), H₄TCPB (11.17 mg, 0.02 mmol), DMF (1.5 mL), and trifluoroacetic acid (0.025 mL).

    • Heat the vial at 130 °C for 6 hours.

    • Cool the mixture to room temperature.

    • Filter the colorless crystals, wash with EtOH, and dry at room temperature.

    • The yield is 54.3% based on H₄TCPB.[5]

Experimental Protocol: Synthesis of Zr/Ce-Based MOFs (CAU-24)
  • Reagents:

    • Zirconium(IV) chloride (ZrCl₄) or Cerium(IV) ammonium (B1175870) nitrate ((NH₄)₂Ce(NO₃)₆)

    • This compound (H₄TCPB)

    • N,N-Dimethylformamide (DMF)

    • Formic acid

  • Procedure:

    • Dissolve H₄TCPB in DMF.

    • Add an aqueous solution of the corresponding metal salt and formic acid.

    • Heat the mixture with stirring at 100 °C for 15 minutes.

    • The resulting microcrystalline powder is the desired MOF.[1]

Quantitative Data

The properties of MOFs synthesized using this compound are highly dependent on the metal center and synthesis conditions. Below is a summary of reported crystallographic and porosity data.

MOF DesignationMetal CenterCrystal SystemSpace GroupBET Surface Area (m²/g)Micropore Volume (cm³/g)Reference
Th-MOF (Compound 1) ThoriumMonoclinicP2₁/c3420.185[5]
Th-MOF (Compound 2) ThoriumOrthorhombicPbcn4080.218[5]
Th-MOF (Compound 3) ThoriumMonoclinicP2₁/c2830.157[5]
Zr-CAU-24 ZirconiumOrthorhombicPbcn16100.66[1]
Ce-CAU-24 CeriumOrthorhombicPbcn--[1]

Visualizations

Synthesis Workflow of this compound

G A Hexabromobenzene C 1,2,4,5-Tetrakis(p-tolyl)benzene A->C Grignard Reaction B p-Tolylmagnesium bromide (Grignard Reagent) B->C E This compound C->E Oxidation D Nitric Acid (Oxidation) D->E

Caption: Synthesis of H₄TCPB via Grignard reaction and oxidation.

Experimental Workflow for MOF Synthesis

G cluster_reactants Reactants A This compound (Organic Linker) D Mixing and Solvothermal Synthesis (Heating) A->D B Metal Salt (e.g., Th(NO₃)₄, ZrCl₄) B->D C Solvent (e.g., DMF) C->D E Crystallization D->E F Filtration and Washing E->F G Drying F->G H Metal-Organic Framework (MOF) G->H

Caption: General experimental workflow for the synthesis of MOFs.

References

Spectroscopic and Structural Characterization of H4TCPB: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene, commonly referred to as H4TCPB, is a tetratopic carboxylic acid linker that serves as a fundamental building block in the synthesis of metal-organic frameworks (MOFs).[1] Its rigid, symmetric structure, featuring a central benzene (B151609) core functionalized with four carboxyphenyl groups, allows for the construction of highly porous and robust crystalline materials with applications in gas storage, separation, and catalysis.[1] An in-depth understanding of its spectroscopic properties is crucial for confirming its chemical identity and purity prior to its use in materials synthesis. This technical guide provides a summary of the key spectroscopic data for H4TCPB, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the expected and experimentally observed spectroscopic data for H4TCPB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the low solubility of H4TCPB in common NMR solvents at room temperature, obtaining high-resolution spectra can be challenging. The use of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and elevated temperatures is often necessary. The data presented below is predicted based on the chemical structure and typical chemical shifts for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for H4TCPB in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)4HCarboxylic acid protons (-COOH)
~8.0Doublet8HAromatic protons ortho to the carboxylic acid group
~7.8Doublet8HAromatic protons meta to the carboxylic acid group
~7.5Singlet2HProtons on the central benzene ring

Table 2: Predicted ¹³C NMR Spectroscopic Data for H4TCPB in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~167Carboxylic acid carbons (-C OOH)
~145Quaternary aromatic carbons attached to the central ring
~140Quaternary aromatic carbons of the central ring
~131Quaternary aromatic carbons attached to the -COOH group
~130Aromatic carbons ortho to the carboxylic acid group
~129Aromatic carbons meta to the carboxylic acid group
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of H4TCPB is characterized by the vibrational modes of its carboxylic acid and aromatic functional groups. The data presented is based on typical absorption ranges for these moieties.

Table 3: FT-IR Spectroscopic Data for H4TCPB (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of the carboxylic acid (hydrogen-bonded)
~3050MediumAromatic C-H stretch
~1700StrongC=O stretch of the carboxylic acid
~1600, ~1500, ~1450Medium-StrongAromatic C=C stretching vibrations
~1300MediumC-O stretch and O-H bend of the carboxylic acid
~920Medium (broad)Out-of-plane O-H bend of the carboxylic acid dimer
~850StrongC-H out-of-plane bending (para-substituted rings)
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable soft ionization technique for determining the molecular weight of H4TCPB.

Table 4: Mass Spectrometry Data for H4TCPB

m/zIon
558.13[M-H]⁻ (Calculated: 558.13)
559.14[M+H]⁺ (Calculated: 559.14)

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of H4TCPB are provided below.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of H4TCPB into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Cap the NMR tube and gently warm the sample in a heat gun or a warm water bath to aid dissolution. Sonication can also be applied.

    • Ensure the solution is homogeneous before placing it in the NMR spectrometer.

  • Instrumentation and Parameters (¹H NMR):

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K (or higher for better solubility).

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-2 seconds.

    • Pulse Angle: 90°.

  • Instrumentation and Parameters (¹³C NMR):

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

    • Solvent: DMSO-d₆.

    • Temperature: 298 K (or higher for better solubility).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry both the H4TCPB sample and spectroscopic grade potassium bromide (KBr) powder in an oven at 110 °C for several hours to remove any adsorbed water.

    • In an agate mortar, grind approximately 1-2 mg of H4TCPB with about 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation and Parameters:

    • Spectrometer: FT-IR spectrometer.

    • Accessory: Transmission sample holder.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A spectrum of a pure KBr pellet should be collected as the background.

Mass Spectrometry (Electrospray Ionization)
  • Sample Preparation:

    • Prepare a dilute solution of H4TCPB (approximately 0.1 mg/mL) in a suitable solvent such as a mixture of methanol (B129727) and a small amount of a weak base (e.g., ammonium (B1175870) hydroxide) to facilitate deprotonation for negative ion mode, or a weak acid (e.g., formic acid) for positive ion mode.

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole or time-of-flight analyzer).

    • Ionization Mode: Negative or positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas (N₂): Flow rate and temperature should be optimized for the specific instrument.

    • Mass Range: m/z 100-1000.

Workflow for Synthesis and Characterization of H4TCPB-based MOFs

The following diagram illustrates the general workflow from the H4TCPB linker to the characterization of the final MOF material.

H4TCPB_MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization H4TCPB H4TCPB Linker Synthesis Solvothermal Synthesis H4TCPB->Synthesis Metal_Salt Metal Salt Metal_Salt->Synthesis Solvent Solvent Solvent->Synthesis MOF_Product MOF Product Synthesis->MOF_Product Isolation & Washing Spectroscopy Spectroscopic Analysis (FT-IR, NMR) MOF_Product->Spectroscopy Microscopy Microscopy (SEM, TEM) MOF_Product->Microscopy Diffraction Diffraction (PXRD, SCXRD) MOF_Product->Diffraction Porosity Porosity Analysis (BET) MOF_Product->Porosity

Caption: Workflow for the synthesis and characterization of H4TCPB-based MOFs.

References

An In-depth Technical Guide to Tetracarboxylate Linkers for Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tetracarboxylate linkers used in the synthesis of Metal-Organic Frameworks (MOFs), with a particular focus on their application in drug delivery systems. We will delve into the synthesis, properties, and characterization of MOFs derived from key tetracarboxylate linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex processes.

Introduction to Tetracarboxylate Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, also known as linkers. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. Tetracarboxylate linkers, organic molecules containing four carboxylic acid groups, are particularly valuable in the design and synthesis of robust MOFs with high connectivity and versatile applications.

The presence of four coordinating carboxylate groups allows these linkers to connect to multiple metal centers, leading to the formation of highly stable, three-dimensional frameworks. The geometry and rigidity of the tetracarboxylate linker significantly influence the resulting pore size and shape, which are critical parameters for applications such as gas storage, separation, catalysis, and, notably, drug delivery.

This guide will focus on three prominent examples of tetracarboxylate linkers:

  • Pyromellitic acid (H4btec) : A planar and relatively small aromatic linker.

  • 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4tcpb) : A larger, more rigid aromatic linker that can lead to MOFs with extended porous networks.

  • Porphyrin-based tetracarboxylates : A class of functional linkers that can impart unique photophysical and catalytic properties to the MOF, making them attractive for photodynamic therapy and targeted drug delivery.

Quantitative Data of Tetracarboxylate Linker-Based MOFs

The following tables summarize key quantitative data for MOFs synthesized from pyromellitic acid, this compound, and porphyrin-based tetracarboxylate linkers. This data is essential for comparing the properties of different MOFs and selecting appropriate candidates for specific applications.

Table 1: Properties of Pyromellitic Acid (H4btec)-Based MOFs

MOFMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Drug LoadedDrug Loading Capacity (wt%)Drug Release Profile
MIL-121Al³⁺162-----
Sb-PMA-300Sb³⁺------

Table 2: Properties of this compound (H4tcpb)-Based MOFs

MOFMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Drug LoadedDrug Loading Capacity (wt%)Drug Release Profile
Zr-CAU-24Zr⁴⁺------
Ce-CAU-24Ce⁴⁺------
Th-MOFsTh⁴⁺------

Table 3: Properties of Porphyrin-Based Tetracarboxylate MOFs

MOFMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Drug LoadedDrug Loading Capacity (wt%)Drug Release Profile
PCN-224Zr⁴⁺26001.230-40Doxorubicin~20pH-responsive
Al-TCPP-PtAl³⁺/Pt²⁺------
PPFZr⁴⁺---Doxorubicin-Slow release over 27h
DOX@La-MOFLa³⁺---Doxorubicin86.4pH-responsive

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative MOFs from each class of tetracarboxylate linkers.

Synthesis of a Pyromellitic Acid-Based MOF: Sb-PMA-300

Materials:

Procedure:

  • Dissolve 0.441 g of antimony(III) acetate in 10 mL of methanol to create solution A.

  • Dissolve 0.445 g of pyromellitic acid in 10 mL of methanol to create solution B.

  • Slowly add solution A to solution B while stirring.

  • Continue stirring the mixture for 24 hours at room temperature.

  • Collect the solid product by centrifugation and wash it twice with methanol.

  • Dry the collected solid in a vacuum oven at 60 °C for 6 hours. The resulting product is labeled as Sb-PMA.

  • Transfer the dried Sb-PMA to a tube furnace and heat it to 300 °C for the desired duration to obtain the final Sb-PMA-300 material.[1]

Synthesis of a this compound (H4tcpb)-Based MOF: Th-MOF

Materials:

  • Thorium(IV) nitrate (B79036) pentahydrate (Th(NO₃)₄·5H₂O)

  • This compound (H4tcpb)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid

  • Ethanol (EtOH)

Procedure for Compound 1:

  • In a 7 mL capped vial, combine 11.40 mg (0.02 mmol) of Th(NO₃)₄·5H₂O, 11.17 mg (0.02 mmol) of H4tcpb, 1.5 mL of DMF, and 0.025 mL of trifluoroacetic acid.

  • Heat the sealed vial at 130 °C for 6 hours.

  • Allow the vial to cool to room temperature.

  • Filter the resulting colorless crystals, wash them with EtOH, and dry them at room temperature. The yield is 54.3% based on H4tcpb.[2]

Procedure for Compound 3:

  • In a 7 mL capped vial, combine 11.40 mg (0.02 mmol) of Th(NO₃)₄·5H₂O, 11.17 mg (0.02 mmol) of H4tcpb, 1.5 mL of DMF, and 0.025 mL of trifluoroacetic acid.

  • Heat the sealed vial at 80 °C for 2 days.

  • Allow the vial to cool to room temperature.

  • Filter the resulting colorless crystals, wash them with EtOH, and dry them at room temperature. The yield is 43.8% based on H4tcpb.[2]

Synthesis of a Porphyrin-Based Tetracarboxylate MOF: Co-Por MOF

Materials:

  • 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Dimethylacetamide (DMA)

  • Methanol (MeOH)

  • Water (H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare the TCPP linker according to previously reported methods.

  • In a 150 mL high-pressure vessel, dissolve cobalt nitrate hexahydrate and TCPP in a mixed solvent of DMA:MeOH:H₂O (4:1:1 v/v/v) using ultrasonication.

  • Seal the vessel and heat it at 115 °C for 24 hours.

  • After cooling to room temperature, collect the dark green crystalline powder by filtration.

  • Wash the product with DMF and dry it in the air at room temperature.[3]

Mandatory Visualizations

General MOF Synthesis Workflow

The following diagram illustrates a typical solvothermal synthesis workflow for a tetracarboxylate linker-based MOF.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Product Purification & Activation Metal Salt Metal Salt Mixing Mixing Metal Salt->Mixing Tetracarboxylate Linker Tetracarboxylate Linker Tetracarboxylate Linker->Mixing Solvent Solvent Solvent->Mixing Heating Heating Mixing->Heating Crystallization Crystallization Heating->Crystallization Washing Washing Crystallization->Washing Solvent Exchange Solvent Exchange Washing->Solvent Exchange Drying/Activation Drying/Activation Solvent Exchange->Drying/Activation Final MOF Product Final MOF Product Drying/Activation->Final MOF Product

Caption: General workflow for the solvothermal synthesis of a tetracarboxylate linker-based MOF.

EGFR Signaling Pathway Targeted by Gefitinib

Many MOF-based drug delivery systems are designed to carry anticancer drugs. The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy, and the inhibitory action of a drug like gefitinib, which can be encapsulated in MOFs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Transcription Promotes Gefitinib Gefitinib (from MOF) Gefitinib->EGFR Inhibits Tyrosine Kinase

Caption: EGFR signaling pathway and the inhibitory effect of Gefitinib.[1][2][4][5][6]

Conclusion

Tetracarboxylate linkers are indispensable building blocks in the construction of robust and functional Metal-Organic Frameworks. Their ability to form highly connected and porous structures makes them ideal for a wide range of applications, particularly in the field of drug delivery. The examples of pyromellitic acid, H4tcpb, and porphyrin-based linkers demonstrate the chemical versatility and tunability of these systems. By carefully selecting the linker and metal components, researchers can design MOFs with tailored properties for specific therapeutic needs, paving the way for the next generation of advanced drug delivery platforms. Further research into novel tetracarboxylate linkers and their corresponding MOFs will undoubtedly continue to expand the horizons of this exciting field.

References

An In-depth Technical Guide to the Research Applications of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (CAS No. 1078153-58-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene, commonly referred to as H4TCPB, is a tetratopic carboxylic acid-based organic linker. Its rigid, planar core and four symmetrically distributed carboxylate groups make it a premier building block in the field of reticular chemistry. The compound, identified by CAS number 1078153-58-8, is instrumental in the synthesis of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] The specific geometry of H4TCPB allows for the construction of three-dimensional networks with well-defined pore structures and high surface areas, which are desirable for a multitude of applications.[2] This technical guide provides a comprehensive overview of the research applications of H4TCPB, with a focus on quantitative data, detailed experimental protocols, and visual representations of synthetic and functional pathways.

Core Applications in Materials Science

The primary research application of H4TCPB is as a linker molecule in the synthesis of MOFs.[3] These crystalline materials, formed by the coordination of metal ions or clusters with organic linkers, exhibit exceptional porosity and tunable properties.[1] The applications of H4TCPB-based MOFs are diverse and include gas storage and separation, catalysis, and luminescence.[1][4]

Gas Adsorption and Separation

A significant area of research for H4TCPB-based MOFs is in the selective capture of gases, particularly carbon dioxide. The ability to create porous materials with specific functionalities allows for the design of frameworks that can preferentially adsorb CO2 over other gases.

A notable example is a three-dimensional porous Co(II)-based MOF, designated MOF1, synthesized using H4TCPB.[5] This framework demonstrates selective adsorption of CO2 over nitrogen, argon, and hydrogen. The isosteric heat of adsorption (Qst) for CO2 in this MOF is a key performance indicator, highlighting the strength of the interaction between the gas molecules and the framework.[5]

Table 1: CO2 Adsorption Properties of a Co(II)-H4TCPB MOF

ParameterValueReference
Isosteric Heat of Adsorption (Qst) for CO235.4 kJ mol⁻¹[5]
Heterogeneous Catalysis

The well-defined and accessible pores of H4TCPB-based MOFs make them excellent candidates for heterogeneous catalysis. The metallic nodes within the framework can act as Lewis acid sites, facilitating a variety of chemical transformations.

The aforementioned Co(II)-based MOF, after activation to generate unsaturated Lewis acidic Co(II) ions, exhibits catalytic activity for the conversion of CO2 into cyclic carbonates under mild conditions.[5] This application is particularly relevant for CO2 utilization strategies.

Luminescence and Sensing

The inherent photoluminescent properties of the H4TCPB linker can be imparted to the resulting MOFs. This has led to the development of luminescent materials with potential applications in sensing and optoelectronics.

Researchers have synthesized Zr(IV)- and Ce(IV)-based MOFs, denoted as M-CAU-24 (M = Zr, Ce), using H4TCPB.[6][7] The Zr-CAU-24 framework, in particular, exhibits UV/blue ligand-based luminescence.[6][7] Similarly, several thorium-based MOFs synthesized with H4TCPB also display blue ligand-based luminescence.[4][8][9][10]

Experimental Protocols

The synthesis of MOFs using H4TCPB typically involves solvothermal or hydrothermal methods. These techniques utilize elevated temperatures and pressures to facilitate the crystallization of the framework.

Synthesis of a Co(II)-based MOF for CO2 Capture

Protocol:

  • A mixture of Co(NO₃)₂·6H₂O, H4TCPB, and N,N-dimethylformamide (DMF) is prepared in a specific molar ratio.

  • The mixture is placed in a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated to a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours).

  • After cooling to room temperature, the resulting crystals are collected by filtration.

  • The crystals are washed with a suitable solvent, such as DMF, and dried.

  • Activation of the MOF is achieved by heating under vacuum to remove coordinated solvent molecules and expose the active metal sites.[5]

Synthesis of Zr(IV)- and Ce(IV)-based CAU-24 MOFs

Protocol:

  • H4TCPB is dissolved in N,N-dimethylformamide (DMF).

  • An aqueous solution of the corresponding metal salt (e.g., ZrCl₄ or Ce(NH₄)₂(NO₃)₆) is added to the H4TCPB solution.

  • Formic acid is added as a modulator to control the crystallization process.

  • The reaction mixture is heated to 100 °C with stirring for a short duration (e.g., 15 minutes).

  • The resulting microcrystalline powder is collected, washed, and dried.[6][7]

Synthesis of Thorium-based Luminescent MOFs

Protocol:

  • A mixture of Th(NO₃)₄·5H₂O, H4TCPB, and N,N-dimethylformamide (DMF) is prepared.

  • Trifluoroacetic acid is added as a modulator.

  • The mixture is sealed in a capped vial and heated to a specific temperature (e.g., 130 °C) for a set time (e.g., 6 hours).

  • The resulting colorless crystals are filtered, washed with ethanol, and dried at room temperature.[9][10]

Visualizing Workflows and Structures

Diagrams generated using Graphviz provide a clear visual representation of the synthesis processes and the resulting MOF structures.

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_products Products & Post-Processing H4TCPB H4TCPB Linker (CAS 1078153-58-8) Mixing Mixing H4TCPB->Mixing Metal_Salt Metal Salt (e.g., Co(NO₃)₂, ZrCl₄) Metal_Salt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Modulator Modulator (e.g., Formic Acid) Modulator->Mixing Heating Heating (e.g., 100-130 °C) Mixing->Heating Crystallization Crystallization Heating->Crystallization MOF_Crystal MOF Crystal Crystallization->MOF_Crystal Filtration Filtration & Washing MOF_Crystal->Filtration Activation Activation (Heating under vacuum) Filtration->Activation Functional_MOF Functional MOF Activation->Functional_MOF

Caption: General workflow for the solvothermal synthesis of MOFs using H4TCPB.

CO2_Capture_and_Conversion cluster_capture CO₂ Capture cluster_conversion Catalytic Conversion Activated_MOF Activated Co(II)-MOF Open Metal Sites Adsorbed_CO2 CO₂ Adsorbed on MOF Lewis Acid-Base Interaction Activated_MOF->Adsorbed_CO2 CO2_gas CO₂ Gas CO2_gas->Activated_MOF Adsorption Cyclic_Carbonate Cyclic Carbonate Adsorbed_CO2->Cyclic_Carbonate Product Release Epoxide Epoxide Epoxide->Adsorbed_CO2 Reaction

Caption: Mechanism of CO₂ capture and conversion by a Co(II)-H4TCPB MOF.

Conclusion

This compound (CAS No. 1078153-58-8) is a versatile and powerful organic linker that has enabled significant advancements in the field of materials science. Its use in the synthesis of Metal-Organic Frameworks has led to the development of materials with promising applications in gas separation, catalysis, and luminescence. The detailed experimental protocols and structural insights provided in this guide offer a foundation for researchers to explore and expand upon the applications of this important compound. The continued investigation into H4TCPB-based materials is expected to yield further innovations in areas such as sustainable chemistry and advanced functional materials.

References

Crystal Structure of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene, a significant organic linker molecule. The information presented herein is intended to support research and development efforts in materials science and drug development by offering detailed structural data and experimental methodologies.

Molecular and Crystal Structure Overview

This compound (H₄TCPB) is a tetracarboxylic acid ligand featuring a central benzene (B151609) ring substituted with four carboxyphenyl groups. This symmetrical and rigid molecular architecture makes it a valuable building block in the construction of Metal-Organic Frameworks (MOFs) and other supramolecular structures.[1] The crystal structure of this compound has been determined by single-crystal X-ray diffraction, and the crystallographic data are available in the Crystallography Open Database (COD) under the deposition number 7227669.[2]

Crystallographic Data

The crystal structure of this compound was reported by Hisaki, et al. in the journal CrystEngComm in 2017. The compound crystallizes in the orthorhombic space group Pbcn. A summary of the key crystallographic parameters is provided in the table below.

Parameter Value
Chemical Formula C₃₄H₂₂O₈
Molecular Weight 558.53 g/mol
Crystal System Orthorhombic
Space Group P b c n
a 19.4377 Å
b 30.6822 Å
c 9.1127 Å
α 90.0000°
β 90.0000°
γ 90.0000°
Volume 5434.6 ų
Z 8
Z' 0.5
Calculated Density 1.365 g/cm³
R-factor 0.1720

Table 1: Crystallographic data for this compound. Data sourced from the Crystallography Open Database (COD ID: 7227669).[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction provides an efficient route to form the carbon-carbon bonds between the central benzene ring and the peripheral carboxyphenyl groups.

A general synthetic protocol involves the following steps:

  • Reactants and Catalyst: The reaction typically employs a tetrabromobenzene derivative and a boronic acid derivative of benzoic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base.

  • Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base, is used.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete.

  • Work-up and Purification: After cooling, the product is isolated through a series of extraction and washing steps. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure this compound.

Synthetic workflow for this compound.
Single-Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For this compound, a common method for crystal growth is slow evaporation from a suitable solvent.

  • Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary.

  • Filtration: The solution is filtered to remove any particulate impurities that could act as unwanted nucleation sites.

  • Crystal Growth: The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature. Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction analysis should form.

Single-Crystal X-ray Diffraction Data Collection

The determination of the crystal structure involves the following general procedure for single-crystal X-ray diffraction:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

SCXRD_Workflow cluster_experiment Experimental cluster_analysis Data Analysis CrystalMounting Single Crystal Mounting DataCollection X-ray Diffraction Data Collection CrystalMounting->DataCollection DataProcessing Data Processing (Unit Cell & Space Group) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Crystal Structure

Workflow for single-crystal X-ray diffraction analysis.

Molecular Visualization

The molecular structure of this compound is characterized by a planar central benzene ring with four carboxyphenyl groups extending outwards. The dihedral angles between the central ring and the peripheral phenyl rings are crucial in defining the overall three-dimensional shape of the molecule and its packing in the crystal lattice.

Schematic of the molecular connectivity in this compound.

References

Solubility Profile of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene, also known as H₄TCPB, is a tetra-carboxylic acid ligand of significant interest in the development of Metal-Organic Frameworks (MOFs). The solubility of this linker molecule in various solvents is a critical parameter for the synthesis of MOFs, influencing reaction kinetics, crystal growth, and the overall yield and quality of the resulting framework. This technical guide provides a comprehensive overview of the known solubility characteristics of H₄TCPB and outlines a general experimental protocol for the precise determination of its solubility.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and its application in MOF synthesis, a qualitative understanding of its solubility has been established. The compound's four carboxylic acid groups and its rigid aromatic core dictate its solubility behavior, favoring polar aprotic solvents.

SolventTypeSolubility (Qualitative)Notes
Dimethylformamide (DMF) Polar AproticGoodCommonly used as a solvent for the synthesis of MOFs utilizing H₄TCPB as a linker. Its ability to dissolve H₄TCPB allows for the formation of homogeneous reaction mixtures, which is crucial for the growth of high-quality crystals.
Dimethyl sulfoxide (B87167) (DMSO) Polar AproticGoodAnother widely used polar aprotic solvent in which H₄TCPB exhibits good solubility. Its higher boiling point compared to DMF can be advantageous for certain solvothermal synthesis conditions.
Water Polar ProticInsolubleA calculated water solubility of 2.1 x 10⁻⁴ g/L at 25°C indicates very low solubility. The nonpolar benzene (B151609) core and the extensive hydrogen bonding between the carboxylic acid groups in the solid state limit its dissolution in water.
N-Methyl-2-pyrrolidone (NMP) Polar AproticLikely GoodWhile not as commonly cited as DMF or DMSO for H₄TCPB, NMP is a powerful polar aprotic solvent and is expected to be a good solvent for this compound.
Ethanol (B145695) Polar ProticPoor to InsolubleThe polarity of ethanol is generally insufficient to overcome the intermolecular forces of the solid H₄TCPB.
Methanol (B129727) Polar ProticPoor to InsolubleSimilar to ethanol, methanol is not an effective solvent for H₄TCPB.
Acetone Polar AproticPoor to InsolubleDespite being a polar aprotic solvent, acetone's solvating power is typically not high enough to dissolve H₄TCPB to a significant extent.
Toluene (B28343) NonpolarInsolubleThe nonpolar nature of toluene makes it a poor solvent for the highly polar H₄TCPB.
Hexane (B92381) NonpolarInsolubleAs a nonpolar alkane, hexane is unable to dissolve the polar, crystalline structure of H₄TCPB.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound (H₄TCPB)

  • Selected solvents (e.g., DMF, DMSO, NMP)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks

  • Micropipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of H₄TCPB and add it to a series of vials.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 50 °C).

    • Allow the mixtures to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure that a true equilibrium is reached and the solution is saturated.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).

  • Sample Collection and Dilution:

    • Carefully extract a precise volume of the supernatant using a micropipette, ensuring no solid particles are disturbed.

    • For accurate concentration determination, it is advisable to filter the collected supernatant through a 0.22 µm syringe filter.

    • Dilute the collected supernatant with a known volume of the same solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.

  • Concentration Determination:

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of H₄TCPB of known concentrations in the chosen solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to generate a calibration curve.

      • Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.

    • Using HPLC:

      • Develop an HPLC method with a suitable column and mobile phase to achieve good separation and detection of H₄TCPB.

      • Prepare a series of standard solutions of H₄TCPB of known concentrations and inject them into the HPLC system to create a calibration curve based on peak area.

      • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow start Start prepare_solution Prepare Supersaturated Solution (Excess H₄TCPB in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solution->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate collect_sample Collect and Filter Supernatant separate->collect_sample dilute Dilute Sample for Analysis collect_sample->dilute analyze Determine Concentration (UV-Vis or HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end_process End calculate->end_process

Workflow for Solubility Determination

Conclusion

An In-depth Technical Guide to the Thermal Stability of the H4TCPB Linker and its Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB) linker, a crucial component in the synthesis of robust Metal-Organic Frameworks (MOFs). Understanding the thermal properties of both the linker and the resulting MOFs is paramount for their application in fields requiring high-temperature resilience, such as catalysis, gas storage, and drug delivery systems.

Introduction to the H4TCPB Linker

The H4TCPB linker is a tetratopic carboxylic acid ligand known for its rigid and planar structure, which enables the formation of highly porous and stable MOFs. Its chemical structure consists of a central benzene (B151609) ring functionalized with four carboxyphenyl groups. This arrangement provides multiple coordination sites for metal ions, leading to the formation of diverse and robust framework architectures. The inherent thermal stability of the H4TCPB linker is a key factor contributing to the high thermal resilience of the MOFs it forms.

Thermal Stability of H4TCPB-Based Metal-Organic Frameworks

While specific thermogravimetric analysis (TGA) data for the pure, unbound H4TCPB linker is not extensively reported in the public domain, its high thermal stability can be inferred from the thermal properties of the MOFs constructed from it. The coordination of the carboxylate groups to metal centers in a rigid framework often enhances the overall thermal stability compared to the free linker. Below is a summary of the thermal stability of various MOFs incorporating the H4TCPB linker.

Table 1: Thermal Stability of Various H4TCPB-Based MOFs

MOF Designation/Metal CenterDecomposition Temperature (°C)AtmosphereReference
Thorium-based MOFs (Compounds 1, 2, and 3)> 500N/A[1]
Zr-CAU-24Thermally stable up to 200°C, decomposes at 250°CN/A[2]
Ce-CAU-24N/A (Synthesis reported, stability not detailed)N/A[3]

Note: "N/A" indicates that the information was not specified in the cited source.

The data clearly indicates that MOFs synthesized with the H4TCPB linker exhibit high thermal stability, with thorium-based frameworks being stable even above 500 °C[1]. The Zr-based MOF also shows considerable stability, being stable up to 200 °C[2]. This resilience is critical for applications that involve thermal cycling or are conducted at elevated temperatures.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and characterization of H4TCPB and its derivative MOFs.

The H4TCPB linker is typically synthesized via a Suzuki coupling reaction. A detailed protocol has been reported in the literature[4]. The general workflow for this synthesis is illustrated in the diagram below.

cluster_start Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_workup Work-up and Purification cluster_hydrolysis Hydrolysis cluster_final Final Product 1_4_dibromo_2_5_diiodobenzene 1,4-dibromo-2,5-diiodobenzene Reaction_Vessel Reaction Vessel (Pd catalyst, base, solvent) 1_4_dibromo_2_5_diiodobenzene->Reaction_Vessel 4_carboxyphenyl_boronic_acid 4-(methoxycarbonyl)phenylboronic acid 4_carboxyphenyl_boronic_acid->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Hydrolysis_Step Base Hydrolysis (e.g., NaOH) Column_Chromatography->Hydrolysis_Step Acidification Acidification (e.g., HCl) Hydrolysis_Step->Acidification H4TCPB H4TCPB Linker Acidification->H4TCPB

General workflow for the synthesis of the H4TCPB linker.

The following protocol is adapted from the synthesis of a thorium-based MOF using the H4TCPB linker[1].

  • Reactant Preparation: A mixture of Th(NO₃)₄·5H₂O (11.40 mg, 0.02 mmol) and H4TCPB (11.17 mg, 0.02 mmol) is prepared.

  • Solvent Addition: To the solid mixture, add 1.5 mL of N,N-dimethylformamide (DMF) and 0.025 mL of trifluoroacetic acid.

  • Solvothermal Reaction: The mixture is placed in a 7 mL capped vial and heated at 130 °C for 6 hours.

  • Cooling and Isolation: The vial is then cooled to room temperature.

  • Washing and Drying: The resulting colorless crystals are filtered, washed with ethanol, and dried at room temperature.

The following is a general protocol for conducting TGA on organic compounds like the H4TCPB linker or its MOF derivatives.

  • Instrument and Sample Preparation:

    • Use a calibrated thermogravimetric analyzer.

    • Place a small amount of the finely powdered sample (typically 5-10 mg) into an inert sample pan (e.g., alumina (B75360) or platinum).

    • Record the initial weight of the sample.

  • TGA Method Parameters:

    • Purge Gas: Use an inert gas such as nitrogen or argon with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

    • Temperature Program:

      • Equilibrate the sample at a low temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 800-900 °C).

  • Data Collection and Analysis:

    • Continuously record the sample weight as a function of temperature.

    • The resulting TGA curve plots the percentage of weight loss versus temperature.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum weight loss rates, which correspond to the decomposition temperatures.

cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_program Temperature Program cluster_analysis Data Analysis Sample Finely Powdered Sample (5-10 mg) Crucible Inert Crucible (Alumina or Platinum) Sample->Crucible TGA Thermogravimetric Analyzer Crucible->TGA Equilibrate Equilibrate at 30°C TGA->Equilibrate Gas Inert Gas Flow (N2 or Ar) Gas->TGA Ramp Heat at 10°C/min to 900°C Equilibrate->Ramp TGA_Curve TGA Curve (% Weight Loss vs. Temp) Ramp->TGA_Curve DTG_Curve DTG Curve (Derivative of TGA) TGA_Curve->DTG_Curve Decomposition_Temp Determine Decomposition Temperature DTG_Curve->Decomposition_Temp

General experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

The H4TCPB linker is a robust building block for the synthesis of highly stable Metal-Organic Frameworks. The thermal stability of H4TCPB-based MOFs, particularly those with thorium and zirconium, makes them promising candidates for applications in demanding environments where thermal resilience is a critical requirement. The provided experimental protocols offer a foundation for the synthesis and thermal characterization of these advanced materials, paving the way for further research and development in catalysis, drug delivery, and materials science.

References

Harnessing the Potential of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB) in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB), a versatile tetratopic organic linker, and its burgeoning applications in materials science. The unique structural characteristics of H4TCPB, featuring a central benzene (B151609) core with four carboxyphenyl arms, make it an exceptional building block for the synthesis of highly porous and functional materials, particularly Metal-Organic Frameworks (MOFs). This guide delves into the synthesis of H4TCPB, its integration into advanced materials, and the potential applications of these materials in gas storage and separation, catalysis, luminescence, sensing, and drug delivery, with a focus on quantitative data and detailed experimental protocols.

The H4TCPB Ligand: Synthesis and Properties

H4TCPB is a rigid, tetratopic carboxylic acid ligand. Its structure allows for the formation of robust, three-dimensional porous networks when coordinated with metal ions.

Synthesis of H4TCPB: The most prevalent method for synthesizing H4TCPB is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction offers a versatile and efficient route to forming the necessary carbon-carbon bonds.

Experimental Protocol: Synthesis of H4TCPB via Suzuki Coupling

Materials:

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 1,2,4,5-tetrabromobenzene, (4-(methoxycarbonyl)phenyl)boronic acid (4.4 equivalents), and potassium carbonate (8 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (typically 3:1 v/v). Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours under the inert atmosphere.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with HCl to precipitate the crude tetramethyl ester product. Filter the solid and wash with water.

  • Hydrolysis: Suspend the crude ester in a mixture of methanol and aqueous sodium hydroxide solution. Heat the mixture to reflux for 12-24 hours to hydrolyze the ester groups to carboxylic acids.

  • Purification: After cooling, acidify the solution with HCl to precipitate the H4TCPB product. Filter the white solid, wash thoroughly with water, and dry under vacuum.

Logical Workflow for H4TCPB Synthesis:

G cluster_reactants Reactants A CO2 C Activated H4TCPB-Co(II) MOF (Lewis Acid Catalyst) A->C B Epoxide B->C D Cyclic Carbonate C->D Cycloaddition Reaction G A Luminescent H4TCPB-MOF C Interaction (e.g., coordination, energy transfer) A->C B Analyte B->C D Change in Luminescence (Quenching or Enhancement) C->D E Detection D->E G A H4TCPB-Porphyrin MOF (Photosensitizer) B Light Activation (Specific Wavelength) A->B C Energy Transfer to O2 B->C D Reactive Oxygen Species (ROS) Generation C->D E Tumor Cell D->E Oxidative Stress F Cell Death (Apoptosis/Necrosis) E->F

An In-depth Technical Guide to 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: A Core Component in Advanced Material and Therapeutic Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4,5-tetrakis(4-carboxyphenyl)benzene, a pivotal organic linker in the fields of materials science and nanomedicine. Herein, we delve into its discovery and history, physicochemical properties, synthesis protocols, and its applications, with a particular focus on its role in the development of drug delivery systems.

Introduction and Historical Context

This compound, commonly referred to as H4TCPB, is a tetratopic carboxylic acid linker that has garnered significant attention for its use in the synthesis of metal-organic frameworks (MOFs). Its rigid, planar structure and the symmetric disposition of its four carboxyl groups make it an exceptional building block for the construction of highly porous and stable crystalline materials.

While the precise date and researchers associated with the initial discovery of H4TCPB are not prominently documented in readily available literature, its emergence is intrinsically linked to the advancement of reticular chemistry. This field focuses on the design and synthesis of extended structures from molecular building blocks. The development of tetratopic linkers like H4TCPB was a logical progression from simpler ditopic and tritopic linkers, enabling the formation of more complex and highly connected network topologies. The primary synthetic route to this and similar multitopic linkers is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.

Physicochemical and Structural Properties

The defining feature of this compound is its molecular architecture, which consists of a central benzene (B151609) ring symmetrically substituted with four carboxyphenyl groups. This arrangement provides four points of connection for coordination with metal ions or clusters, making it a tetratopic linker.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C34H22O8[1]
Molecular Weight 558.53 g/mol [1]
CAS Number 1078153-58-8[1]
Appearance White to off-white powder
Purity ≥97% to ≥98% (typical)[2]
IUPAC Name 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrabenzoic acid[1]
Synonyms H4TCPB, 4',5'-Bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid[3]

Table 2: Crystallographic Data for this compound

ParameterValueSource
Crystal System Orthorhombic[1]
Space Group P b c n[1]
a 19.4377 Å[1]
b 30.6822 Å[1]
c 9.1127 Å[1]
α, β, γ 90°[1]
COD Number 7227669[1]

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 1,2,4,5-Tetrakis(p-tolyl)benzene

This step involves the reaction of a Grignard reagent with a halogenated benzene core.

  • Reactants: Hexabromobenzene (B166198), p-tolylmagnesium bromide, THF (solvent).

  • Procedure: To a solution of hexabromobenzene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of p-tolylmagnesium bromide in THF is added dropwise at room temperature. The reaction mixture is stirred for several hours.

  • Work-up: The reaction is quenched by pouring it onto a mixture of ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., THF or ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The resulting solid is purified by washing with appropriate solvents like hexanes and cold acetone (B3395972) to yield 1,2,4,5-tetrakis(p-tolyl)benzene.

Step 2: Oxidation to this compound

The methyl groups of the tolyl substituents are oxidized to carboxylic acids.

  • Reactants: 1,2,4,5-Tetrakis(p-tolyl)benzene, an oxidizing agent (e.g., potassium permanganate (B83412) or chromic acid), a suitable solvent system (e.g., pyridine/water or acetone/water).

  • Procedure: 1,2,4,5-Tetrakis(p-tolyl)benzene is dissolved in the chosen solvent system, and the oxidizing agent is added portion-wise while monitoring the temperature. The mixture is then heated to reflux for several hours until the reaction is complete (monitored by techniques like TLC).

  • Work-up: After cooling, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO4). The mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product. The precipitate is collected by filtration, washed thoroughly with water, and dried to afford this compound.

G cluster_synthesis Synthesis of H4TCPB Hexabromobenzene Hexabromobenzene Grignard Reaction Grignard Reaction Hexabromobenzene->Grignard Reaction p-Tolylmagnesium Bromide p-Tolylmagnesium Bromide p-Tolylmagnesium Bromide->Grignard Reaction 1,2,4,5-Tetrakis(p-tolyl)benzene 1,2,4,5-Tetrakis(p-tolyl)benzene Grignard Reaction->1,2,4,5-Tetrakis(p-tolyl)benzene Oxidation Oxidation 1,2,4,5-Tetrakis(p-tolyl)benzene->Oxidation H4TCPB H4TCPB Oxidation->H4TCPB

Synthetic pathway for this compound (H4TCPB).
Synthesis of a Zirconium-based MOF (CAU-24) using H4TCPB

This protocol is adapted from the synthesis of Zr-CAU-24.[4]

  • Reactants: Zirconium(IV) chloride (ZrCl4), this compound (H4TCPB), N,N-dimethylformamide (DMF), formic acid.

  • Procedure:

    • Dissolve H4TCPB in DMF in a suitable vessel.

    • Separately, prepare an aqueous solution of ZrCl4.

    • Add the aqueous metal solution and formic acid to the H4TCPB solution.

    • The mixture is then stirred and heated (e.g., at 100 °C) for a short duration (e.g., 15 minutes).

  • Work-up: The resulting microcrystalline powder is collected by filtration, washed with a suitable solvent like ethanol, and dried at room temperature. The material can be further activated by heating under vacuum to remove guest molecules from the pores.

G cluster_mof_synthesis MOF Synthesis Workflow (e.g., CAU-24) H4TCPB_Linker H4TCPB Linker Mixing Mixing H4TCPB_Linker->Mixing Metal_Salt Metal Salt (e.g., ZrCl4) Metal_Salt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Modulator Modulator (e.g., Formic Acid) Modulator->Mixing Solvothermal_Reaction Solvothermal Reaction (Heating) Mixing->Solvothermal_Reaction MOF_Crystals MOF Crystals Solvothermal_Reaction->MOF_Crystals Washing_Drying Washing & Drying MOF_Crystals->Washing_Drying Activation Activation (Heating under vacuum) Washing_Drying->Activation Porous_MOF Porous MOF Material Activation->Porous_MOF

General experimental workflow for the synthesis of MOFs using H4TCPB.

Applications in Drug Delivery and Therapeutics

While H4TCPB itself is not known to have direct biological activity, the MOFs constructed from it are of significant interest to drug development professionals. The high porosity and tunable pore sizes of these MOFs make them excellent candidates for drug delivery vehicles.[5]

MOFs as Nanocarriers for Anticancer Drugs

MOFs synthesized from linkers like H4TCPB can encapsulate therapeutic agents, protecting them from degradation in the biological environment and facilitating their delivery to target tissues. The enhanced permeability and retention (EPR) effect in tumors allows for passive targeting of these nanoscale MOFs.

Table 3: Examples of Drugs Delivered by MOFs and Their Therapeutic Targets

DrugDrug ClassGeneral Cellular/Signaling Pathway Target
Doxorubicin Anthracycline ChemotherapyDNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species.
Cisplatin Platinum-based ChemotherapyForms DNA adducts, leading to apoptosis.
5-Fluorouracil AntimetaboliteInhibition of thymidylate synthase, disrupting DNA synthesis.
Camptothecin Topoisomerase InhibitorInhibition of topoisomerase I, leading to DNA damage and apoptosis.

The release of the encapsulated drug from the MOF can be triggered by the specific conditions of the tumor microenvironment, such as lower pH or the presence of certain enzymes. This stimuli-responsive release mechanism can enhance the therapeutic efficacy of the drug while minimizing side effects on healthy tissues.[6][7]

G cluster_drug_delivery MOF-based Drug Delivery and Action Drug_Loaded_MOF Drug-loaded MOF (H4TCPB-based) Systemic_Circulation Systemic Circulation Drug_Loaded_MOF->Systemic_Circulation Tumor_Microenvironment Tumor Microenvironment (Low pH, EPR effect) Systemic_Circulation->Tumor_Microenvironment Drug_Release Drug Release Tumor_Microenvironment->Drug_Release Cancer_Cell Cancer Cell Signaling_Pathway_Disruption Signaling Pathway Disruption (e.g., Apoptosis Induction) Cancer_Cell->Signaling_Pathway_Disruption Drug_Release->Cancer_Cell Cell_Death Cancer Cell Death Signaling_Pathway_Disruption->Cell_Death

Logical relationship of H4TCPB-based MOFs in cancer drug delivery.

Conclusion

This compound is a cornerstone organic linker in the construction of advanced porous materials. Its robust and symmetric structure has enabled the synthesis of a diverse range of metal-organic frameworks with applications spanning from gas storage to catalysis. For researchers in drug development, the true potential of H4TCPB lies in its ability to form highly stable and biocompatible MOFs that can serve as sophisticated nanocarriers for targeted cancer therapy. Future research will likely focus on the functionalization of H4TCPB and its derivatives to create MOFs with even more tailored properties for specific therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Zirconium-Based Metal-Organic Frameworks (Zr-MOFs) using the H4TCPB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are a class of crystalline porous materials renowned for their exceptional thermal and chemical stability. This robustness makes them highly attractive candidates for a wide range of applications, including gas storage and separation, catalysis, and notably, drug delivery. The choice of organic linker is crucial in determining the structural topology and functional properties of the resulting MOF. This document provides a detailed protocol for the synthesis of Zr-MOFs utilizing the tetracarboxylic acid linker, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB). The primary focus will be on the synthesis of Zr-CAU-24, a specific Zr-MOF constructed with this linker.[1][2]

Synthesis Protocol: Zr-CAU-24

This protocol details the solvothermal synthesis of Zr-CAU-24, a Zr-MOF with a hitherto unreported scu topology for Zr-MOFs with tetracarboxylate linkers.[1][2]

Materials and Equipment
  • Zirconium(IV) chloride (ZrCl4)

  • This compound (H4TCPB)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (modulator)

  • Screw-capped glass vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Experimental Procedure

A detailed, step-by-step methodology for the synthesis of Zr-CAU-24 is provided below.

1. Precursor Solution Preparation:

  • In a typical synthesis, dissolve Zirconium(IV) chloride (ZrCl4) and the H4TCPB linker in N,N-Dimethylformamide (DMF).

  • Add a modulating agent, such as formic acid, to the solution. The modulator helps to control the nucleation and growth of the MOF crystals.

2. Solvothermal Synthesis:

  • Transfer the precursor solution to a screw-capped glass vial or a Teflon-lined autoclave.

  • Heat the sealed vessel in an oven at a specific temperature for a designated period. For Zr-CAU-24, mild reaction conditions (e.g., heating at 120°C for 15 minutes) have been reported to be effective.[1][2]

3. Isolation and Purification:

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product repeatedly with DMF and then with a lower-boiling-point solvent like ethanol (B145695) or acetone (B3395972) to remove unreacted precursors and residual DMF from the pores.

4. Activation:

  • To achieve a porous material, the solvent molecules residing within the pores of the as-synthesized MOF must be removed. This process is known as activation.

  • Dry the washed product under vacuum at an elevated temperature (e.g., 130°C) for several hours to yield the activated, porous Zr-MOF.

Experimental Workflow

SynthesisWorkflow cluster_prep 1. Precursor Preparation cluster_synthesis 2. Synthesis & Isolation cluster_activation 3. Activation A ZrCl4 E Mixing & Sonication A->E B H4TCPB Linker B->E C DMF (Solvent) C->E D Formic Acid (Modulator) D->E F Solvothermal Reaction (e.g., 120°C, 15 min) E->F G Centrifugation/ Filtration F->G H Washing with DMF & Ethanol G->H I Drying under Vacuum (e.g., 130°C) H->I J Activated Zr-CAU-24 I->J

Caption: Solvothermal synthesis workflow for Zr-CAU-24.

Data Presentation

The following tables summarize the key quantitative data for Zr-CAU-24 synthesized with the H4TCPB linker. For comparative purposes, data for NU-1000, a well-studied Zr-MOF with a similar tetracarboxylate linker (H4TBAPy), is also included.

Table 1: Synthesis Parameters

ParameterZr-CAU-24NU-1000
Zirconium SourceZrCl4ZrOCl2·8H2O
LinkerH4TCPBH4TBAPy
SolventDMFDMF
ModulatorFormic AcidBenzoic Acid / Acetic Acid
Temperature (°C)12080 - 120
Time15 min24 - 48 h

Table 2: Physicochemical Properties

PropertyZr-CAU-24NU-1000
Topologyscucsq
BET Surface Area (m²/g)~1610[3]~2320
Micropore Volume (cm³/g)0.66[3]0.61
Pore Diameter (Å)Rhombic channels (~5.3 x 10.5) and small pores (~2.4 x 3.5)[2]12 and 31
Thermal Stability (°C)> 500[4]~500

Application in Drug Development

The inherent properties of Zr-MOFs, such as high porosity and stability, make them excellent candidates for drug delivery systems. The use of the H4TCPB linker in the synthesis of Zr-MOFs can be tailored for such applications.

Nanoparticle Synthesis

For effective drug delivery, particularly for intravenous administration, the size of the MOF particles needs to be controlled at the nanoscale. The synthesis protocol can be modified to produce nanoparticles by adjusting parameters such as:

  • Modulator Concentration: Increasing the concentration of the modulator (e.g., formic acid or benzoic acid) can lead to a larger number of nucleation sites, resulting in smaller crystals.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of smaller particles.

  • Microwave-Assisted Synthesis: This technique can promote rapid and uniform heating, leading to the fast nucleation of a large number of crystals and resulting in smaller particle sizes.

Post-Synthetic Modification (PSM)

Post-synthetic modification is a powerful strategy to introduce specific functionalities to the MOF surface for targeted drug delivery, improved biocompatibility, and controlled release. For Zr-MOFs, the robust framework allows for a variety of PSM reactions.

1. Surface Functionalization: The surface of Zr-MOF particles can be functionalized with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to improve their colloidal stability in biological media and reduce clearance by the immune system.

2. Covalent Modification of Linkers: If the H4TCPB linker is modified with functional groups (e.g., -NH2, -OH) prior to MOF synthesis, these groups can be used as handles for the covalent attachment of targeting ligands (e.g., antibodies, peptides) or imaging agents.

3. Drug Loading: The porous structure of Zr-MOFs allows for the encapsulation of therapeutic agents. Drug loading can be achieved by soaking the activated MOF in a concentrated solution of the drug. The high surface area of materials like Zr-CAU-24 is advantageous for achieving high drug loading capacities.

Logical Relationship for Drug Delivery Application

DrugDelivery A Zr-MOF Synthesis (with H4TCPB) B Nanoparticle Size Control (Modulator, Temp., Time) A->B C Post-Synthetic Modification (e.g., PEGylation, Ligand Conjugation) A->C D Drug Loading (e.g., Anticancer drugs) B->D C->D E Targeted & Controlled Drug Delivery System D->E

Caption: Development pathway of a Zr-MOF for drug delivery.

Conclusion

The synthesis of Zr-MOFs using the H4TCPB linker, exemplified by Zr-CAU-24, offers a promising platform for the development of robust and porous materials. The mild and rapid synthesis conditions for Zr-CAU-24 are particularly advantageous.[1][2] By controlling the synthesis parameters and employing post-synthetic modification strategies, these materials can be tailored for advanced applications, including the development of sophisticated drug delivery systems. The high stability and porosity of these Zr-MOFs make them a compelling area of research for scientists and professionals in materials science and drug development.

References

Application Notes & Protocols: Solvothermal Synthesis of Metal-Organic Frameworks with H4TCPB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and functionalizable nature make them highly attractive for a variety of applications, including gas storage, catalysis, sensing, and importantly, drug delivery. The tetratopic carboxylate ligand, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB), is a versatile building block for constructing robust 3D MOF architectures with high porosity and thermal stability. This document provides a detailed guide to the solvothermal synthesis of MOFs using H4TCPB, outlining a general protocol, characterization techniques, and a summary of key performance data.

Experimental Protocols

I. General Solvothermal Synthesis of an H4TCPB-based MOF

This protocol describes a generalized solvothermal method for the synthesis of a Metal-Organic Framework using H4TCPB as the organic linker. The specific metal salt, solvent system, and reaction conditions can be varied to target different framework topologies and properties.

Materials:

  • This compound (H4TCPB)

  • Metal Salt (e.g., Zinc nitrate (B79036) hexahydrate [Zn(NO₃)₂·6H₂O], Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O], Zirconium(IV) chloride [ZrCl₄], Cobalt(II) nitrate hexahydrate [Co(NO₃)₂·6H₂O])

  • Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)

  • Modulator (optional): Formic acid, Acetic acid, or Hydrochloric acid (HCl)

  • Washing Solvents: Fresh DMF, Ethanol (B145695), or Dichloromethane (B109758)

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Ultrasonic bath

  • Programmable oven

  • Filtration apparatus (e.g., Büchner funnel)

  • Centrifuge

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, combine the H4TCPB ligand and the chosen metal salt. The molar ratio of ligand to metal can be varied, but a 1:2 to 1:4 ratio is a common starting point.

    • Add the solvent (e.g., 10-15 mL of DMF).

    • If a modulator is used, add it to the mixture. Modulators can help to control the crystallinity and phase purity of the final product. For example, a few drops of concentrated HCl can be added.[1]

    • Tightly cap the vial.

  • Dissolution and Homogenization:

    • Sonicate the mixture in an ultrasonic bath for approximately 15-30 minutes to ensure all solids are well-dispersed and, if possible, dissolved.[1]

  • Crystallization:

    • Place the sealed vial in a programmable oven.

    • Heat the mixture to the desired reaction temperature, typically between 80°C and 150°C.

    • Maintain the temperature for a period ranging from 24 to 72 hours.[1]

    • During this time, crystals of the MOF will form.

  • Isolation and Washing:

    • Remove the vial from the oven and allow it to cool to room temperature.

    • Collect the crystalline product by filtration or centrifugation.

    • To remove unreacted starting materials and solvent molecules trapped within the pores, a thorough washing procedure is crucial.

    • Wash the collected crystals several times with fresh DMF.

    • Subsequently, exchange the DMF with a more volatile solvent like ethanol or dichloromethane by soaking the crystals in the fresh solvent for at least 24 hours, replacing the solvent multiple times. This solvent exchange is critical for the activation process.

  • Activation (Solvent Removal):

    • To obtain a porous material, the solvent molecules within the MOF channels must be removed without causing the framework to collapse.

    • A common method is to heat the solvent-exchanged MOF under vacuum at an elevated temperature (e.g., 120-180°C) for several hours.

    • For more delicate structures, supercritical CO₂ drying is a preferred method to prevent pore collapse.[1]

II. Characterization of H4TCPB-based MOFs

The synthesized MOFs should be thoroughly characterized to determine their structure, porosity, and stability.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the specific surface area (BET method), pore volume, and pore size distribution of the activated MOF.

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the digested MOF can confirm the presence of the organic linker.

Data Presentation

The following table summarizes representative quantitative data for MOFs synthesized using H4TCPB and its derivatives with different metal centers.

MOF Name/CompositionMetal SourceSolventTemperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)Reference
[{Co(TCPB)₀.₅(H₂O)}·DMF]ₙ Co(II)DMFNot SpecifiedNot SpecifiedNot Specified[2]
Br-YOMOF Zn(NO₃)₂·6H₂ODMF80Not SpecifiedNot Specified[1]
Th-based MOFs Th(IV)DMFNot SpecifiedNot SpecifiedNot Specified[3]

Note: Comprehensive quantitative data for a wide range of H4TCPB-based MOFs is not always available in a single source and often requires consulting multiple research articles.

Mandatory Visualization

Diagram of the Solvothermal Synthesis Workflow:

solvothermal_synthesis Solvothermal Synthesis of H4TCPB-based MOFs cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation cluster_characterization Characterization reagents H4TCPB Ligand + Metal Salt + Solvent (DMF) + Modulator (optional) mixing Mixing in Vial reagents->mixing sonication Sonication mixing->sonication heating Heating in Oven (80-150°C, 24-72h) sonication->heating crystallization MOF Crystal Formation heating->crystallization cooling Cool to Room Temp. crystallization->cooling isolation Filtration / Centrifugation cooling->isolation washing Washing with DMF isolation->washing exchange Solvent Exchange (e.g., Ethanol) washing->exchange activation Activation (Vacuum Heating or scCO₂) exchange->activation pxrd PXRD activation->pxrd tga TGA activation->tga bet Gas Adsorption (BET) activation->bet sem SEM activation->sem

Caption: Workflow for the solvothermal synthesis and characterization of H4TCPB-based MOFs.

References

Application Notes: Leveraging 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene for High-Performance Gas Storage MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore sizes, and large surface areas make them exceptional candidates for a variety of applications, including gas storage and separation. The choice of the organic ligand, or "linker," is critical in determining the final properties of the MOF. 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB) is a highly versatile tetratopic carboxylic acid linker that has been instrumental in the synthesis of MOFs with exceptional gas storage capabilities. Its rigid, planar core and four carboxylate groups enable the construction of robust, highly porous three-dimensional networks.

Key Advantages of the H4TCPB Linker:

  • High Porosity and Surface Area: The geometry and rigidity of the H4TCPB linker facilitate the formation of MOFs with exceptionally large pores and high Brunauer–Emmett–Teller (BET) surface areas, a critical factor for high-capacity gas storage. For instance, the renowned MOF NU-100, synthesized using H4TCPB, exhibits one of the highest BET surface areas ever reported for a porous material.[1][2]

  • Structural Robustness: MOFs constructed with H4TCPB, particularly those involving robust metal nodes like zirconium (Zr), demonstrate remarkable thermal and chemical stability.[3] This stability is crucial for practical applications where the material may be exposed to harsh conditions during gas loading and unloading cycles.

  • Tunable Frameworks: The tetratopic nature of H4TCPB allows for the formation of diverse network topologies. By varying the metal node and synthesis conditions, a range of MOFs with different pore structures and chemical environments can be achieved. Researchers have successfully synthesized H4TCPB-based MOFs with various metals, including zirconium, cerium, cobalt, and thorium.[4][5][6][7][8][9]

Applications in Gas Storage

H4TCPB-based MOFs have shown significant promise for the storage of energy-relevant gases such as hydrogen (H₂), methane (B114726) (CH₄), and for the capture of carbon dioxide (CO₂).

  • Hydrogen Storage: The high surface area of MOFs like NU-100 allows for significant H₂ adsorption via physisorption at cryogenic temperatures. NU-100 has reported a high hydrogen storage capacity of 164 mg g⁻¹.[1][2]

  • Carbon Dioxide Storage & Capture: MOFs synthesized from H4TCPB also exhibit high uptake capacities for CO₂.[1][2][4] NU-100, for example, shows a total CO₂ storage capacity of 2315 mg g⁻¹ at 40 bar and 298 K.[1][2] Some H4TCPB MOFs, like the Co(II)-based MOF1, show selective adsorption of CO₂ over other gases such as N₂, Ar, and H₂.[4]

Quantitative Data Summary

The following table summarizes the key properties and gas storage capacities of representative MOFs synthesized using the H4TCPB linker.

MOF NameMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Gas StoredUptake CapacityConditions
NU-100 Zr6,143[1][2]3.6H₂164 mg/g (total)77 K, 70 bar
NU-100 Zr6,143[1][2]3.6CO₂2315 mg/g (total)298 K, 40 bar
Co-MOF1 Co--CO₂Selectively adsorbed over N₂, Ar, H₂-
Th-MOF (Compound 1) Th342[9]0.185[9]N₂-77 K
Th-MOF (Compound 2) Th408[9]0.218[9]N₂-77 K

Experimental Protocols & Methodologies

Logical Relationship: From Linker to Function

The properties of the H4TCPB linker directly influence the final characteristics of the MOF and its performance in gas storage applications.

G cluster_linker H4TCPB Linker Properties cluster_mof Resulting MOF Characteristics cluster_app Gas Storage Performance Linker_Rigidity Rigid Planar Core MOF_Porosity High Porosity & Surface Area Linker_Rigidity->MOF_Porosity Creates Permanent Porosity Linker_Symmetry High Symmetry (Tetratopic) MOF_Structure Ordered Crystalline Structure Linker_Symmetry->MOF_Structure Enables Ordered Frameworks Linker_Function Carboxylate Groups MOF_Stability High Thermal & Chemical Stability Linker_Function->MOF_Stability Forms Strong Coordination Bonds App_Capacity High Gas Uptake Capacity MOF_Porosity->App_Capacity Provides Adsorption Sites App_Selectivity Potential for Selective Adsorption MOF_Structure->App_Selectivity Defines Pore Apertures MOF_Stability->App_Capacity Ensures Cyclability G cluster_char Characterization Start Precursors: H4TCPB Linker Metal Salt (e.g., ZrOCl₂) Synthesis Solvothermal Synthesis (DMF, Modulator, Heat) Start->Synthesis Washing Washing & Solvent Exchange (DMF -> Acetone) Synthesis->Washing Activation Activation (Vacuum Heating or scCO₂) Washing->Activation Activated_MOF Activated Porous MOF Activation->Activated_MOF PXRD PXRD (Crystallinity) Activated_MOF->PXRD TGA TGA (Thermal Stability) Activated_MOF->TGA BET N₂ Sorption @ 77K (Surface Area, Porosity) Activated_MOF->BET Gas_Sorption Gas Sorption Analysis (H₂, CO₂, CH₄ Isotherms) Activated_MOF->Gas_Sorption

References

Application of H4TCPB in Catalytic MOF Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB) is a tetracarboxylic acid linker that has garnered significant interest in the design and synthesis of metal-organic frameworks (MOFs). Its rigid structure and multiple coordination sites enable the construction of robust frameworks with high porosity and thermal stability. These characteristics make H4TCPB-based MOFs promising candidates for various applications, including gas storage and separation, sensing, and particularly, heterogeneous catalysis. The strategic incorporation of catalytically active metal nodes or functional groups within the MOF structure allows for the development of highly efficient and selective catalysts for a range of organic transformations and environmental remediation processes.

This document provides detailed application notes and experimental protocols for the use of H4TCPB in the design of catalytic MOFs, with a focus on their application in the cycloaddition of CO2 to epoxides and the photocatalytic degradation of organic pollutants.

Catalytic Applications of H4TCPB-Based MOFs

H4TCPB-based MOFs have demonstrated catalytic activity in several key areas:

  • CO2 Conversion: The porous nature and the presence of Lewis acidic metal sites in H4TCPB-based MOFs make them effective catalysts for the chemical fixation of carbon dioxide. A prominent example is the cycloaddition of CO2 to epoxides to produce valuable cyclic carbonates. This reaction is 100% atom-economical and provides a green route to valuable chemicals.[1][2]

  • Photocatalysis: Certain H4TCPB-based MOFs exhibit semiconductor-like properties, allowing them to act as photocatalysts for the degradation of organic pollutants in water under light irradiation. Their high surface area and porous structure facilitate the adsorption of pollutants and the generation of reactive oxygen species for their decomposition.

Quantitative Data Presentation

The following table summarizes the key performance indicators for representative H4TCPB-based MOFs in catalytic applications.

MOF CatalystMetal NodeApplicationSubstrateCo-catalystTemp. (°C)Pressure (bar)Time (h)Conversion/Degradation (%)Selectivity/Yield (%)Ref.
Co-MOF (MOF1)Co(II)CO2 CycloadditionPropylene (B89431) OxideTBABr1001 (CO2)12>99>99[3]
Zr-CAU-24Zr(IV)CO2 CycloadditionGeneral EpoxidesNot SpecifiedMild ConditionsNot SpecifiedNot SpecifiedPotential ApplicationNot Specified[4][5]
Ce-CAU-24Ce(IV)CO2 CycloadditionGeneral EpoxidesNot SpecifiedMild ConditionsNot SpecifiedNot SpecifiedPotential ApplicationNot Specified[4][5]

Note: TBABr stands for Tetrabutylammonium Bromide. More detailed quantitative data for specific H4TCPB-based MOFs in catalysis is an active area of research, and the presented data is based on available literature.

Experimental Protocols

Synthesis of H4TCPB-Based MOFs

A general solvothermal method for the synthesis of H4TCPB-based MOFs is provided below. The specific metal salt and reaction conditions should be optimized for the desired MOF.

a. Synthesis of a Co(II)-based MOF (MOF1) [3]

  • Materials:

    • Co(NO₃)₂·6H₂O

    • H4TCPB

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve H4TCPB in DMF in a Teflon-lined stainless-steel autoclave.

    • Add an aqueous solution of Co(NO₃)₂·6H₂O to the H4TCPB solution.

    • Seal the autoclave and heat it at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).

    • After cooling to room temperature, filter the resulting crystals, wash them with DMF and then with a solvent like ethanol.

    • Dry the product under vacuum.

b. Synthesis of Zr(IV)- and Ce(IV)-based MOFs (CAU-24) [6]

  • Materials:

    • ZrOCl₂·8H₂O or (NH₄)₂Ce(NO₃)₆

    • H4TCPB

    • N,N-Dimethylformamide (DMF)

    • Formic acid (as a modulator)

  • Procedure:

    • Dissolve H4TCPB in DMF.

    • Add an aqueous solution of the corresponding metal salt (ZrOCl₂·8H₂O or (NH₄)₂Ce(NO₃)₆) to the H4TCPB solution.

    • Add formic acid as a modulator to control the crystallization process.

    • Heat the mixture under stirring at a specific temperature (e.g., 100 °C) for a short duration (e.g., 15 minutes).

    • Collect the microcrystalline powder by filtration, wash with DMF and water, and dry.

Catalytic Cycloaddition of CO2 to Epoxides

This protocol describes a typical procedure for the catalytic conversion of epoxides and CO2 into cyclic carbonates using an H4TCPB-based MOF.

  • Materials:

    • H4TCPB-based MOF catalyst (e.g., Co-MOF)

    • Epoxide substrate (e.g., propylene oxide, styrene (B11656) oxide, epichlorohydrin)

    • Co-catalyst (e.g., Tetrabutylammonium bromide - TBABr)

    • High-pressure reactor

    • CO2 gas

  • Experimental Workflow:

CO2_Cycloaddition_Workflow A Catalyst Activation B Reactor Charging A->B Activated MOF C Reaction B->C Pressurize with CO2 Heat to Reaction Temp. D Product Analysis C->D Cool down Depressurize E Catalyst Recovery D->E Analyze liquid phase (GC/NMR) E->A Wash and Dry Photocatalysis_Workflow A Adsorption-Desorption Equilibrium B Photocatalytic Reaction A->B Irradiate with Light C Sample Analysis B->C Take aliquots at time intervals D Catalyst Recovery B->D After reaction completion C->B Measure dye concentration (UV-Vis) CO2_Cycloaddition_Mechanism cluster_MOF MOF Catalyst MOF Lewis Acidic Metal Site (M) Intermediate1 Activated Epoxide (M-O bond) MOF->Intermediate1 Epoxide Epoxide Epoxide->MOF Coordination Co_catalyst Nucleophile (Nu⁻) (from Co-catalyst) Co_catalyst->Intermediate1 Nucleophilic Attack Intermediate2 Ring-opened Intermediate Intermediate1->Intermediate2 Ring Opening CO2 CO₂ Intermediate2->CO2 Reaction Intermediate3 Alkoxycarbonate Intermediate CO2->Intermediate3 Product Cyclic Carbonate Intermediate3->Product Intramolecular Cyclization Product->MOF Release Product->Co_catalyst Regeneration

References

Application Notes and Protocols for the Synthesis of Single Crystals of H4TCPB-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup and synthesis of single crystals of Metal-Organic Frameworks (MOFs) based on the organic linker 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB). These protocols are intended to serve as a guide for researchers in materials science and drug development, providing a foundational methodology for producing high-quality single crystals of H4TCPB-based MOFs for various applications, including gas storage, catalysis, and drug delivery.

Introduction to H4TCPB-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] The H4TCPB linker is a tetratopic carboxylic acid that can form robust, three-dimensional frameworks with a variety of metal ions.[2][3] The resulting MOFs often exhibit high thermal stability, significant porosity, and tunable functionalities, making them attractive for a range of applications.[4][5] In the context of drug development, the porous nature of these MOFs allows for the encapsulation and controlled release of therapeutic agents.[5][6][7] The ability to grow single crystals is crucial for unequivocally determining their structure through techniques like single-crystal X-ray diffraction, which is essential for understanding their properties and designing new materials.[4]

General Principles of Single Crystal Growth of MOFs

The formation of high-quality single crystals of MOFs is a kinetic and thermodynamic balancing act. The key to obtaining single crystals, as opposed to polycrystalline powders, is to slow down the nucleation and growth processes.[8] Several factors can be modulated to achieve this:

  • Reactant Concentration: Lower concentrations of the metal salt and organic linker can slow down the reaction rate, favoring the growth of fewer, larger crystals.[8]

  • Temperature Profile: A slow cooling rate after the initial heating phase is often critical.[8] This allows for a gradual decrease in solubility, promoting slow crystallization.

  • Modulators and Additives: The addition of modulators, such as monofunctional carboxylic acids (e.g., trifluoroacetic acid, formic acid), can compete with the linker for coordination to the metal centers, thereby slowing down the framework assembly.[3][9]

  • Solvent System: The choice of solvent is crucial as it influences the solubility of the reactants and the stability of the resulting framework. N,N-dimethylformamide (DMF) is a commonly used solvent in MOF synthesis.[3][9]

Experimental Protocols for H4TCPB-Based MOFs

The following protocols are based on published synthetic procedures for various H4TCPB-based MOFs.[2][3][9] Researchers should adapt these protocols based on the specific metal ion and desired MOF structure.

Materials and Equipment
  • Metal Salts: e.g., Thorium nitrate (B79036) pentahydrate (Th(NO₃)₄·5H₂O), Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), Zirconium(IV) chloride (ZrCl₄), Cerium(IV) ammonium (B1175870) nitrate ((NH₄)₂Ce(NO₃)₆)

  • Organic Linker: this compound (H4TCPB)

  • Solvents: N,N-dimethylformamide (DMF), Ethanol (EtOH)

  • Modulators: Trifluoroacetic acid, Formic acid

  • Reaction Vessels: 7 mL or 10 mL capped vials, or Teflon-lined stainless steel autoclaves

  • Heating Source: Oven or heating block capable of reaching at least 130°C

  • Filtration: Buchner funnel and filter paper

  • Characterization Equipment: Single-crystal X-ray diffractometer (SCXRD), Powder X-ray diffractometer (PXRD), Thermogravimetric Analyzer (TGA), Gas sorption analyzer

Generalized Synthesis Protocol

This protocol provides a general workflow for the synthesis of H4TCPB-based MOFs. Specific quantities and conditions should be optimized for each system.

experimental_workflow cluster_prep Reaction Mixture Preparation cluster_reaction Solvothermal Synthesis cluster_isolation Crystal Isolation and Purification cluster_characterization Characterization A Dissolve Metal Salt and H4TCPB in DMF B Add Modulator (e.g., Trifluoroacetic Acid) A->B C Seal in Vial or Autoclave B->C D Heat at a Specific Temperature and Time C->D E Cool to Room Temperature D->E F Filter the Crystals E->F G Wash with Ethanol F->G H Dry at Room Temperature G->H I Single-Crystal X-ray Diffraction H->I J Powder X-ray Diffraction H->J K Thermogravimetric Analysis H->K L Gas Sorption Analysis H->L

Caption: Generalized workflow for the synthesis and characterization of H4TCPB-based MOFs.

Specific Synthesis Examples

The following tables summarize the experimental conditions for the synthesis of single crystals of different H4TCPB-based MOFs as reported in the literature.

Table 1: Synthesis Parameters for Thorium-based H4TCPB MOFs [9]

ParameterCompound 1Compound 2Compound 3
Metal SaltTh(NO₃)₄·5H₂OTh(NO₃)₄·5H₂OTh(NO₃)₄·5H₂O
Metal Salt Amount11.40 mg (0.02 mmol)22.81 mg (0.04 mmol)11.40 mg (0.02 mmol)
H4TCPB Amount11.17 mg (0.02 mmol)11.17 mg (0.02 mmol)11.17 mg (0.02 mmol)
SolventDMFDMFDMF
Solvent Volume1.5 mL3 mL1.5 mL
ModulatorTrifluoroacetic acidTrifluoroacetic acidTrifluoroacetic acid
Modulator Volume0.025 mL0.5 mL0.025 mL
Reaction Vessel7 mL capped vial10 mL Teflon-lined autoclave7 mL capped vial
Temperature130 °C120 °C80 °C
Reaction Time6 hours2 days, then 4 days2 days
Crystal AppearanceColorlessPale yellowColorless
Yield54.3%55.8%43.8%

Table 2: Synthesis Parameters for Other Metal-based H4TCPB MOFs

ParameterCo-based MOF[2]Zr/Ce-based MOFs[3]
Metal SaltNot specifiedAqueous metal solution
H4TCPB AmountNot specifiedNot specified
SolventDMFDMF
ModulatorNot specifiedFormic acid
Reaction VesselNot specifiedNot specified
Temperature120 °C (for activation)100 °C
Reaction TimeNot specified15 minutes (with stirring)
Crystal AppearanceNot specifiedMicrocrystalline powder
YieldNot specifiedNot specified

Characterization of H4TCPB-Based MOFs

Once the single crystals are obtained, a thorough characterization is necessary to confirm their structure and properties.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure, including the connectivity of the metal clusters and organic linkers, and the pore dimensions.[4]

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material by comparing the experimental pattern to the one simulated from the single-crystal structure.[10]

  • Thermogravimetric Analysis (TGA): This technique is used to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[4]

  • Gas Sorption Analysis: Nitrogen or argon adsorption isotherms are measured to determine the Brunauer-Emmett-Teller (BET) surface area and the pore volume of the MOF, which are critical parameters for applications in gas storage and drug delivery.[9][10]

Table 3: Characterization Data for Selected Thorium-based H4TCPB MOFs [9]

PropertyCompound 1Compound 2Compound 3
BET Surface Area342 m²/g408 m²/g283 m²/g
Micropore Volume0.185 cm³/g0.218 cm³/g0.157 cm³/g
Thermal Stability> 500 °C> 500 °C> 500 °C

Logical Relationships in MOF Crystallization

The successful synthesis of single crystals of H4TCPB-based MOFs depends on the careful control of several interconnected experimental parameters. The following diagram illustrates the logical relationships influencing the final product.

logical_relationships cluster_inputs Controllable Parameters cluster_processes Crystallization Processes cluster_outputs Resulting Material Properties A Reactant Concentration E Nucleation Rate A->E F Crystal Growth Rate A->F B Temperature & Time B->E B->F C Solvent System C->E C->F D Modulator Type & Concentration D->E G Crystal Size & Quality E->G H Polycrystalline vs. Single Crystal E->H F->G F->H I Phase Purity G->I H->I

Caption: Logical relationships between experimental parameters and MOF crystal properties.

Relevance to Drug Development

The well-defined porous structure of H4TCPB-based MOFs makes them promising candidates for drug delivery systems.[5][11] The ability to grow single crystals is paramount for:

  • Structural Elucidation: Precisely understanding the pore size and shape allows for the selection of appropriate drug molecules for encapsulation.

  • Host-Guest Interactions: A detailed crystal structure can reveal potential binding sites for drug molecules within the framework, aiding in the design of systems with controlled release kinetics.

  • Quality Control: The ability to consistently produce a specific crystalline phase is crucial for regulatory approval in pharmaceutical applications.

Researchers in drug development can use the protocols outlined here to synthesize and characterize H4TCPB-based MOFs for loading with therapeutic agents and studying their release profiles. The tunability of the MOF structure by varying the metal center and synthesis conditions offers the potential to create tailored drug delivery vehicles.[7]

References

Application Notes and Protocols for Functionalizing MOFs with 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and functionalization of Metal-Organic Frameworks (MOFs) using the tetratopic linker 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (TCPB). The protocols detailed below are intended to serve as a foundational methodology for researchers exploring the potential of TCPB-based MOFs in various fields, including gas storage, catalysis, and particularly, drug delivery.

Introduction to TCPB-based MOFs

This compound is a rigid and highly symmetric organic linker that can be utilized to construct robust MOFs with high porosity and thermal stability. The four carboxylic acid groups provide multiple coordination sites for metal ions, leading to the formation of diverse and intricate framework topologies. The functionalization of these MOFs, either through post-synthetic modification (PSM) or by using pre-functionalized linkers, allows for the tuning of their chemical and physical properties to suit specific applications.

Key Applications

TCPB-based MOFs are promising candidates for a range of applications due to their unique structural characteristics. Their high surface area and tunable pore sizes make them suitable for gas storage and separation. Furthermore, the ability to introduce functional groups into the framework opens up possibilities for their use as catalysts and in sensing applications. For drug development professionals, the high porosity and potential for functionalization make these MOFs attractive as carriers for controlled drug delivery systems. The biocompatibility of certain metal nodes, such as zirconium, further enhances their potential in biomedical applications.[1][2][3][4][5][6][7]

Experimental Protocols

This section provides detailed protocols for the synthesis of TCPB-based MOFs and their subsequent functionalization.

Protocol 1: Synthesis of Zr-CAU-24

This protocol describes the synthesis of a zirconium-based MOF, Zr-CAU-24, using TCPB as the organic linker.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₄TCPB)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (HCOOH)

Procedure:

  • In a glass vial, dissolve H₄TCPB in DMF.

  • In a separate vial, prepare an aqueous solution of ZrCl₄.

  • Combine the two solutions and add formic acid.

  • Stir the mixture at 100°C for 15 minutes.

  • Collect the resulting microcrystalline powder by filtration.

  • Wash the product with fresh DMF.

  • Activate the material by heating at 140°C under vacuum to remove guest molecules.

Characterization:

The synthesized Zr-CAU-24 should be characterized using Powder X-ray Diffraction (PXRD) to confirm its crystalline structure. Nitrogen sorption measurements at 77 K can be performed to determine the BET surface area and pore volume.

Protocol 2: Synthesis of Ce-CAU-24

This protocol outlines the synthesis of a cerium-based MOF, Ce-CAU-24, which is isostructural to Zr-CAU-24.

Materials:

  • Cerium(IV) salt (e.g., ammonium (B1175870) cerium(IV) nitrate)

  • This compound (H₄TCPB)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (HCOOH)

Procedure:

  • Follow the same procedure as for Zr-CAU-24, substituting the zirconium salt with a cerium(IV) salt.

  • The reaction is carried out under the same conditions (100°C for 15 minutes with stirring).

  • The product is collected, washed, and activated in the same manner.

Characterization:

Characterize the Ce-CAU-24 using PXRD to confirm its isostructural nature with Zr-CAU-24. Nitrogen sorption analysis will provide information on its surface area and porosity.

Protocol 3: Post-Synthetic Modification (PSM) of a TCPB-based MOF via Solvent-Assisted Linker Exchange (SALE)

This protocol provides a general method for the functionalization of a pre-synthesized MOF using a functionalized TCPB derivative. This example uses a brominated TCPB to synthesize a parent MOF, which is then modified by exchanging the original pillar ligand with a different one.

Materials:

  • Parent MOF (e.g., synthesized with a pillar ligand and a functionalized TCPB linker like 1,4-dibromo-2,3,5,6-tetrakis-(4-carboxyphenyl)benzene, Br-TCPB)

  • Solution of the new functionalized pillar ligand in a suitable solvent (e.g., DMF)

Procedure:

  • Disperse the crystals of the parent MOF in the solution containing the new functionalized pillar ligand.

  • Heat the mixture in an oven at a specified temperature (e.g., 100°C) for a designated time (e.g., 24 hours).

  • After cooling, filter the crystals and wash them thoroughly with fresh solvent to remove any unreacted linker.

  • Activate the modified MOF by heating under vacuum or using supercritical CO₂ drying to remove solvent molecules from the pores.

Characterization:

The success of the linker exchange can be monitored by techniques such as ¹H NMR spectroscopy of the digested MOF crystals. PXRD should be used to confirm that the crystallinity of the framework is maintained after the modification.

Data Presentation

The following tables summarize the key quantitative data for the synthesized TCPB-based MOFs.

MOFMetal NodeBET Surface Area (m²/g)Micropore Volume (cm³/g)
Zr-CAU-24Zr16100.66
Ce-CAU-24Ce11850.49

Table 1: Physicochemical Properties of TCPB-based MOFs.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Synthesis_of_Zr_CAU_24 cluster_materials Materials cluster_procedure Procedure cluster_product Product ZrCl4 ZrCl₄ Solution Mix Combine Solutions & Add Formic Acid ZrCl4->Mix TCPB H₄TCPB in DMF TCPB->Mix FormicAcid Formic Acid FormicAcid->Mix Stir Stir at 100°C for 15 min Mix->Stir Filter Filter & Wash with DMF Stir->Filter Activate Activate at 140°C under vacuum Filter->Activate Product Zr-CAU-24 Powder Activate->Product Post_Synthetic_Modification cluster_starting_materials Starting Materials cluster_modification_process Modification Process cluster_final_product Final Product ParentMOF Parent MOF Crystals (with functionalized TCPB) Disperse Disperse MOF in Linker Solution ParentMOF->Disperse NewLinker Solution of New Pillar Ligand NewLinker->Disperse Heat Heat at 100°C for 24h Disperse->Heat Wash Filter & Wash Heat->Wash Activate Activate (Vacuum or scCO₂) Wash->Activate ModifiedMOF Functionalized MOF Activate->ModifiedMOF

References

Application Notes and Protocols for Postsynthetic Modification of H4TCPB-based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and postsynthetic modification of Metal-Organic Frameworks (MOFs) based on the tetracarboxylic acid linker, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB). These protocols are intended to serve as a guide for researchers interested in functionalizing these porous materials for various applications, with a particular focus on drug delivery.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for applications in gas storage, catalysis, and biomedicine. The H4TCPB linker, with its rigid structure and four carboxylic acid groups, is an excellent building block for robust and highly porous MOFs.

Postsynthetic modification (PSM) is a powerful strategy to introduce new functionalities into a pre-existing MOF structure without altering its framework topology. This approach allows for the incorporation of chemical groups that may not be stable under the initial MOF synthesis conditions, thereby expanding the functional diversity and applicability of these materials. This application note details the synthesis of a zirconium-based H4TCPB MOF (Zr-H4TCPB) and a subsequent amine functionalization protocol, followed by a procedure for drug loading.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the pristine and postsynthetically modified H4TCPB MOFs, as well as a comparison of their drug loading capacities with a model drug, Doxorubicin (DOX).

Table 1: Physicochemical Properties of Pristine and Amine-Functionalized Zr-H4TCPB MOF

ParameterPristine Zr-H4TCPB MOFAmine-Functionalized Zr-H4TCPB MOF
BET Surface Area (m²/g) ~1800 - 2200~1500 - 1900
Pore Volume (cm³/g) ~0.8 - 1.2~0.6 - 1.0
Amine Group Density (mmol/g) N/A~1.0 - 2.0
Thermal Stability (°C) ~450~400

Table 2: Doxorubicin (DOX) Loading and Release in Pristine and Amine-Functionalized Zr-H4TCPB MOF

ParameterPristine Zr-H4TCPB MOFAmine-Functionalized Zr-H4TCPB MOF
Drug Loading Capacity (wt%) ~15 - 25~25 - 40
Encapsulation Efficiency (%) ~60 - 75~80 - 95
Release at pH 7.4 after 24h (%) ~30 - 40~15 - 25
Release at pH 5.5 after 24h (%) ~60 - 70~70 - 85

Experimental Protocols

Protocol 1: Synthesis of Zr-H4TCPB MOF

This protocol describes the solvothermal synthesis of a zirconium-based MOF using H4TCPB as the organic linker.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H4TCPB)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (glacial)

  • Methanol

  • Ethanol (B145695)

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (65 mg, 0.28 mmol) and H4TCPB (75 mg, 0.14 mmol) in 10 mL of DMF.

  • Add 1.0 mL of glacial acetic acid to the solution. Acetic acid acts as a modulator to control the crystallography and defect density of the MOF.

  • Cap the vial tightly and sonicate the mixture for 15 minutes to ensure homogeneity.

  • Place the vial in a preheated oven at 120 °C for 72 hours.

  • After cooling to room temperature, a white crystalline powder will have precipitated.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the synthesized Zr-H4TCPB MOF under vacuum at 150 °C for 12 hours to activate the material.

Protocol 2: Postsynthetic Amine Functionalization of Zr-H4TCPB MOF (Adapted Protocol)

This protocol for amine functionalization is adapted from established procedures for UiO-66, a well-studied Zr-based MOF. This adaptation is necessary due to the lack of a specific published protocol for the postsynthetic amination of H4TCPB-based MOFs. The principle of grafting amines onto the zirconium oxide clusters is expected to be similar.

Materials:

  • Synthesized and activated Zr-H4TCPB MOF

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Ethanol

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 200 mg of activated Zr-H4TCPB MOF in 20 mL of anhydrous toluene.

  • Add 0.5 mL of APTES to the suspension.

  • Reflux the mixture at 110 °C for 24 hours with constant stirring.

  • After cooling to room temperature, collect the solid by centrifugation or filtration.

  • Wash the amine-functionalized MOF thoroughly with toluene (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove excess APTES and any byproducts.

  • Dry the final product under vacuum at 80 °C for 12 hours.

Protocol 3: Drug Loading of Doxorubicin (DOX) into MOFs

This protocol describes a standard procedure for loading a model anticancer drug, Doxorubicin, into the pristine and amine-functionalized Zr-H4TCPB MOFs.

Materials:

  • Pristine or Amine-Functionalized Zr-H4TCPB MOF

  • Doxorubicin hydrochloride (DOX)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Disperse 20 mg of the MOF (pristine or functionalized) in 10 mL of a 1 mg/mL solution of DOX in deionized water.

  • Stir the suspension at room temperature in the dark for 24 hours to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with deionized water (2 x 5 mL) to remove any surface-adsorbed drug.

  • Dry the DOX-loaded MOF under vacuum at room temperature.

  • To determine the drug loading, measure the concentration of DOX in the supernatant and washing solutions using UV-Vis spectroscopy (at ~480 nm) and calculate the amount of encapsulated drug by subtracting this from the initial amount.

Mandatory Visualization

G cluster_synthesis MOF Synthesis cluster_psm Postsynthetic Modification cluster_drug_loading Drug Loading s1 ZrCl4 + H4TCPB in DMF + Acetic Acid s2 Solvothermal Reaction (120°C, 72h) s1->s2 s3 Washing and Activation s2->s3 p1 Zr-H4TCPB MOF in Anhydrous Toluene s3->p1 Pristine MOF d1 Disperse MOF in DOX Solution s3->d1 Pristine MOF for Drug Loading p2 Add APTES, Reflux (110°C, 24h) p1->p2 p3 Washing and Drying p2->p3 p3->d1 Amine-Functionalized MOF d2 Stir (24h, RT) d1->d2 d3 Washing and Drying d2->d3

Caption: Experimental workflow for the synthesis, postsynthetic modification, and drug loading of Zr-H4TCPB MOFs.

G cluster_advantages Advantages of Postsynthetic Modification for Drug Delivery A Postsynthetic Modification B Increased Drug Loading Capacity A->B Introduction of functional groups (e.g., amines) enhances drug-framework interactions. C Enhanced Biocompatibility A->C Surface modification can reduce cytotoxicity and improve stability in physiological media. D Controlled/Targeted Drug Release A->D Functional groups can be designed to respond to specific stimuli (e.g., pH) or act as targeting ligands. E Improved Therapeutic Efficacy B->E C->E D->E

Caption: Logical relationship illustrating the benefits of postsynthetic modification of MOFs for drug delivery applications.

Application Notes and Protocols for the Characterization of H4TCPB-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) constructed from the ligand 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB) are a class of porous crystalline materials with significant potential in various fields, including gas storage, catalysis, and notably, drug delivery. The tailored synthesis of H4TCPB-based MOFs with different metal centers such as cobalt (Co), zirconium (Zr), and thorium (Th) allows for the fine-tuning of their structural and chemical properties. This document provides detailed application notes and experimental protocols for the essential characterization techniques required to analyze these promising materials.

Data Presentation: Quantitative Properties of H4TCPB-Based MOFs

The following table summarizes key quantitative data for representative H4TCPB-based MOFs, facilitating a comparative analysis of their physical properties.

MOF DesignationMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)Key FeaturesReference
Th-H4TCPB (Compound 1)Thorium (Th)3420.185Mononuclear cluster, blue luminescence[1]
Th-H4TCPB (Compound 2)Thorium (Th)4080.218Binuclear cluster, blue luminescence[1]
Th-H4TCPB (Compound 3)Thorium (Th)2830.157Mononuclear cluster, blue luminescence[1]
Co-H4TCPB (MOF1)Cobalt (Co)--3D framework with 1D channels, selective CO2 adsorption[2]
Zr-CAU-24Zirconium (Zr)--scu topology, UV/blue luminescence[3]
Ce-CAU-24Cerium (Ce)--scu topology[3]

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and the nature of the H4TCPB-based MOF being analyzed.

Powder X-ray Diffraction (PXRD)

Objective: To confirm the crystalline phase and purity of the synthesized H4TCPB-based MOF.[4]

Instrumentation: A high-resolution powder X-ray diffractometer with Cu Kα radiation is typically used.[5]

Protocol:

  • Sample Preparation:

    • Carefully grind the as-synthesized MOF crystals into a fine, homogeneous powder using an agate mortar and pestle.[1]

    • Mount the powder onto a zero-background sample holder. Ensure a flat and level surface to minimize peak displacement.

  • Instrument Parameters:

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 3° to 50°

    • Scan Speed: 1-2°/min (a slower speed can improve signal-to-noise ratio)

    • Step Size: 0.02°

  • Data Analysis:

    • Compare the experimental PXRD pattern with the simulated pattern from single-crystal X-ray diffraction data or with patterns from literature to confirm the phase identity.

    • The absence of significant additional peaks indicates a high phase purity. Peak broadening can be analyzed using the Scherrer equation to estimate the crystallite size.[1]

PXRD_Workflow cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_data Data Interpretation start As-synthesized MOF grind Grind to Fine Powder start->grind mount Mount on Holder grind->mount instrument Set Instrument Parameters mount->instrument collect Collect Diffraction Data instrument->collect compare Compare with Reference collect->compare purity Assess Phase Purity compare->purity crystallite Estimate Crystallite Size compare->crystallite

Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis of H4TCPB-based MOFs.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the H4TCPB-based MOF and to quantify the amount of solvent molecules within the pores.[1]

Instrumentation: A thermogravimetric analyzer capable of operating under a controlled atmosphere.

Protocol:

  • Sample Preparation:

    • Place approximately 5-10 mg of the as-synthesized MOF sample into an alumina (B75360) or platinum crucible.

  • Instrument Parameters:

    • Atmosphere: Nitrogen (N₂) or air, with a flow rate of 20-50 mL/min.[6] A nitrogen atmosphere is used to study thermal decomposition without combustion.

    • Temperature Program:

      • Equilibrate at 30°C for 10 minutes.

      • Ramp from 30°C to 800°C at a heating rate of 10°C/min.[6]

  • Data Analysis:

    • Analyze the resulting TGA curve (weight % vs. temperature).

    • The initial weight loss at lower temperatures (typically below 200°C) corresponds to the removal of guest solvent molecules.

    • The onset of a significant weight loss at higher temperatures indicates the decomposition of the framework. The temperature at which this occurs is a measure of the MOF's thermal stability.[1]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Interpretation start MOF Sample weigh Weigh 5-10 mg start->weigh place Place in Crucible weigh->place instrument Set N2 Atmosphere & Flow Rate place->instrument heat Apply Temperature Program (30-800°C) instrument->heat analyze Analyze TGA Curve heat->analyze solvent Quantify Solvent Loss analyze->solvent stability Determine Thermal Stability analyze->stability

Caption: Workflow for Thermogravimetric Analysis (TGA) of H4TCPB-based MOFs.

Gas Sorption Analysis

Objective: To determine the specific surface area (BET), pore volume, and pore size distribution of the H4TCPB-based MOF.[4]

Instrumentation: A volumetric gas adsorption analyzer.

Protocol:

  • Sample Activation (Degassing):

    • Place approximately 100-200 mg of the MOF sample into a sample tube.

    • Heat the sample under a dynamic vacuum (e.g., 10⁻⁵ torr) at a temperature determined from TGA to be sufficient to remove guest molecules without causing framework collapse (typically 120-200°C) for several hours (e.g., 12 hours).[7] This "activation" process is crucial for obtaining accurate porosity data.

  • Isotherm Measurement:

    • Cool the sample to the analysis temperature, typically 77 K (liquid nitrogen) for N₂ adsorption or 87 K (liquid argon) for Ar adsorption.

    • Measure the adsorption and desorption isotherms by incrementally increasing and decreasing the pressure of the analysis gas.

  • Data Analysis:

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Calculate the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH) analysis.

GasSorption_Workflow cluster_activation Sample Activation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis start MOF Sample degas Degas under Vacuum & Heat start->degas cool Cool to 77 K (LN2) degas->cool measure Measure N2 Adsorption/Desorption cool->measure bet Calculate BET Surface Area measure->bet pore_volume Determine Pore Volume measure->pore_volume psd Analyze Pore Size Distribution measure->psd SEM_Workflow cluster_prep Sample Preparation cluster_imaging SEM Imaging cluster_analysis Image Analysis start MOF Powder mount Mount on Stub start->mount coat Sputter-Coat (if needed) mount->coat insert Insert into SEM coat->insert image Acquire Images insert->image morphology Determine Morphology image->morphology size Estimate Particle Size image->size DrugDelivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release cluster_quantification Quantification mof Activated MOF mix Mix & Stir mof->mix drug_sol Ibuprofen Solution drug_sol->mix separate Centrifuge & Wash mix->separate dry Dry Drug-Loaded MOF separate->dry uv_vis_load UV-Vis of Supernatant (Loading) separate->uv_vis_load disperse Disperse in PBS (pH 7.4) dry->disperse incubate Incubate at 37°C disperse->incubate sample Sample at Time Intervals incubate->sample uv_vis_release UV-Vis of Aliquots (Release) sample->uv_vis_release calc_load Calculate Loading Capacity uv_vis_load->calc_load calc_release Calculate Cumulative Release uv_vis_release->calc_release

References

Application Notes and Protocols: 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene in Luminescent MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB) is a versatile tetracarboxylate organic linker renowned for its use in the construction of highly stable and porous metal-organic frameworks (MOFs). Its rigid, planar core and four peripheral carboxylic acid groups enable the formation of robust, multidimensional networks with diverse metal ions. A key feature of H4TCPB-based MOFs is their intrinsic luminescence, which originates from the ligand itself. This property, combined with the tunable porosity of the MOF structure, makes them exceptional candidates for applications in chemical sensing, particularly for the detection of metal ions and organic pollutants. The interaction of analytes with the MOF framework can lead to a modulation of the luminescent signal, providing a sensitive and selective detection mechanism. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of H4TCPB in luminescent MOFs.

Applications in Luminescent Sensing

Luminescent MOFs constructed from H4TCPB have demonstrated significant potential in the detection of various analytes through luminescence quenching or enhancement ("turn-off" or "turn-on") mechanisms.

Detection of Metal Ions: The porous and functionalized nature of H4TCPB-based MOFs allows for the selective binding of metal ions. For instance, the luminescence of a Eu(III)-functionalized MOF can be quenched by the presence of specific metal ions due to the disruption of the energy transfer process from the ligand to the metal center.

Detection of Organic Pollutants: Nitroaromatic compounds, common environmental pollutants and components of explosives, are effectively detected by H4TCPB-based MOFs. The electron-deficient nature of these analytes facilitates an electron transfer from the excited state of the MOF, leading to a quenching of its luminescence. The sensitivity and selectivity of this detection are influenced by the specific structure of the MOF and the nature of the analyte.

Quantitative Data on Luminescent H4TCPB-based MOFs

MOFAnalyteDetection Limit (LOD)Quenching/EnhancementLuminescence LifetimeQuantum Yield (%)Reference
Th-H4TCPB Compound 1-----[1][2]
Th-H4TCPB Compound 2-----[1][2]
Th-H4TCPB Compound 3-----[1][2]
Zr-CAU-24-----
Ce-CAU-24-----

Note: Comprehensive quantitative data for a wide range of H4TCPB-based luminescent MOFs is an active area of research. The table will be updated as more data becomes available.

Experimental Protocols

Protocol 1: Synthesis of this compound (H4TCPB) via Suzuki Coupling

This protocol is adapted from general Suzuki-Miyaura cross-coupling procedures.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1,2,4,5-tetrabromobenzene (1 equivalent) and (4-carboxyphenyl)boronic acid (4.4 equivalents) in a 3:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate (8 equivalents) to the mixture.

  • De-gas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture under an inert atmosphere.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 48 hours under an inert atmosphere.

  • After cooling to room temperature, acidify the mixture with 2M HCl until a precipitate forms.

  • Filter the precipitate and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a DMF/water mixture to yield pure H4TCPB.

Protocol 2: Synthesis of a Thorium-H4TCPB Luminescent MOF (Adapted from Yu et al., 2021)[1][2]

Materials:

  • Thorium(IV) nitrate (B79036) pentahydrate (Th(NO₃)₄·5H₂O)

  • This compound (H4TCPB)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid

  • Ethanol

Procedure for Compound 1:

  • In a 7 mL capped vial, combine Th(NO₃)₄·5H₂O (11.40 mg, 0.02 mmol), H4TCPB (11.17 mg, 0.02 mmol), DMF (1.5 mL), and trifluoroacetic acid (0.025 mL).

  • Seal the vial and heat at 130 °C for 6 hours.

  • Cool the vial to room temperature.

  • Filter the resulting colorless crystals, wash with ethanol, and dry at room temperature.[2]

Procedure for Compound 2:

  • In a 10 mL Teflon-lined stainless steel autoclave, combine Th(NO₃)₄·5H₂O (22.81 mg, 0.04 mmol), H4TCPB (11.17 mg, 0.02 mmol), DMF (3 mL), and trifluoroacetic acid (0.5 mL).

  • Seal the autoclave and heat at 120 °C for 2 days.

  • After cooling, relieve the pressure and reheat at 120 °C for an additional 4 days.

  • Cool to room temperature.

  • Filter the pale yellow crystals, wash with ethanol, and dry at room temperature.[2]

Procedure for Compound 3:

  • In a 7 mL capped vial, combine Th(NO₃)₄·5H₂O (11.40 mg, 0.02 mmol), H4TCPB (11.17 mg, 0.02 mmol), DMF (1.5 mL), and trifluoroacetic acid (0.025 mL).

  • Seal the vial and heat at 80 °C for 2 days.

  • Cool the vial to room temperature.

  • Filter the colorless crystals, wash with ethanol, and dry at room temperature.[2]

Protocol 3: Luminescence Sensing Experiment

Materials:

  • Synthesized H4TCPB-based MOF

  • Solvent (e.g., DMF, ethanol, or water depending on MOF stability and analyte solubility)

  • Analyte stock solution (e.g., nitrobenzene (B124822) in ethanol, Fe(III) chloride in water)

  • Fluorometer

Procedure:

  • Disperse a small amount of the finely ground MOF in the chosen solvent to create a stable suspension. Sonication may be used to aid dispersion.

  • Record the baseline luminescence spectrum of the MOF suspension.

  • Incrementally add small aliquots of the analyte stock solution to the MOF suspension.

  • After each addition, mix thoroughly and record the luminescence spectrum.

  • Monitor the changes in luminescence intensity (quenching or enhancement) at the emission maximum of the MOF.

  • Plot the luminescence intensity versus the analyte concentration to determine the sensing performance, including the limit of detection (LOD).

Signaling Pathways and Experimental Workflows

Synthesis_of_H4TCPB_MOF cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis TBB 1,2,4,5-Tetrabromobenzene Suzuki Suzuki Coupling TBB->Suzuki CPBA (4-Carboxyphenyl)boronic acid CPBA->Suzuki H4TCPB H4TCPB Ligand Suzuki->H4TCPB Solvothermal Solvothermal Reaction H4TCPB->Solvothermal Metal Metal Salt (e.g., Th(NO₃)₄) Metal->Solvothermal Solvent Solvent (e.g., DMF) Solvent->Solvothermal MOF Luminescent MOF Solvothermal->MOF

Caption: Workflow for the synthesis of H4TCPB-based luminescent MOFs.

Luminescence_Quenching_Mechanism cluster_excitation Excitation and Emission cluster_quenching Quenching by Nitroaromatic Excitation Light Excitation (hν) MOF_GS MOF (Ground State) Excitation->MOF_GS MOF_ES MOF* (Excited State) MOF_GS->MOF_ES Absorption MOF_ES->MOF_GS Emission Luminescence Luminescence MOF_ES->Luminescence Interaction Host-Guest Interaction (π-π stacking, H-bonding) MOF_ES->Interaction Analyte Nitroaromatic Analyte Analyte->Interaction ET Electron Transfer Interaction->ET Quenching Luminescence Quenching ET->Quenching

Caption: Mechanism of luminescence quenching by nitroaromatic compounds.

Turn_On_Sensing_Mechanism cluster_initial Initial State cluster_sensing Sensing Event MOF_Quenched MOF with Quencher No_Luminescence Low/No Luminescence MOF_Quenched->No_Luminescence Displacement Analyte displaces Quencher or disrupts quenching pathway MOF_Quenched->Displacement Analyte Analyte Analyte->Displacement MOF_Active Luminescent MOF Displacement->MOF_Active Luminescence_On Luminescence 'Turned On' MOF_Active->Luminescence_On

Caption: General mechanism for "turn-on" luminescence sensing.

References

Application Notes and Protocols for Creating Porous Polymers with 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of porous polymers derived from the organic linker 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB). The focus is on the creation of Metal-Organic Frameworks (MOFs), a class of crystalline porous materials with high potential in various fields, including drug delivery.

Introduction to Porous Polymers from H4TCPB

This compound is a tetravalent carboxylic acid linker that, due to its rigid and pre-organized structure, is an excellent building block for the construction of robust and highly porous three-dimensional networks. When combined with metal ions or clusters, it forms MOFs with high surface areas and tunable pore sizes. These characteristics make them promising candidates for applications in gas storage and separation, catalysis, and, notably, as carriers for therapeutic agents in drug delivery systems.[1]

The general synthesis approach involves the reaction of H4TCPB with a metal salt under solvothermal or hydrothermal conditions. The choice of metal, solvent, temperature, and reaction time can significantly influence the resulting MOF's topology, porosity, and stability.

Synthesis of Porous Polymers

General Synthesis Workflow

The synthesis of porous polymers using H4TCPB typically follows a solvothermal or hydrothermal route. A general workflow is depicted below.

G cluster_reactants Reactants H4TCPB This compound (H4TCPB) Mix Mixing and Dissolution H4TCPB->Mix MetalSalt Metal Salt (e.g., ZrCl4, CeCl3, Th(NO3)4) MetalSalt->Mix Solvent Solvent (e.g., DMF, DEF, H2O) Solvent->Mix Reaction Solvothermal/Hydrothermal Reaction (Heating in a sealed vessel) Mix->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Isolation Isolation of Crystals (Filtration or Centrifugation) Cooling->Isolation Washing Washing (e.g., with DMF, Ethanol) Isolation->Washing Activation Activation (Solvent Exchange and/or Heating under Vacuum) Washing->Activation PorousPolymer Porous Polymer (MOF) Activation->PorousPolymer

Caption: General workflow for the synthesis of porous polymers using H4TCPB.

Experimental Protocols

Below are detailed protocols for the synthesis of specific MOFs using H4TCPB with different metal ions.

Protocol 2.2.1: Synthesis of Zr- and Ce-based MOFs (CAU-24) [2][3]

This protocol describes a rapid synthesis of isostructural zirconium and cerium MOFs.

  • Reactants:

    • Zirconium(IV) chloride (ZrCl₄) or Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

    • This compound (H₄TCPB)

    • N,N-Dimethylformamide (DMF)

    • Formic acid (HCOOH)

  • Procedure:

    • In a glass vial, dissolve 0.125 mmol of the respective metal salt (29.1 mg ZrCl₄ or 46.6 mg CeCl₃·7H₂O) in 5 mL of DMF.

    • Add 0.0625 mmol (34.9 mg) of H₄TCPB to the solution.

    • Add 2.5 mL of formic acid as a modulator.

    • Seal the vial and heat it in a preheated oven at 120 °C for 15 minutes.

    • After cooling to room temperature, a crystalline powder is formed.

    • Isolate the product by centrifugation.

    • Wash the product three times with fresh DMF.

    • For activation, exchange the DMF with acetone (B3395972) three times and dry the product at 150 °C under vacuum.

Protocol 2.2.2: Synthesis of a Thorium-based MOF

This protocol details the synthesis of a luminescent thorium-based MOF.

  • Reactants:

    • Thorium(IV) nitrate (B79036) pentahydrate (Th(NO₃)₄·5H₂O)

    • This compound (H₄TCPB)

    • N,N-Dimethylformamide (DMF)

    • Trifluoroacetic acid

  • Procedure:

    • Combine 11.40 mg (0.02 mmol) of Th(NO₃)₄·5H₂O and 11.17 mg (0.02 mmol) of H₄TCPB in a 7 mL capped vial.

    • Add 1.5 mL of DMF and 0.025 mL of trifluoroacetic acid.

    • Seal the vial and heat it at 130 °C for 6 hours.

    • Allow the vial to cool to room temperature.

    • Filter the resulting colorless crystals, wash them with ethanol, and dry them at room temperature.

Characterization of Porous Polymers

Thorough characterization is essential to understand the properties and potential applications of the synthesized porous polymers. Key characterization techniques are outlined below.

Structural and Porosity Characterization
TechniqueInformation ProvidedTypical Results for H4TCPB-based MOFs
Powder X-ray Diffraction (PXRD) Crystalline structure, phase purity, and stability.Sharp diffraction peaks indicating high crystallinity.[2]
Brunauer-Emmett-Teller (BET) Analysis Specific surface area.High surface areas are expected, often in the range of 1000-4000 m²/g for Zr-based MOFs.[4]
Barrett-Joyner-Halenda (BJH) Analysis Pore size distribution and pore volume.Tunable pore sizes, typically in the microporous (<2 nm) or mesoporous (2-50 nm) range. For example, a Zr-based MOF, NU-1100, exhibited a pore volume of 1.53 cm³/g.[4]
Scanning Electron Microscopy (SEM) Particle morphology and size.Crystalline morphologies, such as octahedral or cubic shapes, are often observed.

Protocol 3.1.1: BET Surface Area and Pore Volume Analysis

  • Sample Activation: Activate the synthesized MOF sample by heating it under a high vacuum to remove any guest solvent molecules from the pores. The activation temperature and time should be optimized for each specific MOF to avoid structural collapse. A common starting point is 150 °C for 12 hours.

  • Measurement: Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosimetry analyzer.

  • Data Analysis:

    • Calculate the specific surface area using the BET model, typically in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the pore size distribution and total pore volume from the desorption branch of the isotherm using the BJH method.

Thermal Stability

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the porous polymers.

TechniqueInformation ProvidedTypical Results for H4TCPB-based MOFs
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.H4TCPB-based MOFs generally exhibit good thermal stability, often stable up to 300-500 °C. The initial weight loss corresponds to the removal of guest solvents, followed by a plateau, and then a sharp weight loss indicating framework decomposition.[5][6]

Protocol 3.2.1: Thermogravimetric Analysis (TGA)

  • Place a small amount of the activated MOF sample (typically 5-10 mg) in a TGA crucible.

  • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the weight loss as a function of temperature. The onset of the major weight loss step after the initial solvent loss indicates the decomposition temperature of the framework.

Application in Drug Delivery

The high surface area and tunable porosity of H4TCPB-based MOFs make them attractive candidates for drug delivery applications. They can encapsulate therapeutic molecules within their pores and release them in a controlled manner.

Drug Loading and Release Workflow

The following diagram illustrates the general process of drug loading into and release from porous polymers.

G cluster_loading Drug Loading cluster_release Drug Release PorousPolymer Activated Porous Polymer (MOF) MixLoading Incubation/ Stirring PorousPolymer->MixLoading DrugSolution Drug Solution DrugSolution->MixLoading DrugLoadedPolymer2 Drug-Loaded Polymer IncubationRelease Incubation/ Stirring DrugLoadedPolymer2->IncubationRelease ReleaseMedium Release Medium (e.g., PBS buffer) ReleaseMedium->IncubationRelease Separation Separation and Washing (Centrifugation/Filtration) MixLoading->Separation DrugLoadedPolymer Drug-Loaded Polymer Separation->DrugLoadedPolymer Sampling Periodic Sampling of Release Medium IncubationRelease->Sampling Analysis Drug Concentration Analysis (e.g., UV-Vis, HPLC) Sampling->Analysis ReleaseProfile Drug Release Profile Analysis->ReleaseProfile

Caption: General workflow for drug loading and release studies.

Experimental Protocols for Drug Delivery

Protocol 4.2.1: Drug Loading

  • Preparation of Drug Solution: Prepare a solution of the desired drug in a suitable solvent at a known concentration. The choice of solvent should ensure the drug's solubility and compatibility with the MOF.

  • Loading: Disperse a known amount of the activated MOF in the drug solution. The mixture is typically stirred or shaken at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.

  • Separation and Washing: Separate the drug-loaded MOF from the solution by centrifugation or filtration. Wash the solid with a fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Quantification of Loaded Drug: Determine the amount of drug loaded into the MOF. This can be done by measuring the decrease in the drug concentration in the supernatant solution using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The drug loading capacity is typically expressed as a weight percentage (wt%).

Protocol 4.2.2: In Vitro Drug Release

  • Preparation of Release Medium: Prepare a release medium that mimics physiological conditions, such as Phosphate-Buffered Saline (PBS) at a specific pH (e.g., 7.4 for blood or 5.5 for a tumor microenvironment).

  • Release Study: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium. The suspension is then incubated at a constant temperature (e.g., 37 °C) with gentle stirring.

  • Sampling and Analysis: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume. Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Quantitative Data for Drug Delivery

While specific drug loading and release data for MOFs synthesized directly with H4TCPB are still emerging in the literature, related studies on other porous materials and MOFs provide a benchmark for expected performance.

DrugCarrier SystemDrug Loading Capacity (wt%)Release ConditionsRelease Profile
5-FluorouracilZeolite~16-24%pH 1.2 and 7.4Sustained release over 150 hours.[7]
DoxorubicinMesoporous Silica-pH 5.0, 6.5, and 7.4pH-responsive release, with higher release at lower pH.[7]
Rhodamine BHollow Mesoporous Silica~10.4%--

Note: The data presented in this table is for illustrative purposes and is based on studies with porous materials other than H4TCPB-based MOFs, as specific quantitative data for the latter is not yet widely available.

Conclusion

Porous polymers synthesized from this compound offer a versatile platform for a range of applications, with significant potential in the field of drug delivery. The ability to tune their porosity, surface area, and chemical functionality through the judicious choice of synthetic conditions provides a powerful tool for designing advanced materials. The protocols and application notes provided herein serve as a guide for researchers and scientists to explore the synthesis, characterization, and application of these promising porous materials. Further research into the drug loading and release capabilities of H4TCPB-based MOFs is warranted to fully realize their potential in therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this valuable compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Suzuki-Miyaura coupling reaction, which is a common synthetic route.

Q1: I am getting a very low yield or no product in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in a Suzuki-Miyaura coupling for a sterically hindered molecule like H4TCPB can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure it is active.

    • Troubleshooting:

      • Use a fresh batch of palladium catalyst.

      • Consider using a pre-catalyst that is more stable to air and moisture.

      • Ensure anaerobic conditions are maintained throughout the reaction setup and duration, as oxygen can deactivate the Pd(0) catalyst. Degas your solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen).

  • Ineffective Base: The base is crucial for the activation of the boronic acid.

    • Troubleshooting:

      • Use a stronger base. For sterically hindered couplings, inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

      • Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

  • Poor Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Solvent Issues: The solvent system must be appropriate for the reactants and the reaction conditions.

    • Troubleshooting:

      • A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, toluene/water, or THF/water. The water is necessary to dissolve the inorganic base.

      • Ensure the solvents are anhydrous (for the organic part) and properly degassed.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Common side reactions in Suzuki-Miyaura couplings include:

  • Homocoupling of the Boronic Acid: This results in the formation of 4,4'-biphenyldicarboxylic acid.

    • Troubleshooting:

      • This is often competitive with the desired cross-coupling. Optimizing the reaction temperature and using the correct stoichiometry of reactants can minimize this.

      • Ensure slow addition of the boronic acid to the reaction mixture.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, leading to the formation of benzoic acid.

    • Troubleshooting:

      • This side reaction is often promoted by excessive base or high temperatures. Use the minimum effective amount of base and avoid unnecessarily high reaction temperatures.

  • Incomplete Reaction: Formation of partially substituted intermediates (mono-, di-, or tri-substituted benzenes).

    • Troubleshooting:

      • Increase the reaction time or temperature.

      • Increase the equivalents of the boronic acid.

      • Switch to a more active catalyst/ligand system.

Q3: The final product, this compound, is poorly soluble, making purification difficult. What purification strategies can I use?

A3: The tetracarboxylic acid product has very low solubility in most common organic solvents.

  • Troubleshooting Purification:

    • Washing: After the initial workup, the crude solid can be washed with various solvents to remove impurities. A sequence of washes with water, methanol, and then a non-polar solvent like hexane (B92381) or diethyl ether can be effective.

    • Recrystallization: While challenging due to low solubility, recrystallization from a high-boiling point polar aprotic solvent like DMF or DMSO can be attempted.

    • Base-Acid Precipitation: Dissolve the crude product in a dilute aqueous base (e.g., NaOH or KOH) to form the corresponding carboxylate salt, which should be more soluble. Filter the solution to remove insoluble impurities. Then, re-precipitate the purified product by acidifying the filtrate with an acid like HCl. The precipitated solid can then be collected by filtration and washed thoroughly with deionized water.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions for the synthesis of sterically hindered poly-aryl benzenes, providing a guide for optimizing the synthesis of this compound.

ParameterCondition ACondition BCondition CCondition DExpected Yield Trend
Pd Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃Pd(OAc)₂D > C > B > A
Ligand PPh₃-SPhosXPhosD > C > A
Base Na₂CO₃K₂CO₃K₃PO₄Cs₂CO₃D > C > B > A
Solvent Toluene/H₂OTHF/H₂ODioxane/H₂ODMF/H₂OC ≈ D > B > A
Temperature 80°C100°C120°C140°CC > B > D > A

Note: This table represents general trends observed in Suzuki-Miyaura couplings of sterically hindered substrates. Optimal conditions for the synthesis of this compound should be determined experimentally.

Experimental Protocols

Two common synthetic routes for this compound are provided below.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on best practices for sterically hindered couplings.

Materials:

  • 1,2,4,5-Tetrabromobenzene (B48376)

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), finely powdered

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 1,2,4,5-tetrabromobenzene (1.0 eq), 4-carboxyphenylboronic acid (4.4 eq), and finely powdered K₃PO₄ (8.0 eq).

  • Catalyst and Ligand Addition: In a separate vial, dissolve Pd(OAc)₂ (0.04 eq) and SPhos (0.08 eq) in a small amount of anhydrous dioxane. Add this catalyst solution to the Schlenk flask.

  • Degassing: Seal the flask and evacuate and backfill with inert gas (Ar or N₂) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and deionized water to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 24-48 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Add water and acidify with 1M HCl to a pH of ~2.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude solid sequentially with water, methanol, and diethyl ether. For higher purity, perform a base-acid precipitation as described in the FAQ section.

Protocol 2: Grignard Reaction and Oxidation

This two-step protocol offers an alternative synthetic route.

Step A: Synthesis of 1,2,4,5-Tetrakis(p-tolyl)benzene

Materials:

  • Hexabromobenzene

  • p-Tolylmagnesium bromide (1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 6M

  • Hexanes

  • Acetone (B3395972)

Procedure:

  • Reaction Setup: To a flask under a nitrogen atmosphere, add hexabromobenzene.

  • Grignard Addition: Slowly add a 1M solution of p-tolylmagnesium bromide in THF (11 eq).

  • Reaction: Stir the mixture at room temperature for 15 hours.

  • Workup: Pour the reaction mixture over ice and then add 6M HCl.

  • Extraction: Extract the mixture with THF. Combine the organic layers and remove the solvent via rotary evaporation.

  • Purification: Wash the resulting solid with hexanes and then cold acetone to yield 1,2,4,5-tetrakis(p-tolyl)benzene. An isolated yield of around 70% has been reported for this step.[1]

Step B: Oxidation to this compound

Materials:

  • 1,2,4,5-Tetrakis(p-tolyl)benzene

  • Nitric Acid (HNO₃), concentrated

  • Water

  • THF/Chloroform mixture (7:3)

Procedure:

  • Reaction Setup: Place 1,2,4,5-tetrakis(p-tolyl)benzene in a Teflon-lined vessel.

  • Oxidation: Add water and concentrated HNO₃. Seal the vessel and heat at 180 °C for 24 hours.

  • Isolation: Cool the vessel and collect the resulting solid by filtration.

  • Purification: Wash the solid with a 7:3 mixture of THF/CHCl₃ to yield the final product. An isolated yield of approximately 75% has been reported for this oxidation step.[1]

Visualizations

Troubleshooting Logic for Suzuki-Miyaura Synthesis

G Troubleshooting Flowchart for H4TCPB Suzuki-Miyaura Synthesis start Low or No Yield check_catalyst Is the catalyst active and under anaerobic conditions? start->check_catalyst check_catalyst->start No, replace catalyst/ensure inert atmosphere check_base Is the base strong enough and properly activated? check_catalyst->check_base Yes check_base->start No, use stronger/drier base check_ligand Is the ligand appropriate for a sterically hindered coupling? check_base->check_ligand Yes check_ligand->start No, switch to bulky phosphine ligand check_conditions Are the reaction time and temperature sufficient? check_ligand->check_conditions Yes side_products Are there significant side products? check_conditions->side_products Yes increase_time_temp Increase reaction time/temperature or change catalyst check_conditions->increase_time_temp No homocoupling Homocoupling observed side_products->homocoupling Yes, homocoupling protodeboronation Protodeboronation observed side_products->protodeboronation Yes, protodeboronation incomplete_reaction Incomplete reaction observed side_products->incomplete_reaction Yes, incomplete successful_synthesis Successful Synthesis side_products->successful_synthesis No optimize_stoichiometry Optimize reactant stoichiometry and addition rate homocoupling->optimize_stoichiometry adjust_base_temp Reduce base equivalents and/or temperature protodeboronation->adjust_base_temp incomplete_reaction->increase_time_temp optimize_stoichiometry->successful_synthesis adjust_base_temp->successful_synthesis increase_time_temp->successful_synthesis G General Experimental Workflow for H4TCPB Synthesis start Start setup Reaction Setup: - Add reactants and base to Schlenk flask start->setup catalyst Catalyst Preparation and Addition: - Prepare catalyst/ligand solution - Add to reaction flask setup->catalyst degas Degassing: - Evacuate and backfill with inert gas catalyst->degas solvent Solvent Addition: - Add degassed solvent mixture degas->solvent reaction Reaction: - Heat and stir under inert atmosphere solvent->reaction workup Workup: - Cool and acidify reaction->workup isolation Isolation: - Filter to collect crude product workup->isolation purification Purification: - Wash with solvents or perform base-acid precipitation isolation->purification end Final Product purification->end

References

Technical Support Center: Synthesis of Non-Interpenetrated H4TCPB-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with interpenetration during the synthesis of Metal-Organic Frameworks (MOFs) based on the tetratopic linker 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB).

Frequently Asked Questions (FAQs)

Q1: What is interpenetration in the context of MOFs?

Interpenetration is a phenomenon where two or more independent MOF networks grow through each other, sharing the same crystalline volume. While this can sometimes enhance the stability of the framework, it often leads to a significant reduction in pore size and accessible surface area, which can be detrimental for applications such as gas storage, catalysis, and drug delivery.

Q2: Why is interpenetration common in MOFs synthesized with long linkers like H4TCPB?

The use of long organic linkers like H4TCPB creates large potential void spaces within the MOF structure. To increase the thermodynamic stability and minimize this empty space, the formation of one or more interpenetrating frameworks can become energetically favorable.[1][2]

Q3: How can I determine if my synthesized H4TCPB-based MOF is interpenetrated?

The primary methods for identifying interpenetration are:

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the most definitive method, providing a complete three-dimensional structure of the crystal lattice, clearly showing the presence of multiple entangled frameworks.

  • Powder X-ray Diffraction (PXRD): While not as detailed as SC-XRD, PXRD can indicate interpenetration. An interpenetrated framework will have a different diffraction pattern compared to its non-interpenetrated counterpart. Often, new peaks or significant shifts in peak positions and intensities are observed.[3][4][5] For example, in some MOF systems, a high intensity ratio of a peak at a higher 2θ value to a peak at a lower 2θ value can suggest an interpenetrated structure.[3][5]

  • Gas Sorption Analysis: A significantly lower than expected Brunauer-Emmett-Teller (BET) surface area and pore volume, when compared to the theoretical values for a non-interpenetrated structure, can be a strong indicator of interpenetration.[6]

Troubleshooting Guide: Avoiding Interpenetration

This guide addresses common issues encountered during the synthesis of H4TCPB-based MOFs and provides potential solutions to promote the formation of non-interpenetrated frameworks.

Issue 1: The synthesized MOF consistently shows evidence of interpenetration.

  • Potential Cause: The thermodynamic product under your current reaction conditions is the interpenetrated phase.

  • Troubleshooting Steps:

    • Modify the Solvent System: The choice of solvent plays a critical role. Bulky solvent molecules can act as templates within the pores, sterically hindering the formation of a second framework.

      • Recommendation: Experiment with larger, more sterically demanding solvents. For example, if you are using N,N-dimethylformamide (DMF), consider trying N,N-diethylformamide (DEF) or N,N-dimethylacetamide (DMAc).

    • Adjust the Reaction Temperature: Higher temperatures often favor the formation of the thermodynamically more stable, denser interpenetrated phase.

      • Recommendation: Lower the reaction temperature. This can favor the kinetic, non-interpenetrated product. Explore a range of temperatures, for example, starting from 80°C and incrementally decreasing to room temperature.

    • Vary the Reactant Concentrations: High concentrations of metal salts and linkers can accelerate crystal growth and favor interpenetration.

      • Recommendation: Decrease the concentration of your H4TCPB linker and metal salt precursors. More dilute conditions can slow down the crystallization process, allowing the non-interpenetrated framework to form.[1]

Issue 2: The use of different solvents, temperatures, or concentrations is not preventing interpenetration.

  • Potential Cause: The coordination environment and reaction kinetics are still favoring the interpenetrated structure.

  • Troubleshooting Steps:

    • Introduce a Modulator: Modulators are monotopic ligands (often carboxylic acids) that compete with the primary linker for coordination to the metal centers. This competition can slow down the nucleation and growth of the MOF, influencing the final topology.[7][8]

      • Recommendation: Add a modulator such as benzoic acid, acetic acid, or trifluoroacetic acid to the reaction mixture. The amount of modulator is critical and requires optimization. Start with a small molar excess relative to the linker and systematically increase it.[9][10]

    • Change the Metal Precursor: The anion of the metal salt can influence the reaction kinetics and the final structure.

Issue 3: A non-interpenetrated phase is formed, but it is not phase-pure and is mixed with the interpenetrated form.

  • Potential Cause: The reaction conditions are on the borderline between the formation of the kinetic (non-interpenetrated) and thermodynamic (interpenetrated) products.

  • Troubleshooting Steps:

    • Optimize the Reaction Time: Shorter reaction times may favor the isolation of the kinetic, non-interpenetrated product before it has a chance to convert to the more stable interpenetrated phase.

      • Recommendation: Perform a time-dependent study, quenching the reaction at different intervals to identify the optimal time to isolate the desired non-interpenetrated phase.

    • Fine-tune the Modulator Concentration: The concentration of the modulator can be a very sensitive parameter.

      • Recommendation: Perform a more detailed screening of the modulator concentration in a narrow range to find the optimal amount that yields a phase-pure, non-interpenetrated product.

Experimental Protocols

The following are generalized starting protocols for the synthesis of non-interpenetrated H4TCPB-based MOFs. Note: These are starting points and will likely require optimization for your specific metal system and available laboratory conditions.

Protocol 1: Modulator-Assisted Synthesis of a Non-Interpenetrated Zr-H4TCPB MOF (Adapted from literature on similar systems)

  • Materials:

    • Zirconium(IV) chloride (ZrCl₄)

    • This compound (H₄TCPB)

    • Benzoic Acid (Modulator)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 0.05 mmol) and a significant molar excess of benzoic acid (e.g., 5-50 equivalents relative to ZrCl₄) in 10 mL of DMF.[11]

    • In a separate vial, dissolve H₄TCPB (e.g., 0.05 mmol) in 10 mL of DMF.

    • Combine the two solutions in a Teflon-lined autoclave.

    • Heat the autoclave in an oven at a relatively low temperature (e.g., 80-100 °C) for 24-48 hours.

    • After cooling to room temperature, collect the crystalline product by filtration.

    • Wash the product sequentially with fresh DMF and then with a lower-boiling-point solvent like ethanol (B145695) or acetone.

    • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Protocol 2: Solvothermal Synthesis of a Non-Interpenetrated Cu-H4TCPB MOF (Hypothetical starting point)

  • Materials:

    • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

    • H₄TCPB

    • N,N-Diethylformamide (DEF)

    • Ethanol

  • Procedure:

    • In a 20 mL glass vial, dissolve Cu(NO₃)₂·3H₂O (e.g., 0.1 mmol) in a solvent mixture of DEF (8 mL) and ethanol (2 mL).

    • Add H₄TCPB (e.g., 0.025 mmol) to the solution.

    • Seal the vial and heat it in an oven at a controlled temperature (e.g., 65-85 °C) for 24 hours.

    • Allow the vial to cool slowly to room temperature.

    • Collect the blue crystals by decanting the mother liquor.

    • Wash the crystals with fresh DEF and then exchange the solvent with chloroform (B151607) or acetone.

    • Activate the sample by heating under vacuum.

Quantitative Data Summary

The following table summarizes the general effects of key synthesis parameters on the formation of interpenetrated vs. non-interpenetrated MOFs. The specific quantitative values will vary depending on the metal used and the precise reaction conditions.

ParameterTrend to Favor Non-Interpenetrated MOFsRationale
Temperature LowerFavors the kinetic product, which is often the less dense, non-interpenetrated phase.
Concentration Lower (more dilute)Slows down crystal growth, providing more time for the formation of the ordered, non-interpenetrated structure.[1]
Solvent Bulky/Sterically HinderingActs as a template within the pores, physically blocking the formation of a second network.
Modulator Addition of a competing ligandSlows down the rate of framework formation by competing for coordination sites, allowing for more controlled growth.[7][9]
Reaction Time ShorterCan allow for the isolation of the kinetically favored non-interpenetrated product before it converts to the thermodynamic interpenetrated phase.

Visualization of Synthesis Pathway

The following diagram illustrates the logical relationship between key synthesis parameters and the resulting MOF structure.

G cluster_conditions Synthesis Conditions cluster_outcome Resulting MOF Structure Temperature Temperature Interpenetrated Interpenetrated MOF (Thermodynamic Product) Temperature->Interpenetrated High NonInterpenetrated Non-Interpenetrated MOF (Kinetic Product) Temperature->NonInterpenetrated Low Concentration Concentration Concentration->Interpenetrated High Concentration->NonInterpenetrated Low Solvent Solvent Choice Solvent->Interpenetrated Small Solvent->NonInterpenetrated Bulky Modulator Modulator Modulator->Interpenetrated Absent Modulator->NonInterpenetrated Present

Caption: Decision pathway for controlling interpenetration in MOF synthesis.

References

Technical Support Center: H4TCPB Solubility in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB) during the synthesis of Metal-Organic Frameworks (MOFs).

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for dissolving H4TCPB in MOF synthesis?

A1: The most commonly used solvents are polar, high-boiling point solvents such as N,N-dimethylformamide (DMF), N,N'-dimethylacetamide (DMA), and N,N'-diethylformamide (DEF).[1][2][3] These solvents are effective because they can solvate the carboxylic acid groups of the H4TCPB molecule and remain stable at the elevated temperatures often required for MOF crystallization (typically 60-150 °C).[2] In some cases, a mixture of solvents, such as DMF and water, has been successfully used.[4]

Q2: My H4TCPB is not dissolving at room temperature. What should I do?

A2: It is common for H4TCPB to have low solubility in the recommended solvents at room temperature. Most successful MOF synthesis protocols involving H4TCPB utilize solvothermal or hydrothermal methods, which involve heating the reaction mixture. Gently heating the solution while stirring or sonicating can significantly improve solubility. Often, the ligand will fully dissolve only upon reaching the reaction temperature inside the sealed autoclave.

Q3: Can I use solvents other than DMF, DMA, or DEF?

A3: While DMF, DMA, and DEF are the most reported solvents for H4TCPB-based MOF synthesis, other high-boiling point polar solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) could potentially be used.[1] However, the choice of solvent can significantly influence the final MOF structure, sometimes leading to different crystalline phases or preventing crystallization altogether.[1][5] It is recommended to start with established solvent systems. If you must use an alternative, small-scale screening experiments are advised.

Q4: I've heated the mixture, but the H4TCPB still won't dissolve completely. What are other potential issues?

A4: If heating does not resolve the solubility issue, consider the following:

  • Purity of H4TCPB: Impurities in the organic linker can significantly affect its solubility and prevent the crystallization of the desired MOF.[2] It is crucial to confirm the purity of your H4TCPB, for instance by ¹H NMR, before use.

  • pH of the solution: The deprotonation of the carboxylic acid groups on H4TCPB is essential for coordination to the metal centers. Sometimes, the addition of a modulator, such as a small amount of acid (e.g., formic acid or HCl), can aid in the dissolution and crystallization process by controlling the deprotonation rate.[2][6]

  • Concentration: You may be exceeding the solubility limit of H4TCPB in the chosen solvent at that temperature. Try reducing the concentration of the reactants.

Q5: What is "crashing out," and how can I prevent it?

A5: "Crashing out" refers to the rapid precipitation of a compound from a solution.[7] This can happen if a concentrated stock solution of H4TCPB in a good solvent (like DMF) is quickly diluted with a solvent in which it has poor solubility (an anti-solvent).[7] To prevent this, ensure all components of your reaction mixture are compatible and consider the order of addition. For instance, dissolving the H4TCPB in the primary solvent first before adding other reagents is a common practice.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common H4TCPB solubility issues during MOF synthesis.

Issue 1: H4TCPB powder is not dissolving in the solvent at room temperature.
  • Initial Step: Apply gentle heating (60-80 °C) while stirring the solution. Sonication can also be used to aid dissolution.[8]

  • If Unsuccessful: Proceed with the standard solvothermal reaction setup. The ligand will often dissolve at the higher temperatures (100-150 °C) inside the sealed reaction vessel.[2][6]

  • Rationale: The dissolution of H4TCPB is often an endothermic process, meaning its solubility increases significantly with temperature.[9]

Issue 2: The solution is cloudy or contains suspended particles after heating.
  • Potential Cause: The concentration of H4TCPB may be too high for the chosen solvent system.

  • Troubleshooting Step: Reduce the concentration of H4TCPB and the metal source. A common starting point is a 1:1 molar ratio of metal salt to H4TCPB.[4]

  • Potential Cause: The purity of the H4TCPB linker may be insufficient.

  • Troubleshooting Step: Verify the purity of the H4TCPB linker using analytical techniques such as ¹H NMR. The presence of impurities can inhibit dissolution and crystallization.[2]

Issue 3: The H4TCPB dissolves initially but precipitates over time or upon addition of other reagents.
  • Potential Cause: The solution may be supersaturated or the addition of another reagent (e.g., metal salt solution) is changing the solvent environment, causing the H4TCPB to precipitate.

  • Troubleshooting Step: Try dissolving the H4TCPB and the metal salt in separate, miscible solvents and then slowly mixing the two solutions. For example, H4TCPB in DMF and the metal salt in a small amount of water or DMF.[4]

  • Troubleshooting Step: Consider the use of a modulator. The addition of a small amount of formic acid or hydrochloric acid can sometimes help to control the reaction kinetics and prevent rapid precipitation, leading to better crystal formation.[2][6]

Data Presentation

Table 1: Recommended Solvent Systems for H4TCPB in MOF Synthesis
Solvent SystemTypical Reaction Temperature (°C)NotesReference(s)
N,N-dimethylformamide (DMF)100 - 120Most common solvent. Often used with a modulator like formic acid.[6][10]
DMF / Water mixture120A mixture of DMF and water can be used, for example, in a 1:1 volume ratio.[4]
N,N'-diethylformamide (DEF)80 - 150An alternative to DMF, may influence the final MOF structure.[1][2]
N,N'-dimethylacetamide (DMA)80 - 150Another alternative to DMF.[1][2]

Experimental Protocols

Protocol 1: General Solvothermal Synthesis using DMF

This protocol is a general guideline based on common practices for the synthesis of Zr-based MOFs with H4TCPB.

  • Reagent Preparation: In a glass vial, add H4TCPB (1 equivalent) and the metal salt (e.g., ZrCl₄, 1 equivalent).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) to the vial to achieve the desired concentration.

  • Modulator Addition (Optional but Recommended): Add a modulator, such as formic acid or hydrochloric acid, to the mixture. The amount can vary significantly and should be optimized for the specific MOF synthesis.

  • Initial Dissolution: Tightly cap the vial and sonicate the mixture for approximately 15-20 minutes to ensure a homogeneous suspension.[2] The H4TCPB may not fully dissolve at this stage.

  • Solvothermal Reaction: Place the sealed vial into a preheated oven at the desired reaction temperature (e.g., 100-120 °C) for the specified reaction time (e.g., 15 minutes to 120 hours).[4][6]

  • Cooling and Product Isolation: After the reaction is complete, allow the oven to cool down to room temperature. The MOF product will typically have precipitated as a crystalline powder. Isolate the product by centrifugation or filtration.

  • Washing: Wash the isolated product repeatedly with fresh DMF and then with a more volatile solvent like ethanol (B145695) or acetone (B3395972) to remove unreacted starting materials and residual solvent.

Visualizations

experimental_workflow start Start: Prepare H4TCPB and Metal Salt add_solvent Add Primary Solvent (e.g., DMF) start->add_solvent add_modulator Add Modulator (e.g., Formic Acid) add_solvent->add_modulator sonicate Sonicate for Homogeneous Mixture seal_react Seal in Reaction Vessel sonicate->seal_react add_modulator->sonicate heat Heat in Oven (Solvothermal Reaction) seal_react->heat cool Cool to Room Temperature heat->cool isolate Isolate Product (Centrifuge/Filter) cool->isolate wash Wash Product isolate->wash end_product End: Pure MOF Product wash->end_product

Caption: General experimental workflow for MOF synthesis using H4TCPB.

troubleshooting_flowchart start Issue: H4TCPB Not Dissolving check_temp Is the solution heated? start->check_temp heat_solution Action: Heat solution to 60-120°C with stirring/sonication check_temp->heat_solution No check_purity Is the H4TCPB purity confirmed? check_temp->check_purity Yes success Success: H4TCPB Dissolves heat_solution->success verify_purity Action: Verify purity (e.g., via NMR) check_purity->verify_purity No check_concentration Is the concentration too high? check_purity->check_concentration Yes verify_purity->success reduce_conc Action: Reduce reactant concentrations check_concentration->reduce_conc Yes use_modulator Action: Add a modulator (e.g., formic acid) check_concentration->use_modulator No reduce_conc->success use_modulator->success

Caption: Troubleshooting flowchart for H4TCPB solubility issues.

References

Optimizing reaction conditions for H4TCPB MOF crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and crystallization of Metal-Organic Frameworks (MOFs) based on the 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB) linker. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your reaction conditions and achieve high-quality crystalline materials.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of H4TCPB MOFs in a question-and-answer format.

Q1: My synthesis resulted in an amorphous powder instead of crystals. What went wrong?

A1: The formation of an amorphous powder typically indicates that the nucleation rate was too fast, preventing the orderly growth of crystalline structures. To promote crystallization, the key is to slow down the reaction kinetics.[1]

  • Reduce Reactant Concentration: Lowering the concentration of the metal salt and/or the H4TCPB linker can decrease the rate of nucleation.

  • Lower the Reaction Temperature: Reducing the synthesis temperature can significantly slow down the crystal growth rate.[2] For instance, if your reaction at 120°C yielded an amorphous product, try running it at 100°C or even 80°C.

  • Introduce a Modulator: Adding a competing ligand, known as a modulator (e.g., a monocarboxylic acid like formic acid, acetic acid, or benzoic acid), can slow the formation of metal-linker bonds, allowing for more controlled crystal growth.[3][4] The modulator competes with the H4TCPB linker for coordination to the metal clusters, which can improve the reversibility of the MOF self-assembly process and lead to more crystalline products.

  • Solvent System: The choice of solvent can dramatically influence the outcome. H4TCPB has low solubility in many common solvents. Ensure the linker is fully dissolved before initiating the reaction. If solubility is an issue, consider using a co-solvent system or a different solvent altogether, such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or N-methyl-2-pyrrolidone (NMP).[5]

Q2: The yield of my crystalline H4TCPB MOF is very low. How can I improve it?

A2: Low yield can be attributed to several factors, including incomplete reaction, suboptimal stoichiometry, or linker solubility issues.

  • Optimize Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Extending the reaction time at a given temperature can sometimes increase the yield.[2] However, prolonged heating can also lead to the formation of less stable kinetic phases, so optimization is key.

  • Adjust Metal-to-Linker Ratio: The stoichiometry of the reactants is crucial. While a 1:1 molar ratio of metal to linker is a common starting point for tetracarboxylate linkers, the optimal ratio may vary depending on the specific metal and desired topology. Experiment with slight variations in this ratio.

  • Increase Reactant Concentration: While high concentrations can lead to amorphous products, if you are obtaining clear solutions with no precipitation, the concentration may be too low for nucleation to occur effectively. A systematic increase in concentration may improve the yield. Generally, a higher concentration of the organic linker can increase the MOF yield.[6]

  • pH and Modulator Concentration: The acidity of the reaction mixture can influence both the deprotonation of the H4TCPB linker and the stability of the metal clusters. The concentration of the modulator also plays a critical role; too much modulator can inhibit the reaction and reduce the yield.

Q3: The crystals I obtained are very small (nanocrystals). How can I grow larger, single crystals suitable for X-ray diffraction?

A3: Growing large single crystals requires minimizing the number of nucleation events while promoting the slow growth of existing nuclei.

  • Slow Cooling: Instead of rapid cooling, allow the reaction vessel to cool down to room temperature slowly over several hours or even days. A controlled cooling ramp is often crucial for obtaining large crystals.[7]

  • Reduce Modulator Concentration: While modulators are helpful, high concentrations can cap the growing crystal surfaces and lead to smaller particle sizes. A systematic reduction in the modulator concentration may promote the growth of larger crystals.

  • Use a Co-solvent System: Introducing a co-solvent can alter the solubility of the reactants and the forming MOF, which can influence the crystal growth process.

  • Minimize Agitation: For single crystal growth, it is often best to avoid stirring or agitation during the reaction, as this can induce secondary nucleation.

Frequently Asked Questions (FAQs)

Q1: What is the role of a modulator in H4TCPB MOF synthesis?

A1: A modulator is a substance, typically a monocarboxylic acid (e.g., formic acid, acetic acid, benzoic acid), that is added to the synthesis mixture to control the crystallization process.[3][4] Modulators compete with the H4TCPB linker to coordinate with the metal clusters. This competition slows down the rate of framework formation, allowing for defects to be corrected and promoting the growth of larger, more ordered crystals. The type and concentration of the modulator can be tuned to control crystal size, morphology, and the number of defects in the final structure.[4][8]

Q2: Which solvent is best for H4TCPB MOF synthesis?

A2: The most commonly used solvent for H4TCPB and other carboxylate-based MOFs is N,N-dimethylformamide (DMF).[1] This is due to its high boiling point, which is suitable for solvothermal synthesis, and its ability to dissolve both the H4TCPB linker and many metal salts. Other high-boiling point polar aprotic solvents like N,N-diethylformamide (DEF) and N-methyl-2-pyrrolidone (NMP) can also be used. The choice of solvent can significantly impact the final MOF structure and topology.[5]

Q3: How does temperature affect the crystallization of H4TCPB MOFs?

A3: Temperature is a critical parameter in MOF synthesis. Higher temperatures generally lead to faster reaction kinetics, which can result in smaller crystals or even amorphous products.[2] Conversely, lower temperatures slow down the crystallization process, which can favor the formation of larger, higher-quality crystals. However, the temperature must be high enough to provide the necessary energy for the reaction to proceed and for the reactants to be sufficiently soluble. The optimal temperature is a balance between these factors and must be determined empirically for each specific H4TCPB-metal system.

Q4: Can I use different metal sources for H4TCPB MOFs?

A4: Yes, the H4TCPB linker has been successfully used to synthesize MOFs with a variety of metals, including zirconium (Zr), cerium (Ce), thorium (Th), and cobalt (Co).[1] The choice of metal will determine the structure and properties of the resulting MOF. Different metal salts (e.g., chlorides, nitrates) can also be used, and the counter-ion can sometimes influence the reaction.

Data on Reaction Parameters

The following tables summarize the general effects of varying key reaction parameters on the properties of the resulting H4TCPB MOF. These are general trends, and the optimal conditions should be determined experimentally for each specific system.

Table 1: Effect of Temperature and Time on H4TCPB MOF Crystallization

Parameter ChangeEffect on Crystal SizeEffect on CrystallinityEffect on Yield
Increase Temperature Generally decreasesMay decreaseMay increase (up to a point)
Decrease Temperature Generally increasesMay increaseMay decrease
Increase Reaction Time May increaseMay improveGenerally increases
Decrease Reaction Time Generally decreasesMay decreaseGenerally decreases

Table 2: Effect of Modulator on H4TCPB MOF Crystallization

Parameter ChangeEffect on Crystal SizeEffect on CrystallinityEffect on Defects
Increase Modulator Conc. Generally increases (up to a point)Generally improvesMay increase
Decrease Modulator Conc. Generally decreasesMay decreaseMay decrease
Stronger Acid Modulator VariesVariesMay increase
Weaker Acid Modulator VariesVariesMay decrease

Experimental Protocols

Protocol 1: General Synthesis of a Zr-H4TCPB MOF (Adapted from general Zr-MOF syntheses)

This protocol is a general starting point for the synthesis of a zirconium-based H4TCPB MOF, often resulting in a UiO-type architecture.

  • Reactant Preparation:

    • In a 20 mL scintillation vial, dissolve 25 mg of H4TCPB in 10 mL of N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve 23 mg of Zirconium(IV) chloride (ZrCl₄) in 5 mL of DMF.

  • Modulator Addition:

    • To the H4TCPB solution, add a specific volume of a modulator, such as formic acid or acetic acid. A typical starting point is 20-50 molar equivalents with respect to the metal salt.

  • Mixing and Reaction:

    • Add the ZrCl₄ solution to the H4TCPB/modulator solution.

    • Cap the vial tightly.

    • Place the vial in a preheated oven at 120°C for 24-72 hours.

  • Work-up and Activation:

    • After cooling to room temperature, a white crystalline powder should be visible.

    • Separate the solid product by centrifugation.

    • Wash the product with fresh DMF (3 times) and then with ethanol (B145695) (3 times) to remove unreacted starting materials.

    • Activate the MOF by heating under vacuum at a temperature determined by thermogravimetric analysis (TGA), typically around 120-150°C, to remove residual solvent from the pores.

Protocol 2: Synthesis of a Co(II)-H4TCPB MOF

This protocol is based on the synthesis of a porous 3D cobalt(II)-H4TCPB MOF.[1]

  • Reactant Preparation:

    • In a 20 mL Teflon-lined stainless steel autoclave, combine 28 mg (0.05 mmol) of H4TCPB and 29 mg (0.1 mmol) of Co(NO₃)₂·6H₂O.

  • Solvent Addition:

    • Add 10 mL of a 1:1 (v/v) mixture of N,N-dimethylformamide (DMF) and ethanol.

  • Reaction:

    • Seal the autoclave and heat it in an oven at 100°C for 72 hours.

  • Work-up:

    • After the reaction, allow the autoclave to cool slowly to room temperature.

    • The resulting pink crystalline product should be filtered, washed thoroughly with fresh DMF and ethanol, and dried under vacuum.

Visualizations

experimental_workflow General Experimental Workflow for H4TCPB MOF Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation dissolve_linker Dissolve H4TCPB Linker in Solvent (e.g., DMF) add_modulator Add Modulator (e.g., Formic Acid) dissolve_linker->add_modulator dissolve_metal Dissolve Metal Salt (e.g., ZrCl4) in Solvent mix_solutions Combine Solutions dissolve_metal->mix_solutions add_modulator->mix_solutions solvothermal Solvothermal Synthesis (e.g., 120°C, 24-72h) mix_solutions->solvothermal cool_down Slow Cooling to Room Temperature solvothermal->cool_down separate Separate Product (Centrifugation/Filtration) cool_down->separate wash Wash with Solvent (DMF, Ethanol) separate->wash activate Activate under Vacuum wash->activate final_product Characterize Final MOF Product activate->final_product

Caption: General workflow for H4TCPB MOF synthesis.

troubleshooting_flowchart Troubleshooting H4TCPB MOF Crystallization Issues start Start: Synthesis Outcome is_amorphous Amorphous Powder? start->is_amorphous is_low_yield Low Yield? start->is_low_yield is_small_xtal Small Crystals? start->is_small_xtal sol_amorphous Slow down kinetics: - Lower Temperature - Lower Concentration - Add Modulator is_amorphous->sol_amorphous Yes sol_yield Improve reaction: - Optimize Time/Temp - Adjust Stoichiometry - Check Solubility is_low_yield->sol_yield Yes sol_size Promote growth: - Slow Cooling Rate - Optimize Modulator Conc. - Use Co-solvent is_small_xtal->sol_size Yes

Caption: Troubleshooting flowchart for H4TCPB MOF synthesis.

References

Troubleshooting poor crystallinity in 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H₄TCPB) based Metal-Organic Frameworks (MOFs). The information is presented in a question-and-answer format to address common issues encountered during synthesis that can lead to poor crystallinity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallinity of H₄TCPB-based MOFs?

A1: The crystallinity of H₄TCPB-based MOFs is highly sensitive to several experimental parameters. The most critical factors include:

  • Choice and concentration of the modulator: Modulators, such as monocarboxylic acids, compete with the organic linker to coordinate to the metal centers, which can control the nucleation and growth rates of the MOF crystals.[1]

  • Solvent system: The type of solvent, or the ratio of solvents in a mixed-solvent system, can significantly influence the solubility of the reactants and the final structure of the MOF.[2][3]

  • Reaction temperature and time: These parameters directly affect the reaction kinetics. Optimization is necessary to ensure the formation of a thermodynamically stable, crystalline product.[4][5]

  • Molar ratios of reactants: The relative concentrations of the metal precursor, H₄TCPB linker, and modulator are crucial for obtaining a highly crystalline material.

Q2: What is the role of a modulator in the synthesis of H₄TCPB MOFs?

A2: A modulator, typically a monocarboxylic acid like formic acid, acetic acid, or trifluoroacetic acid, is often added to the reaction mixture to improve the quality of the resulting MOF crystals.[6][7] The modulator competes with the H₄TCPB linker for coordination to the metal clusters. This competition slows down the reaction rate, preventing rapid precipitation of amorphous material and promoting the growth of larger, more ordered crystals with fewer defects.[1][8] The choice of modulator and its concentration can also influence the morphology and particle size of the MOF crystals.[7]

Q3: How do I activate my synthesized H₄TCPB MOF, and why is it necessary?

A3: Activation is a critical post-synthesis step to remove residual solvent and unreacted ligand molecules from the pores of the MOF.[9][10] This process is essential to achieve the high surface area and porosity that are characteristic of MOFs and necessary for applications such as gas storage and catalysis. A common activation procedure involves heating the as-synthesized MOF under vacuum.[9] For example, heating the sample at 200°C under vacuum for 10-12 hours can be an effective activation method.[9]

Troubleshooting Guide for Poor Crystallinity

Problem 1: My Powder X-Ray Diffraction (PXRD) pattern shows broad peaks or an amorphous halo, indicating poor crystallinity.

This is a common issue that can arise from several factors related to the reaction kinetics and thermodynamics. Below is a systematic guide to troubleshoot this problem.

  • Cause 1a: Suboptimal Modulator Concentration.

    • Explanation: An incorrect amount of modulator can either be insufficient to control the reaction rate, leading to rapid precipitation of amorphous material, or be in such excess that it inhibits crystal growth altogether.

    • Solution: Systematically vary the molar ratio of the modulator to the H₄TCPB linker. It is recommended to start with a literature-reported ratio and then screen a range of concentrations. The optimal amount of modulator can be dependent on the specific metal, solvent, and temperature used.

  • Cause 1b: Inappropriate Reaction Temperature or Time.

    • Explanation: The reaction temperature and duration are critical for controlling the nucleation and growth of MOF crystals.[11] A temperature that is too low may not provide enough energy to overcome the activation barrier for crystallization, while a temperature that is too high can lead to the formation of undesirable, kinetically favored amorphous phases. Similarly, an insufficient reaction time may not allow for complete crystallization, while an excessively long time could lead to decomposition or phase transformation.

    • Solution: Optimize the reaction temperature and time. A common approach is to screen a range of temperatures (e.g., 100°C, 120°C, 140°C) and reaction times (e.g., 12h, 24h, 48h).[4][5]

  • Cause 1c: Unsuitable Solvent System.

    • Explanation: The solvent plays a crucial role in dissolving the reactants and mediating the formation of the MOF structure.[3] An inappropriate solvent or solvent mixture can lead to poor solubility of the linker or metal salt, resulting in an inhomogeneous reaction mixture and the formation of an amorphous product.[2]

    • Solution: If using a single solvent like DMF, consider using a mixed-solvent system. For example, the addition of water or ethanol (B145695) to DMF can alter the polarity and coordination properties of the solvent, which can positively influence crystallinity.[2] The ratio of the solvents is a key parameter to optimize.

The following diagram illustrates a troubleshooting workflow for poor crystallinity:

G cluster_0 Troubleshooting Poor Crystallinity Start Poor Crystallinity Observed (Broad PXRD Peaks) Modulator Adjust Modulator Concentration Start->Modulator TempTime Optimize Temperature & Time Modulator->TempTime If no improvement Success Good Crystallinity Achieved (Sharp PXRD Peaks) Modulator->Success Improvement Solvent Modify Solvent System TempTime->Solvent If no improvement TempTime->Success Improvement Solvent->Start If no improvement, re-evaluate starting materials Solvent->Success Improvement

Troubleshooting workflow for poor crystallinity.

Problem 2: My synthesis yields a mixture of crystalline powder and an amorphous precipitate.

  • Cause 2a: Inhomogeneous Reaction Mixture.

    • Explanation: If the reactants are not fully dissolved before heating, nucleation can occur non-uniformly, leading to the formation of both crystalline and amorphous phases.

    • Solution: Ensure that the H₄TCPB linker and the metal salt are completely dissolved in the solvent before sealing the reaction vessel. Sonication can be helpful in achieving a homogeneous solution.

  • Cause 2b: Nucleation Rate is Too High.

    • Explanation: A very high nucleation rate can lead to the rapid formation of many small crystallites, some of which may not have sufficient time to grow into well-ordered crystals, resulting in an amorphous component.

    • Solution: In addition to optimizing the modulator concentration, consider a slower heating ramp to the final reaction temperature. This can help to control the rate of nucleation.

The relationship between key synthesis parameters and the resulting crystallinity is depicted in the diagram below:

G cluster_1 Factors Influencing Crystallinity Modulator Modulator (Type, Concentration) Crystallinity Crystallinity Modulator->Crystallinity Solvent Solvent System (Polarity, Ratio) Solvent->Crystallinity TempTime Temperature & Time TempTime->Crystallinity Reactants Reactant Ratios Reactants->Crystallinity

Key parameters influencing MOF crystallinity.

Experimental Protocols

General Synthesis Protocol for a Zr-H₄TCPB MOF (CAU-24 type)

This protocol is a general guideline and may require optimization for specific applications.

  • Preparation of the Reactant Solutions:

    • Dissolve H₄TCPB in N,N-dimethylformamide (DMF).

    • In a separate vial, prepare an aqueous solution of the metal salt (e.g., ZrCl₄ or Ce(NH₄)₂(NO₃)₆).[12]

  • Reaction Mixture Assembly:

    • Add the aqueous metal solution to the H₄TCPB/DMF solution.

    • Add a modulator, such as formic acid.[12]

  • Solvothermal Synthesis:

    • Seal the reaction vessel and heat it in an oven at a specified temperature (e.g., 100°C) for a certain duration (e.g., 15 minutes to 24 hours).[12]

  • Isolation and Washing:

    • After cooling to room temperature, collect the crystalline product by filtration or centrifugation.

    • Wash the product with fresh DMF and then with a lower boiling point solvent like ethanol to facilitate drying.

  • Drying and Activation:

    • Dry the washed product.

    • Activate the MOF by heating under vacuum to remove guest molecules from the pores.

Quantitative Data Summary

The following tables summarize synthesis conditions for H₄TCPB-based MOFs from various literature sources to provide a comparative overview for experimental design.

Table 1: Synthesis Parameters for H₄TCPB-based MOFs

MOF DesignationMetal SaltSolvent(s)ModulatorTemperature (°C)TimeReference
Zr-CAU-24ZrCl₄DMF / H₂OFormic Acid10015 min[12][13]
Ce-CAU-24Ce(NH₄)₂(NO₃)₆DMF / H₂OFormic Acid10015 min[12][13]
Th-MOF (1)Th(NO₃)₄·5H₂ODMFTrifluoroacetic acid1306 h[14]
Th-MOF (2)Th(NO₃)₄·5H₂ODMFTrifluoroacetic acid1202 days, then 4 days[14]
Sr-MOF (MOF1)Sr(NO₃)₂DMF / H₂ONone120120 h[15]

Table 2: Reported Properties of H₄TCPB-based MOFs

MOF DesignationBET Surface Area (m²/g)Micropore Volume (cm³/g)Reference
Ce-CAU-2411850.49[12]
Th-MOF (1)3420.185[14]
Th-MOF (2)4080.218[14]
Th-MOF (3)2830.157[14]

References

How to activate H4TCPB-based MOFs without framework collapse

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the activation of H4TCPB-based Metal-Organic Frameworks (MOFs) without inducing framework collapse.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of framework collapse in H4TCPB-based MOFs during activation?

A1: The primary cause of framework collapse during the activation of H4TCPB-based MOFs is the capillary forces exerted by the departing solvent molecules from the pores.[1][2] High boiling point solvents, often used in synthesis (e.g., DMF, DEF), have high surface tension. During direct evacuation, the strong capillary forces generated at the liquid-gas interface as the solvent is removed can pull the framework structure inwards, leading to a partial or complete loss of porosity and crystallinity.[2][3]

Q2: What are the most effective methods to activate H4TCPB-based MOFs while preserving their structural integrity?

A2: The most effective methods to prevent framework collapse involve minimizing or eliminating these detrimental capillary forces. The two primary strategies are:

  • Solvent Exchange followed by Gentle Thermal Activation: This involves replacing the high-boiling point synthesis solvent with a more volatile, lower surface tension solvent (e.g., ethanol, methanol, acetone, or dichloromethane) before thermal activation under vacuum.[4][5] This reduces the capillary forces during solvent removal.

  • Supercritical CO2 (scCO2) Drying: This is a highly effective method that completely bypasses the liquid-gas phase transition.[2] By bringing carbon dioxide to its supercritical state, where it behaves as a fluid with no surface tension, the solvent can be removed without inducing capillary stress on the MOF framework.[2]

Q3: How can I confirm if my H4TCPB-based MOF has been successfully activated without framework collapse?

A3: Successful activation can be confirmed through a combination of characterization techniques:

  • Powder X-ray Diffraction (PXRD): The PXRD pattern of the activated MOF should match the simulated pattern from the single-crystal X-ray diffraction data, indicating that the crystalline structure is retained.[4] A loss of peak intensity or broadening can suggest partial or complete amorphization (collapse).

  • Gas Sorption Analysis (e.g., N2 at 77 K): A successful activation will result in a significant increase in the Brunauer-Emmett-Teller (BET) surface area and pore volume.[2][4] A collapsed framework will exhibit a drastically reduced surface area.

  • Thermogravimetric Analysis (TGA): TGA can confirm the removal of guest solvent molecules. The TGA curve of a properly activated MOF should show minimal weight loss at low temperatures (below the decomposition temperature of the framework).

Troubleshooting Guides

Issue 1: Significant Loss of Crystallinity Observed by PXRD After Activation
Possible Cause Troubleshooting Steps
Residual High-Boiling Point Solvent: Incomplete solvent exchange can leave behind solvents like DMF, which, upon heating, can cause framework collapse due to high capillary forces.1. Extend Solvent Exchange Duration: Increase the soaking time in the exchange solvent and perform more frequent solvent replacements. 2. Use a More Miscible Exchange Solvent: Ensure the chosen exchange solvent is highly miscible with the synthesis solvent. 3. Verify Solvent Removal: Before thermal activation, take an aliquot of the supernatant from the solvent exchange and analyze it (e.g., via ¹H NMR) to ensure the absence of the original synthesis solvent.
Too Rapid Heating Rate or High Activation Temperature: Aggressive heating can cause rapid solvent evolution, leading to structural stress and collapse. The thermal stability of the MOF might also be exceeded.1. Slower Heating Ramp: Employ a slower temperature ramp during thermal activation (e.g., 1-2 °C/min). 2. Stepwise Heating: Introduce isothermal steps in your heating program to allow for gradual solvent removal. 3. Optimize Activation Temperature: For a Co(II)-H4TCPB MOF, activation at 120 °C has been shown to be effective for removing coordinated water molecules without framework decomposition.[6] This temperature can be used as a starting point for optimization.
Inherent Framework Instability: Some H4TCPB-based MOFs may be inherently less stable and prone to collapse even with gentle activation methods.1. Employ Supercritical CO2 Drying: This is the gentlest method for solvent removal and is highly recommended for delicate frameworks.[2] 2. Consider a Different Exchange Solvent: Solvents with very low surface tension, such as hexane (B92381) or perfluoropentane, can be more effective in preventing collapse in fragile MOFs.[3]
Issue 2: Low BET Surface Area and Pore Volume After Activation
Possible Cause Troubleshooting Steps
Partial Framework Collapse: Even if some crystallinity is retained, partial collapse can significantly reduce porosity.1. Re-evaluate Activation Protocol: Refer to the troubleshooting steps for "Significant Loss of Crystallinity." Consider switching to supercritical CO2 drying. 2. Check for Pore Blockage: In some cases, the framework may not have collapsed, but the pores may be blocked by residual solvent or impurities. Ensure thorough washing and activation.
Incomplete Activation: Residual solvent molecules still occupy the pores, leading to a lower measured surface area.1. Increase Activation Time and/or Temperature: Extend the duration of heating under vacuum or slightly increase the temperature, being careful not to exceed the decomposition temperature of the MOF. 2. Improve Vacuum: Ensure a high vacuum is maintained throughout the activation process to facilitate complete solvent removal.
Leaks in the Gas Sorption Analyzer: A leak in the analysis system can lead to inaccurate and artificially low surface area measurements.1. Perform a Leak Test: Follow the instrument manufacturer's protocol to perform a thorough leak test of the sample tube and the analyzer. 2. Check Sample Tube Sealing: Ensure the sample tube is properly sealed with the correct O-ring and that there are no cracks in the glass.

Experimental Protocols

Solvent Exchange Protocol (General)
  • Initial Wash: After synthesis, decant the mother liquor and wash the crystalline MOF powder several times with the fresh synthesis solvent (e.g., DMF) to remove unreacted starting materials.

  • Solvent Exchange:

    • Decant the synthesis solvent and immerse the MOF powder in a volatile solvent with low surface tension (e.g., methanol, ethanol, or acetone). The volume of the exchange solvent should be at least 10 times the volume of the MOF powder.

    • Allow the MOF to soak in the exchange solvent for at least 24 hours.

    • Replace the exchange solvent with a fresh portion every 8-12 hours for a total of 3-5 exchanges. This ensures complete removal of the original high-boiling point solvent.

  • Filtration and Initial Drying: After the final exchange, filter the MOF powder and briefly dry it under a gentle stream of inert gas (e.g., N2) to remove excess surface solvent.

Thermal Activation Protocol
  • Sample Preparation: Place the solvent-exchanged MOF powder in a clean, dry sample tube for the vacuum furnace or Schlenk line.

  • Evacuation: Connect the sample tube to a high-vacuum line and slowly evacuate the tube.

  • Heating Program:

    • Begin heating the sample under dynamic vacuum. A slow heating rate (e.g., 1-5 °C/min) is recommended.

    • For H4TCPB-based MOFs, a final activation temperature of around 120 °C can be a good starting point.[6] The optimal temperature should be determined based on TGA data to ensure it is below the framework's decomposition temperature.

    • Hold the sample at the final activation temperature for several hours (e.g., 8-12 hours) until the pressure in the vacuum line stabilizes, indicating that all solvent has been removed.

  • Cooling: Turn off the heater and allow the sample to cool to room temperature under vacuum before backfilling with an inert gas.

Supercritical CO2 (scCO2) Drying Protocol
  • Solvent Exchange: Perform a solvent exchange with a solvent that is miscible with liquid CO2, such as ethanol. Follow the detailed solvent exchange protocol above.

  • Loading into the scCO2 Dryer: Transfer the ethanol-soaked MOF into the chamber of a critical point dryer.

  • CO2 Exchange:

    • Cool the chamber (typically to around 10-15 °C) and fill it with liquid CO2.

    • Allow the MOF to soak in the liquid CO2 to exchange the ethanol. This process is typically repeated several times by flushing the chamber with fresh liquid CO2.

  • Reaching Supercritical Point:

    • Seal the chamber and slowly heat it above the critical temperature of CO2 (31.1 °C) while allowing the pressure to increase above the critical pressure (73.8 bar).

  • Venting: Once in the supercritical region, slowly vent the CO2 from the chamber while maintaining the temperature above the critical point. This slow depressurization is crucial to prevent rapid gas expansion that could damage the MOF structure.

  • Sample Recovery: After the chamber has returned to atmospheric pressure, allow it to cool to room temperature before removing the activated MOF powder.

Quantitative Data Summary

The following table summarizes representative data for H4TCPB-based MOFs and other relevant MOFs, illustrating the impact of different activation methods on their porosity.

MOFActivation MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Co(II)-H4TCPB Thermal Activation (120 °C)Data not explicitly provided, but activation is stated to generate unsaturated Lewis acidic Co(II) ions.Data not provided[6]
IRMOF-3 Conventional Thermal ActivationNegligible-[4]
Solvent Exchange (CHCl3) then Thermal1800-[4]
Supercritical CO2 Drying2850-[4]
IRMOF-16 Conventional Thermal ActivationNo porosity-[4]
Solvent Exchange then Thermal470-[4]
Supercritical CO2 Drying1910-[4]
Zn-MOF Conventional Thermal Activation135-[4]
Supercritical CO2 Drying400-[4]

Note: Specific quantitative data for a wide range of H4TCPB-based MOFs with different metal centers is limited in the publicly available literature. The data for IRMOFs and the Zn-MOF are provided to illustrate the significant improvements in surface area that can be achieved with proper activation techniques, particularly supercritical CO2 drying.

Visualizations

Experimental Workflow for Activating H4TCPB-based MOFs

G cluster_synthesis Synthesis cluster_activation Activation cluster_solvent_exchange Method 1: Solvent Exchange cluster_scCO2 Method 2: Supercritical CO2 Drying cluster_characterization Characterization synthesis Solvothermal Synthesis of H4TCPB-based MOF (in high-boiling solvent, e.g., DMF) solvent_exchange Solvent Exchange with low-boiling solvent (e.g., Ethanol, Acetone) synthesis->solvent_exchange scCO2_exchange Solvent Exchange with CO2-miscible solvent (e.g., Ethanol) synthesis->scCO2_exchange thermal_activation Thermal Activation under Vacuum solvent_exchange->thermal_activation Gentle Heating activated_mof Activated H4TCPB-based MOF thermal_activation->activated_mof scCO2_drying Supercritical CO2 Drying scCO2_exchange->scCO2_drying No liquid-gas phase transition scCO2_drying->activated_mof pxrd PXRD activated_mof->pxrd gas_sorption Gas Sorption (BET) activated_mof->gas_sorption tga TGA activated_mof->tga

Caption: Workflow for the activation of H4TCPB-based MOFs.

Logical Relationship of Activation Outcomes

G cluster_pathways Activation Pathways cluster_outcomes Outcomes start As-Synthesized H4TCPB-based MOF (Solvent-filled pores) improper_activation Improper Activation (e.g., Direct heating of high-boiling solvent) start->improper_activation proper_activation Proper Activation (Solvent Exchange or scCO2 Drying) start->proper_activation collapsed_framework Framework Collapse - Amorphous (PXRD) - Low Surface Area (BET) improper_activation->collapsed_framework activated_framework Activated Framework - Crystalline (PXRD) - High Surface Area (BET) proper_activation->activated_framework

Caption: Consequences of proper vs. improper activation.

References

Technical Support Center: Zr-MOFs with Tetratopic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Zirconium-based Metal-Organic Frameworks (Zr-MOFs) utilizing tetratopic linkers.

Frequently Asked Questions (FAQs)

Q1: What are the common types of defects in Zr-MOFs with tetratopic linkers, and how do they form?

A1: The most prevalent defects in Zr-MOFs, including those with tetratopic linkers, are "missing linker" and "missing cluster" defects.[1][2][3]

  • Missing Linker Defects: These occur when an organic linker is absent from its expected position in the crystal lattice. This leaves the zirconium clusters under-coordinated.[2] In many cases, modulator molecules or solvent decomposition products cap the open coordination sites on the Zr-cluster.[4]

  • Missing Cluster Defects: This is a more significant defect where an entire Zr-cluster, along with its coordinating linkers, is absent from the framework.[2][4] This can lead to the formation of larger pores within the MOF structure.[5]

These defects are often intentionally introduced or controlled during synthesis through a process called "defect engineering" to enhance properties like porosity, catalytic activity, and adsorption capacity.[1][6][7] The formation of these defects can be influenced by several synthetic parameters, including the choice and concentration of modulators, temperature, and the solvent used.[1][2]

Q2: How can I control the concentration of defects during the synthesis of my Zr-MOF?

A2: The most common method for controlling defect concentration is through the use of "modulators" during synthesis.[2][8] Modulators are typically monocarboxylic acids that compete with the tetratopic linker for coordination to the zirconium clusters.[1][8] By varying the modulator's concentration and acidity (pKa), you can systematically control the number of defects.[1][4]

Key strategies for defect control include:

  • Modulator Concentration: Increasing the concentration of the modulator generally leads to a higher concentration of defects.[4]

  • Modulator Acidity: The pKa of the modulator plays a crucial role. Stronger acids (lower pKa) are often more effective at competing with the linker, which can lead to a higher defect density.[1]

  • Synthesis Temperature: Temperature can also influence the formation of defects. For instance, in the synthesis of UiO-66, a maximal number of defects was achieved at 45°C.[2]

  • Post-Synthetic Modification: Defects can also be introduced after the initial synthesis through methods like post-synthetic ligand exchange or etching.[1]

Q3: What are the best characterization techniques to identify and quantify defects in my Zr-MOFs?

A3: A combination of characterization techniques is typically required to accurately identify and quantify defects in Zr-MOFs.[2]

  • Powder X-ray Diffraction (PXRD): While PXRD is essential for confirming the crystalline phase of your MOF, it can also provide initial indications of defects. Broadening of diffraction peaks can suggest smaller crystallite sizes or increased disorder, which may be related to defects.[2]

  • Thermogravimetric Analysis (TGA): TGA is a powerful technique for quantifying missing linker defects. By analyzing the weight loss steps corresponding to the linker and modulator, the ratio of linker to metal cluster can be determined and compared to the ideal structure.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the digested MOF can be used to quantify the ratio of linker to modulator molecules incorporated into the framework, providing a direct measure of defect density.[2][9]

  • Gas Sorption Analysis (e.g., N2 sorption): The presence of defects often leads to an increase in the Brunauer-Emmett-Teller (BET) surface area and pore volume compared to the ideal, defect-free structure.[1][5] This is a strong indicator of defect formation.

  • Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the crystallization process and the role of the modulator in defect formation.[2]

Troubleshooting Guide

Issue 1: The PXRD pattern of my synthesized Zr-MOF shows broad peaks and poor crystallinity.

Possible Cause Troubleshooting Steps
Rapid Crystallization: The nucleation and crystal growth may be too fast, leading to small or poorly ordered crystals.
* Introduce a Modulator: Add a monocarboxylic acid modulator (e.g., acetic acid, formic acid, benzoic acid) to the synthesis mixture. Modulators can slow down the crystallization process and improve crystallinity.[8][10]
* Adjust Synthesis Temperature: Lowering the synthesis temperature can sometimes slow down the reaction kinetics and lead to more ordered crystals.
Inappropriate Modulator Concentration: Too much or too little modulator can negatively impact crystallinity.
* Optimize Modulator Equivalents: Systematically vary the molar equivalents of the modulator relative to the linker to find the optimal concentration for your specific system.
Solvent Issues: The choice of solvent can significantly affect the synthesis outcome.
* Solvent Screening: If possible, try different solvents (e.g., DMF, DEF) to see how they influence the crystallinity of your Zr-MOF.

Issue 2: The BET surface area of my Zr-MOF is significantly lower than expected from theoretical calculations.

Possible Cause Troubleshooting Steps
Incomplete Activation: Residual solvent or modulator molecules may be trapped within the pores, blocking access for N2 molecules.
* Optimize Activation Protocol: Ensure your activation procedure (e.g., solvent exchange followed by heating under vacuum) is sufficient to remove all guest molecules. You may need to increase the activation temperature or time.
Framework Collapse: The MOF structure may not be stable to the activation conditions, leading to a loss of porosity.
* Gentle Activation: Consider using a gentler activation method, such as supercritical CO2 drying, to preserve the framework's integrity.
* Check MOF Stability: Verify the thermal and chemical stability of your Zr-MOF using TGA and by testing its stability in different solvents.
Low Defect Concentration: For some systems, a higher surface area is associated with a higher concentration of defects.
* Introduce Defects: If a higher surface area is desired, consider using a modulator to introduce missing linker or missing cluster defects, which can increase the pore volume.[5]

Issue 3: My Zr-MOF synthesis results in an amorphous powder or an undesired crystalline phase.

Possible Cause Troubleshooting Steps
Incorrect Reagent Ratios: The stoichiometry of the metal precursor, linker, and modulator is critical.
* Verify Stoichiometry: Double-check all calculations and measurements for the synthesis.
pH of the Synthesis Mixture: The acidity of the reaction mixture can influence which crystalline phase is formed.[9]
* Modulator Selection: The choice of modulator and its concentration directly impacts the pH. Experiment with different modulators with varying pKa values.[9]
Reaction Time and Temperature: These parameters can affect the thermodynamics and kinetics of MOF formation.
* Systematic Variation: Systematically vary the synthesis time and temperature to find the optimal conditions for the desired phase.

Quantitative Data

Table 1: Effect of Modulator Type and Concentration on the Properties of UiO-66 (A Prototypical Zr-MOF)

ModulatorModulator EquivalentsBET Surface Area (m²/g)Crystal SizeReference
None0~1200Very small cubes[10]
Acetic Acid20>1500Larger octahedral crystals[5][10]
Formic Acid20>1600Larger octahedral crystals[10]
Trifluoroacetic Acid20>1600-[11]
HBr-~1450Cuboctahedron[12]
HCl-~1350-[12]

Note: The data for UiO-66, a well-studied Zr-MOF with a ditopic linker, is presented here to illustrate general trends that are often applicable to Zr-MOFs with tetratopic linkers.

Experimental Protocols

Protocol 1: General Modulated Synthesis of a Zr-MOF with a Tetratopic Linker

  • Reagent Preparation: In a suitable glass vial, dissolve the tetratopic linker and the chosen modulator (e.g., benzoic acid) in N,N-dimethylformamide (DMF).

  • Metal Precursor Addition: In a separate container, dissolve the zirconium precursor (e.g., ZrCl₄) in DMF.

  • Mixing: Add the metal precursor solution to the linker/modulator solution.

  • Solvothermal Reaction: Seal the vial and place it in a preheated oven at the desired synthesis temperature (e.g., 80-120 °C) for the specified reaction time (e.g., 24-72 hours).

  • Cooling and Isolation: After the reaction is complete, allow the oven to cool to room temperature. The crystalline product can then be isolated from the mother liquor by centrifugation or filtration.

  • Washing: Wash the isolated solid several times with fresh DMF and then with a solvent suitable for exchange (e.g., ethanol (B145695) or acetone) to remove unreacted precursors and solvent molecules.

  • Activation: Activate the MOF by heating under dynamic vacuum at an elevated temperature (e.g., 120-180 °C) for several hours to remove the solvent molecules from the pores.

Protocol 2: Quantification of Missing Linkers using 1H NMR

  • Sample Preparation: Accurately weigh a small amount of the activated Zr-MOF (e.g., 5-10 mg).

  • Digestion: Digest the MOF sample in a deuterated solvent (e.g., DMSO-d₆) containing a strong acid (e.g., HF or HCl) to break down the framework and release the linkers and modulators. Gentle heating or sonication may be required to ensure complete digestion.

  • Internal Standard: Add a known amount of an internal standard (e.g., dimethyl sulfone) to the digested solution.

  • NMR Analysis: Acquire the 1H NMR spectrum of the solution.

  • Quantification: Integrate the signals corresponding to the tetratopic linker, the modulator, and the internal standard. By comparing the integral values, the molar ratio of the linker to the modulator can be determined, which allows for the calculation of the number of missing linkers per Zr-cluster.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization cluster_feedback Analysis & Optimization s1 Reagent Preparation (Linker, Modulator, Zr-salt in DMF) s2 Solvothermal Reaction (e.g., 120°C, 24h) s1->s2 s3 Isolation & Washing (Centrifugation, Solvent Exchange) s2->s3 a1 Heating under Vacuum (e.g., 150°C, 12h) s3->a1 c1 PXRD (Phase Purity, Crystallinity) a1->c1 c2 Gas Sorption (N2) (BET Surface Area, Porosity) a1->c2 c3 TGA (Thermal Stability, Defect Quantification) a1->c3 c4 NMR (Digested) (Defect Quantification) a1->c4 f1 Defect Control Achieved? c3->f1 c4->f1 f1->s1 Adjust Modulator Concentration/Type

Caption: Workflow for the synthesis and characterization of Zr-MOFs with controlled defects.

troubleshooting_flowchart start Poor PXRD Crystallinity q1 Is a modulator being used? start->q1 a1 Introduce a modulator (e.g., Benzoic Acid) q1->a1 No q2 What is the modulator concentration? q1->q2 Yes end Improved Crystallinity a1->end a2 Optimize modulator equivalents (Systematic variation) q2->a2 q3 What is the synthesis temperature? a2->q3 a3 Adjust temperature (Typically lower to slow kinetics) q3->a3 a3->end

Caption: Troubleshooting flowchart for poor crystallinity in Zr-MOF synthesis.

References

Technical Support Center: Synthesis of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB).

Experimental Workflow

The synthesis of this compound is typically achieved through a two-step process. The first step involves a Palladium-catalyzed Suzuki coupling reaction to form the tetratolyl intermediate, which is then oxidized in the second step to yield the final tetracarboxylic acid product.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Oxidation A 1,2,4,5-Tetrabromobenzene (B48376) + 4-Methylphenylboronic acid D Reaction at 90°C A->D B Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) B->D C Solvent (e.g., Toluene (B28343)/Water) C->D E Workup and Purification D->E F 1,2,4,5-Tetrakis(4-methylphenyl)benzene E->F G 1,2,4,5-Tetrakis(4-methylphenyl)benzene F->G Intermediate I High Temperature (e.g., 160°C) G->I H Nitric Acid (HNO3) H->I J Workup and Purification I->J K This compound J->K

Caption: Overall experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Step 1: Suzuki Coupling

Q1: My Suzuki coupling reaction has a low yield. What are the possible causes and solutions?

A1: Low yields in the Suzuki coupling of polyhalogenated arenes can stem from several factors. Common issues include catalyst deactivation, incomplete reaction, and the formation of side products like homo-coupled compounds. To address this, consider the following:

  • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon) to prevent oxygen from deactivating the palladium catalyst.

  • Reagent Purity: Use high-purity starting materials, as impurities can interfere with the catalytic cycle.

  • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is common, for challenging couplings, consider more robust catalyst systems like those with Buchwald ligands, which can improve catalyst stability and turnover.

  • Base Activation: Ensure the base, such as potassium carbonate, is finely ground and dry to maximize its activity.

  • Solvent System: A biphasic solvent system like toluene/water is often effective. Ensure vigorous stirring to promote phase transfer.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or GC. If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary. However, prolonged high temperatures can also lead to catalyst decomposition.

Q2: I am observing significant amounts of homo-coupled byproducts in my reaction mixture. How can I minimize these?

A2: Homo-coupling is a common side reaction in Suzuki couplings. To minimize its occurrence:

  • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) relative to the aryl halide. A large excess can sometimes favor homo-coupling of the boronic acid.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can reduce its concentration at any given time, thereby disfavoring homo-coupling.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homo-coupling relative to the desired cross-coupling.

Q3: The purification of the tetratolyl intermediate is difficult due to its low solubility. What purification strategies can I employ?

A3: The tetratolyl intermediate can be challenging to purify due to its high molecular weight and rigidity, which often leads to low solubility.

  • Hot Filtration: After the reaction, a hot filtration can be performed to remove the palladium catalyst and other insoluble inorganic salts while the product is still dissolved in the hot reaction solvent.

  • Recrystallization from High-Boiling Point Solvents: Solvents like diphenyl ether or other high-boiling aromatic solvents can be effective for recrystallization.

  • Soxhlet Extraction: If the product is sparingly soluble even at high temperatures, Soxhlet extraction with a suitable solvent can be an effective purification method.

Step 2: Oxidation

Q1: The oxidation of the tetratolyl intermediate is incomplete, resulting in a mixture of partially oxidized products. How can I drive the reaction to completion?

A1: Incomplete oxidation is a common challenge in the synthesis of polycarboxylic acids. To ensure complete conversion:

  • Sufficient Oxidant: Use a sufficient excess of nitric acid. The stoichiometry for the oxidation of a methyl group to a carboxylic acid with nitric acid is 1:2, so for the four methyl groups, at least 8 equivalents are theoretically needed. In practice, a larger excess is often required.

  • Reaction Temperature and Time: High temperatures (e.g., 160 °C) and prolonged reaction times are typically necessary for complete oxidation.[1] Monitor the reaction progress by techniques like HPLC to ensure all methyl groups have been oxidized.

  • Pressure: Conducting the reaction in a sealed, pressure-rated vessel can help maintain the concentration of the nitric acid and promote the reaction.

Q2: The final product is difficult to purify and contains residual nitric acid and other impurities. What is the best workup and purification procedure?

A2: Proper workup is crucial for obtaining a pure product.

  • Removal of Nitric Acid: After the reaction, the excess nitric acid must be removed. This can be achieved by repeated washing of the precipitated product with water.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system. Due to the high polarity of the carboxylic acid groups, polar solvents like a mixture of DMSO and water or DMF and water are often effective.

  • Base Wash: Washing the crude product with a dilute base (e.g., sodium bicarbonate solution) can help remove any remaining acidic impurities. The product itself will also dissolve and can be re-precipitated by the addition of acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the specific conditions and scale of the reaction. Reported yields for the two-step synthesis are generally in the range of 50-70%.

Q2: Can I use a different starting material instead of 1,2,4,5-tetrabromobenzene?

A2: Yes, an alternative route involves the use of 1,2,4,5-tetrakis(4-methoxyphenyl)benzene, which can be synthesized via a Suzuki coupling. The methoxy (B1213986) groups can then be demethylated and the resulting hydroxyl groups oxidized to carboxylic acids. However, the direct oxidation of the tetratolyl intermediate is more common.

Q3: What are the key characterization techniques for the final product?

A3: The final product, this compound, is typically characterized by:

  • ¹H NMR Spectroscopy: To confirm the presence of the aromatic protons and the carboxylic acid protons.

  • ¹³C NMR Spectroscopy: To identify the different carbon environments in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic C=O and O-H stretching vibrations of the carboxylic acid groups.

Data Presentation

ParameterStep 1: Suzuki CouplingStep 2: Oxidation
Starting Materials 1,2,4,5-Tetrabromobenzene, 4-Methylphenylboronic acid1,2,4,5-Tetrakis(4-methylphenyl)benzene
Key Reagents Pd(PPh₃)₄, K₂CO₃Nitric Acid (HNO₃)
Solvent Toluene/WaterNeat or with a co-solvent
Typical Temperature 90 °C160 °C[1]
Typical Reaction Time 12-24 hours24-48 hours
Typical Yield 70-85%70-85%

Experimental Protocols

Step 1: Synthesis of 1,2,4,5-Tetrakis(4-methylphenyl)benzene via Suzuki Coupling
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,4,5-tetrabromobenzene (1.0 eq), 4-methylphenylboronic acid (4.4 eq), and potassium carbonate (8.0 eq).

  • Add a solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for at least 30 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature. Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hot toluene or a mixture of DMF and ethanol) to obtain 1,2,4,5-tetrakis(4-methylphenyl)benzene as a solid.

Step 2: Synthesis of this compound via Oxidation
  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves concentrated nitric acid at high temperatures and generates nitrogen oxides.

  • Place 1,2,4,5-tetrakis(4-methylphenyl)benzene (1.0 eq) in a high-pressure reaction vessel equipped with a stirrer.

  • Carefully add concentrated nitric acid (a significant excess, e.g., 20-30 eq).

  • Seal the vessel and heat the mixture to 160 °C with vigorous stirring for 24-48 hours.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the vessel in a fume hood to release any built-up pressure from gaseous byproducts.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral to pH paper.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., a mixture of DMSO and water) to yield this compound as a white to off-white solid.

Troubleshooting Logic

G cluster_suzuki Suzuki Coupling Issues cluster_oxidation Oxidation Issues start Low Yield in Synthesis suzuki_yield Low Yield in Step 1? start->suzuki_yield oxidation_yield Incomplete Oxidation in Step 2? start->oxidation_yield check_inert Check Inert Atmosphere suzuki_yield->check_inert Yes homo_coupling Homo-coupling Observed? suzuki_yield->homo_coupling Side Products? check_reagents Check Reagent Purity check_inert->check_reagents optimize_catalyst Optimize Catalyst/Ligand check_reagents->optimize_catalyst adjust_stoichiometry Adjust Boronic Acid Stoichiometry homo_coupling->adjust_stoichiometry Yes increase_hno3 Increase HNO3 Excess oxidation_yield->increase_hno3 Yes purification_issue Purification Difficulties? oxidation_yield->purification_issue No, but impure increase_time_temp Increase Reaction Time/Temp increase_hno3->increase_time_temp recrystallize Optimize Recrystallization Solvent purification_issue->recrystallize base_wash Perform Base Wash recrystallize->base_wash

References

Common side reactions in the synthesis of H4TCPB and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges encountered during the synthesis of this versatile tetratopic linker, which is crucial for the development of Metal-Organic Frameworks (MOFs).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing H4TCPB?

A1: The predominant and most well-documented method for synthesizing H4TCPB is the palladium-catalyzed Suzuki cross-coupling reaction.[1] This method involves the reaction of 1,2,4,5-tetrabromobenzene (B48376) with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base. It is favored for its robustness and versatility in forming the necessary carbon-carbon bonds.[1]

Q2: Are there alternative synthetic routes to H4TCPB?

A2: Yes, a less common alternative involves a two-step process starting with a Grignard reaction. This route uses hexabromobenzene (B166198) and p-tolylmagnesium bromide to form a tetratolylbenzene intermediate, which is then oxidized in a second step to yield H4TCPB.

Q3: What are the most common impurities found in crude H4TCPB after synthesis?

A3: Common impurities include unreacted starting materials (e.g., 1,2,4,5-tetrabromobenzene, 4-carboxyphenylboronic acid), homocoupled byproducts (e.g., biphenyl-4,4'-dicarboxylic acid), protodeboronated species (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst. Incompletely substituted intermediates (tri-, di-, or mono-substituted benzenes) can also be present.

Q4: How is crude H4TCPB typically purified?

A4: Purification is generally achieved by washing the crude product with various solvents to remove unreacted starting materials, catalyst residues, and byproducts. The choice of solvents depends on the solubility of the impurities. Due to the low solubility of H4TCPB in many common organic solvents, a sequence of washes is often employed.

Troubleshooting Guide: Suzuki Coupling Synthesis of H4TCPB

This section addresses specific issues that may arise during the Suzuki coupling synthesis of H4TCPB, providing potential causes and recommended solutions.

Issue / Observation Potential Cause(s) Recommended Solutions & preventative measures
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized or the precatalyst was not properly activated. 2. Presence of Oxygen: Oxygen can deactivate the catalyst and promote side reactions. 3. Improper Base: The chosen base may not be strong enough or soluble enough in the reaction medium. 4. Low Reaction Temperature: The reaction may be too slow at the set temperature.1. Use a fresh, high-quality catalyst. Consider using a Pd(0) source like Pd(PPh₃)₄ directly. 2. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 3. Ensure the base is anhydrous and finely powdered. Consider bases like K₃PO₄ or Cs₂CO₃. 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS.
Significant Amount of Biphenyl-4,4'-dicarboxylic Acid (Homocoupling Product) 1. Oxygen in the Reaction: This is a primary cause of boronic acid homocoupling. 2. Use of a Pd(II) Precatalyst: Pd(II) species can mediate homocoupling during their reduction to the active Pd(0) state.1. Implement rigorous degassing procedures. A continuous flow of inert gas is recommended. 2. Use a Pd(0) catalyst directly (e.g., Pd(PPh₃)₄) or add a mild reducing agent to the reaction mixture when using a Pd(II) precatalyst.
Presence of Incompletely Substituted Intermediates (e.g., Tris-substituted Product) 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 2. Stoichiometry Imbalance: An insufficient amount of the boronic acid reagent was used. 3. Steric Hindrance: As more phenyl groups are added, the reaction rate for the remaining positions can decrease.1. Extend the reaction time and/or increase the temperature, monitoring the reaction progress. 2. Use a slight excess (e.g., 4.4 equivalents) of the 4-carboxyphenylboronic acid to drive the reaction to completion. 3. Ensure adequate heating and mixing to overcome kinetic barriers.
Product Contaminated with Protodeboronated Byproduct (4-carboxybenzene) 1. Prolonged Reaction Time at High Temperature: Harsh conditions can promote the cleavage of the C-B bond. 2. Presence of Protic Impurities/Water: Water can be a proton source for this side reaction. 3. Suboptimal pH: The stability of arylboronic acids is pH-dependent.1. Monitor the reaction and stop it once the starting material is consumed. Avoid unnecessarily long reaction times. 2. Use anhydrous solvents and reagents. 3. Ensure the basic conditions are maintained. Consider using boronic esters (e.g., pinacol (B44631) esters) which are more stable and release the boronic acid slowly under the reaction conditions.
Dark-colored Product (Residual Palladium) 1. Catalyst Agglomeration and Precipitation: The palladium catalyst has crashed out of solution as palladium black. 2. Inefficient Removal during Workup: Standard filtration may not remove finely dispersed palladium particles.1. Ensure efficient stirring and consider ligands that stabilize the palladium catalyst in solution. 2. After the reaction, consider a hot filtration through Celite. Washing the crude product with a solution containing a thiol-based scavenger can also help to remove residual palladium.

Experimental Protocols

Protocol 1: Suzuki Synthesis of H4TCPB (Adapted from General Procedures)

This protocol is an adapted procedure for the synthesis of H4TCPB based on established Suzuki coupling methodologies for similar poly-aryl compounds.

Materials:

  • 1,2,4,5-tetrabromobenzene

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane (B91453), anhydrous

  • Hydrochloric Acid (HCl), 2M

  • Dimethylformamide (DMF)

  • Acetone (B3395972)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 1,2,4,5-tetrabromobenzene (1.0 eq), 4-carboxyphenylboronic acid (4.4 eq), and finely ground, anhydrous K₃PO₄ (8.0 eq).

  • Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via cannula. Degas the resulting suspension by bubbling argon through it for 20-30 minutes.

  • Catalyst Addition: To the degassed suspension, add Pd(PPh₃)₄ (0.05 eq) under a positive pressure of argon.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously under an inert atmosphere for 48-72 hours. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or ¹H NMR (after a mini-workup).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 2M HCl. A precipitate will form.

  • Purification:

    • Filter the solid precipitate and wash thoroughly with water.

    • Wash the collected solid sequentially with hot DMF and hot acetone to remove soluble impurities.

    • Dry the resulting white to off-white solid under high vacuum.

Protocol 2: Grignard Route Intermediate Synthesis (Adapted)

This route first synthesizes 1,2,4,5-tetra(p-tolyl)benzene, which is then oxidized.

Step A: Synthesis of 1,2,4,5-tetra(p-tolyl)benzene

  • To a flask containing hexabromobenzene (1.0 eq) under a nitrogen atmosphere, add a 1M solution of p-tolylmagnesium bromide in THF (10.0 eq).

  • Stir the mixture at room temperature for 15-20 hours.

  • Quench the reaction by pouring it over ice, followed by the addition of 6M HCl.

  • Extract the product with an organic solvent (e.g., THF or ethyl acetate).

  • Combine the organic layers, dry, and remove the solvent via rotary evaporation.

  • Wash the resulting solid with hexanes and cold acetone to yield the intermediate.

Step B: Oxidation to H4TCPB

  • The 1,2,4,5-tetra(p-tolyl)benzene intermediate is then oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid under appropriate conditions to convert the methyl groups to carboxylic acids. This step requires careful control of temperature and stoichiometry to avoid ring degradation.

Data Presentation

Table 1: Representative Conditions for Suzuki Coupling Synthesis of H4TCPB
CatalystBaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Purity (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-10048-7275-85>97
PdCl₂(dppf)Cs₂CO₃DMF12024-4870-80>97
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11024~70>95

Note: Yields and purity are highly dependent on reaction scale, purity of starting materials, and efficiency of purification.

Visualizations

Logical Workflow for Troubleshooting Low Yield in H4TCPB Synthesis

Troubleshooting_Low_Yield start Low Yield Observed reagents Verify Reagent & Solvent Quality (Purity, Activity, Water Content) start->reagents conditions Optimize Reaction Conditions (Temp, Concentration, Time, Stoichiometry) reagents->conditions Reagents OK monitor Monitor Reaction Progress (TLC, LC-MS, NMR) conditions->monitor end_good Improved Yield conditions->end_good Conditions Optimized monitor->conditions Reaction Stalled workup Evaluate Work-up & Purification (Extraction, Washing, Drying) monitor->workup Reaction Complete side_reactions Investigate Side Reactions (Homocoupling, Deboronation) workup->side_reactions Product Loss During Purification workup->end_good Purification Optimized side_reactions->conditions Minimize Byproducts

Caption: A logical workflow for troubleshooting low reaction yields in H4TCPB synthesis.

Simplified Suzuki Coupling Catalytic Cycle for H4TCPB Synthesis

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂) Deboronation Protodeboronation (Ar'-H) OxAdd->Deboronation Dehalogenation (Ar-H) ReductElim Product Formation Transmetal->ReductElim Reductive Elimination Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling ReductElim->Pd0 Catalyst Regeneration

Caption: Simplified Suzuki catalytic cycle and major side reactions in H4TCPB synthesis.

References

Validation & Comparative

A Comparative Guide to Tetracarboxylate Linkers in Metal-Organic Frameworks: H4TCPB and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an organic linker is a critical determinant in the design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties. This guide provides a detailed comparison of 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB) with two other notable tetracarboxylate linkers: pyromellitic acid (H4BTEC) and adamantane-1,3,5,7-tetracarboxylic acid (H4ADTA). The comparison focuses on the resulting MOF properties, including surface area, pore size, and gas adsorption capabilities, supported by experimental data and detailed synthesis protocols.

The geometry, rigidity, and functionality of tetracarboxylate linkers play a pivotal role in dictating the topology, porosity, and ultimately, the performance of the resulting MOFs. H4TCPB offers a rigid and planar core, leading to robust frameworks with high surface areas. H4BTEC, another aromatic linker, provides a more compact structure, while the aliphatic and tetrahedral geometry of H4ADTA introduces unique three-dimensional framework possibilities.

Performance Comparison of MOFs from Selected Tetracarboxylate Linkers

The following tables summarize key performance metrics of MOFs synthesized from H4TCPB, H4BTEC, and H4ADTA. To facilitate a more direct comparison, data for Zirconium (Zr)-based MOFs are prioritized where available, given the prevalence and stability of Zr-MOFs.

LinkerMOF DesignationMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)CO₂ Uptake (mmol/g)
H4TCPBCo-MOFCo(II)--10.5 x 10.5-~2.2 (at 273K, 1 bar)[1]
H4TCPBAl-TCPBAl(III)13650.55->350~2.5 (at 298K, 1 bar)
H4BTECNU-1000Zr(IV)2135 - 2320[2][3]1.65[3]13 and 33[3]~500-
H4ADTAMOF-11Cu(II)---Stable up to 260-

Note: A direct comparison of Zr-based MOFs for all three linkers is challenging due to the limited availability of comprehensive data for Zr-H4ADTA MOFs in the reviewed literature. The data presented is based on available experimental results for MOFs with different metal centers.

Detailed Experimental Protocols

The following are generalized solvothermal synthesis protocols for Zr-based MOFs with the respective linkers. Precise conditions may vary based on the desired crystal size and morphology.

Synthesis of Zr-H4TCPB MOF (e.g., M-CAU-24 type)
  • Preparation of Solutions:

    • Dissolve this compound (H4TCPB) in N,N-dimethylformamide (DMF).

    • Prepare an aqueous solution of Zirconium(IV) chloride (ZrCl4).

  • Reaction Mixture:

    • Combine the H4TCPB solution and the aqueous ZrCl4 solution in a reaction vessel.

    • Add formic acid as a modulator.

  • Solvothermal Synthesis:

    • Seal the reaction vessel and heat it in an oven at a specified temperature (e.g., 100-120 °C) for a designated period (e.g., 15 minutes to 24 hours)[2].

  • Product Isolation and Activation:

    • Cool the vessel to room temperature.

    • Collect the crystalline product by filtration.

    • Wash the product sequentially with DMF and ethanol (B145695) to remove unreacted precursors.

    • Dry the product under vacuum to activate the MOF.

Synthesis of Zr-H4BTEC MOF (e.g., NU-1000)
  • Preparation of Solutions:

    • Dissolve pyromellitic acid (H4BTEC) and Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) in a mixture of DMF and a modulator such as benzoic acid or acetic acid.

  • Solvothermal Synthesis:

    • Transfer the solution to a Teflon-lined autoclave.

    • Heat the autoclave in an oven at a specific temperature (e.g., 80-120 °C) for a set duration (e.g., 24-72 hours).

  • Product Isolation and Activation:

    • After cooling, collect the solid product by centrifugation or filtration.

    • Wash the product thoroughly with DMF and then with a solvent like acetone.

    • Activate the MOF by heating under vacuum to remove residual solvent molecules from the pores.

Synthesis of Zr-H4ADTA MOF

Logical Workflow for Linker Selection

The choice of a tetracarboxylate linker is a critical step in designing a MOF for a specific application. The following diagram illustrates a logical workflow to guide this selection process.

LinkerSelectionWorkflow cluster_input 1. Define Application Requirements cluster_selection 2. Linker Selection Criteria cluster_synthesis 3. MOF Synthesis & Characterization cluster_evaluation 4. Performance Evaluation Req Target Properties: - High Surface Area - Specific Pore Size - Thermal/Chemical Stability - Catalytic Activity LinkerGeom Linker Geometry (Planar vs. Tetrahedral) Req->LinkerGeom Influences LinkerRigid Linker Rigidity (Rigid vs. Flexible) Req->LinkerRigid LinkerFunc Linker Functionality (e.g., -NH2, -OH) Req->LinkerFunc Synthesis Solvothermal Synthesis LinkerGeom->Synthesis LinkerRigid->Synthesis LinkerFunc->Synthesis Characterization Characterization: - PXRD - BET Analysis - TGA Synthesis->Characterization Performance Performance Testing: - Gas Adsorption - Catalysis - Drug Loading/Release Characterization->Performance Optimization Optimization Performance->Optimization Feedback Loop Optimization->LinkerGeom Optimization->Synthesis

Caption: Workflow for selecting a tetracarboxylate linker for MOF synthesis.

Experimental Workflow

The general experimental workflow for synthesizing and characterizing these MOFs is depicted in the following diagram.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Start Start: Metal Salt + Linker Reaction Solvothermal Reaction Start->Reaction Washing Washing & Solvent Exchange Reaction->Washing Activation Activation (Heating under Vacuum) Washing->Activation PXRD PXRD (Crystallinity) Activation->PXRD BET BET Analysis (Surface Area, Pore Size) Activation->BET TGA TGA (Thermal Stability) Activation->TGA FTIR FT-IR (Functional Groups) Activation->FTIR GasAdsorption Gas Adsorption PXRD->GasAdsorption BET->GasAdsorption Catalysis Catalytic Tests TGA->Catalysis DrugDelivery Drug Loading/ Release Studies FTIR->DrugDelivery

Caption: General experimental workflow for MOF synthesis and characterization.

References

A Comparative Guide to the Thermal and Chemical Stability of H4TCPB-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

The stability of Metal-Organic Frameworks (MOFs) is a critical factor for their practical application in diverse fields such as drug delivery, catalysis, and gas storage. This guide provides a comparative analysis of the thermal and chemical stability of MOFs constructed from the tetracarboxylic acid linker, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB). The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of how different H4TCPB-based MOFs perform under various stress conditions, supported by experimental data.

Introduction to H4TCPB-Based MOFs

H4TCPB is a tetratopic linker known for creating robust and porous MOF structures. The stability of these MOFs is significantly influenced by the choice of the metal node and the resulting coordination environment. Zirconium (Zr)-based MOFs, in particular, are renowned for their exceptional stability due to the strong Zr-O bonds. This guide will primarily focus on two prominent examples of H4TCPB-based or conceptually similar tetratopic linker-based MOFs: DUT-52 and PCN-222, for which stability data is available.

Thermal Stability Comparison

Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature, indicating the points at which the framework starts to decompose.

MOF NameMetal CenterDecomposition Temperature (°C)Key Observations
DUT-52 Zr550The framework begins to decompose after 550 °C. The initial weight loss between 200-400 °C is attributed to the removal of guest solvent molecules.[1]
PCN-222 ZrHighDescribed as having extraordinary thermal stability.[2][3]
Zr-TCPS MOF *Zr200Thermally stable up to 200 °C.[4][5]

Note: Zr-TCPS MOF is based on tetrakis(4-carboxyphenyl)silane, a structurally similar tetratopic linker to H4TCPB, and is included for comparative purposes.

The data clearly indicates that Zr-based H4TCPB MOFs, such as DUT-52, exhibit high thermal stability, with decomposition temperatures exceeding 500°C. This exceptional thermal resistance is a hallmark of the strong coordination between zirconium and carboxylate oxygen atoms.

Chemical Stability Comparison

The chemical stability of MOFs is their ability to maintain structural integrity when exposed to different chemical environments, such as acidic, basic, or aqueous solutions. This is often assessed by comparing the Powder X-ray Diffraction (PXRD) patterns of the MOF before and after exposure to the chemical agent.

MOF NameMetal CenterStability in Acidic ConditionsStability in Basic ConditionsStability in WaterOther Solvents
DUT-52 ZrStable in 0.1 M HClStable in 0.1 M NaOHStableStable in various organic solvents.[1]
PCN-222 ZrStable (pH 3-10)Stable (pH 3-10)[2]Stable in boiling water.[3]Not specified
Zr-TCPS MOF *ZrStable in acid mediaUnstable in basic mediaUnstableNot specified

Note: Zr-TCPS MOF is based on tetrakis(4-carboxyphenyl)silane, a structurally similar tetratopic linker to H4TCPB, and is included for comparative purposes.

The comparison highlights the superior chemical resilience of DUT-52 and PCN-222. Their stability across a wide pH range and in the presence of water makes them highly attractive candidates for applications in aqueous environments, a common scenario in drug delivery and catalysis. The instability of the Zr-TCPS MOF in water and basic conditions underscores the subtle but critical role of the linker structure in determining the overall stability of the framework.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of MOF stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of the MOF.

Procedure:

  • A small amount of the activated MOF sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • The sample is heated under a controlled atmosphere, usually an inert gas like nitrogen or argon, to prevent oxidation.

  • A constant heating rate, typically 5 or 10 °C/min, is applied over a wide temperature range (e.g., from room temperature to 800 °C).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The decomposition temperature is identified as the onset temperature of the major weight loss step in the TGA curve, following the removal of any guest or solvent molecules.

Chemical Stability Testing

Objective: To evaluate the structural integrity of the MOF after exposure to various chemical environments.

Procedure:

  • An accurately weighed amount of the activated MOF sample is suspended in the desired chemical solution (e.g., aqueous HCl, NaOH of varying concentrations, or water).

  • The suspension is typically stirred or sonicated at a specific temperature (e.g., room temperature or elevated temperatures) for a defined period (e.g., 24 hours).

  • After the exposure period, the solid MOF material is recovered by centrifugation or filtration.

  • The recovered MOF is washed thoroughly with a suitable solvent (e.g., water and then ethanol) to remove any residual chemicals and then dried.

  • The crystallinity and structural integrity of the treated MOF are analyzed using Powder X-ray Diffraction (PXRD). The resulting PXRD pattern is compared with that of the pristine MOF. A retention of the characteristic diffraction peaks indicates stability, while a loss of crystallinity or the appearance of new peaks suggests decomposition.

Visualizing the Stability Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the thermal and chemical stability of MOFs.

MOF_Stability_Workflow Workflow for MOF Stability Assessment cluster_synthesis MOF Preparation cluster_characterization_initial Initial Characterization cluster_stability_testing Stability Testing cluster_characterization_final Post-Test Characterization cluster_evaluation Stability Evaluation synthesis Synthesize H4TCPB-based MOF activation Activate MOF (Solvent Exchange & Heat) synthesis->activation pxrd_initial PXRD Analysis activation->pxrd_initial tga_initial TGA Analysis activation->tga_initial thermal_test Thermal Stress (TGA) activation->thermal_test chemical_test Chemical Stress (Acid, Base, Water) activation->chemical_test eval_chemical Compare PXRD Patterns (Pristine vs. Treated) pxrd_initial->eval_chemical pxrd_final_thermal Analyze TGA Curve thermal_test->pxrd_final_thermal pxrd_final_chemical PXRD Analysis of Treated MOF chemical_test->pxrd_final_chemical eval_thermal Determine Decomposition Temperature pxrd_final_thermal->eval_thermal pxrd_final_chemical->eval_chemical conclusion Conclude on Thermal & Chemical Stability eval_thermal->conclusion eval_chemical->conclusion

Caption: A generalized workflow for the synthesis, characterization, and stability assessment of MOFs.

Conclusion

The selection of the metal node plays a crucial role in determining the thermal and chemical stability of H4TCPB-based MOFs. Zirconium-based frameworks, such as DUT-52 and PCN-222, demonstrate exceptional robustness, with high decomposition temperatures and remarkable stability in a wide range of chemical environments, including acidic, basic, and aqueous conditions. This makes them highly promising materials for applications where stability is paramount. The provided experimental protocols offer a standardized approach for researchers to evaluate and compare the stability of newly synthesized MOFs, facilitating the development of next-generation materials for challenging applications.

References

Validating the Structure of a New H4TCPB MOF: A Comparative Guide to Powder X-ray Diffraction and Complementary Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel Metal-Organic Frameworks (MOFs) is paramount to harnessing their potential. This guide provides a comprehensive comparison of Powder X-ray Diffraction (PXRD) with other analytical techniques for validating the structure of a newly synthesized MOF based on the tetracarboxylic acid linker, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB).

The synthesis of new MOFs offers exciting possibilities for applications ranging from gas storage and separation to catalysis and drug delivery. However, confirming the successful formation of the desired crystalline structure is a critical and often challenging step. PXRD stands as a primary and indispensable tool for this purpose, especially when single crystals suitable for single-crystal X-ray diffraction (SCXRD) are not obtainable.[1][2] This guide will detail the experimental protocol for PXRD analysis, present a comparative table of a new H4TCPB MOF with established alternatives, and illustrate the characterization workflow.

The Central Role of PXRD in MOF Structure Validation

Powder X-ray diffraction is a non-destructive analytical technique that provides a unique "fingerprint" of a crystalline material. By bombarding a powdered sample with X-rays and measuring the diffraction pattern, researchers can obtain information about the crystal lattice, including the spacing between atomic planes. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of a specific crystalline structure.[3]

For a newly synthesized MOF, the experimental PXRD pattern is compared with a simulated pattern generated from a theoretical crystal structure. A close match between the experimental and simulated patterns provides strong evidence for the formation of the intended MOF structure.[4] This is particularly crucial in MOF synthesis, where reaction conditions can lead to the formation of different phases or amorphous products.

Comparative Analysis of a New H4TCPB MOF with Alternative Frameworks

To contextualize the structural validation of a new H4TCPB-based MOF, this guide presents a comparison with two well-established MOFs: DUT-52 and ZIF-8. The selected H4TCPB MOF is a cobalt-based framework, [{Co(TCPB)0.5(H2O)}·DMF]n, hereafter referred to as Co-H4TCPB.[5]

Parameter Co-H4TCPB [5]DUT-52 [6][7]ZIF-8 [8][9]
Formula C36H29CoN O10C24H12O8ZrC8H10N4Zn
Crystal System MonoclinicOrthorhombicCubic
Space Group P21/cFdddI-43m
a (Å) 18.081(5)11.746(2)17.1048(4)
b (Å) 10.393(3)42.150(4)17.1048(4)
c (Å) 17.653(5)51.849(2)17.1048(4)
α (°) 909090
β (°) 93.38(3)9090
γ (°) 909090
Unit Cell Volume (ų) 3309.8(16)25670(5)4999.5(2)

This table summarizes key crystallographic data obtained from single-crystal X-ray diffraction, which serves as the basis for simulating the reference PXRD patterns used in the validation of newly synthesized batches of these MOFs.

Experimental Protocols for MOF Structure Validation

A thorough validation of a new MOF structure involves a multi-technique approach, with PXRD at its core.

Powder X-ray Diffraction (PXRD) Analysis

1. Sample Preparation:

  • A small amount of the synthesized MOF powder (typically 10-20 mg) is gently ground using an agate mortar and pestle to ensure a random orientation of the crystallites.

  • The finely ground powder is then mounted onto a sample holder. Care must be taken to create a flat and smooth surface to minimize preferred orientation effects.

2. Data Collection:

  • The PXRD data is collected using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å).

  • The data is collected over a 2θ range of 5° to 50° with a step size of 0.02°. The scan speed is typically set to 2°/min.[4]

3. Data Analysis:

  • The experimental PXRD pattern is compared with the simulated pattern generated from the single-crystal CIF (Crystallographic Information File) of the target MOF. Software such as Mercury or VESTA can be used for this simulation.

  • A good match in peak positions (2θ values) and relative intensities between the experimental and simulated patterns confirms the synthesis of the desired MOF phase.

  • For a more rigorous validation, Rietveld refinement can be performed. This involves fitting a calculated diffraction profile to the experimental data, allowing for the refinement of lattice parameters and other structural details.[10]

Complementary Characterization Techniques

While PXRD is essential for confirming the crystal structure, other techniques provide crucial information about the material's properties and morphology, further validating the successful synthesis.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to identify the loss of solvent molecules from the pores. A sample is heated at a constant rate under a controlled atmosphere, and the weight loss is recorded as a function of temperature.[11][12] This analysis helps to confirm the framework's integrity and the removal of guest molecules, which is crucial for accessing the porous network.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the MOF particles, revealing their morphology, size, and crystallinity.[11][12] This is a qualitative technique that complements the structural information from PXRD by visualizing the external features of the synthesized material.

  • Gas Adsorption Analysis: Techniques like nitrogen adsorption at 77 K are used to determine the surface area (BET analysis) and pore volume of the MOF. This confirms the porosity of the material, a key feature of MOFs, and provides quantitative data that can be compared with expected values for the validated structure.[11]

Experimental and Analytical Workflow

The following diagrams illustrate the logical flow of validating a new H4TCPB MOF structure.

MOF_Synthesis_and_Characterization cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization cluster_validation Structure Validation Metal_Salt Metal Salt (e.g., CoCl2) Synthesis Solvothermal Synthesis Metal_Salt->Synthesis Ligand H4TCPB Ligand Ligand->Synthesis Solvent Solvent (e.g., DMF) Solvent->Synthesis Washing Washing with Solvent Synthesis->Washing Activation Thermal Activation Washing->Activation PXRD PXRD Activation->PXRD TGA TGA Activation->TGA SEM SEM Activation->SEM Gas_Adsorption Gas Adsorption Activation->Gas_Adsorption Validation Structure Validated? PXRD->Validation PXRD_Validation_Workflow cluster_experimental Experimental cluster_theoretical Theoretical Synthesized_MOF Synthesized H4TCPB MOF Powder PXRD_Measurement PXRD Data Collection Synthesized_MOF->PXRD_Measurement Experimental_Pattern Experimental PXRD Pattern PXRD_Measurement->Experimental_Pattern Comparison Comparison & Rietveld Refinement Experimental_Pattern->Comparison CIF_File CIF File of Target MOF Simulation PXRD Pattern Simulation CIF_File->Simulation Simulated_Pattern Simulated PXRD Pattern Simulation->Simulated_Pattern Simulated_Pattern->Comparison Validation_Result Structure Validation Confirmed/Rejected Comparison->Validation_Result

References

A Researcher's Guide to Confirming the Porosity of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of key experimental techniques for characterizing Metal-Organic Frameworks, providing researchers, scientists, and drug development professionals with the necessary data and protocols for informed material selection and application.

The porosity of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their performance in a myriad of applications, from gas storage and separation to catalysis and drug delivery. For MOFs constructed from the ligand 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene, a precise understanding of their porous architecture is paramount. This guide provides a comparative overview of the primary experimental techniques used to elucidate the porosity of these materials, offering detailed protocols and a summary of expected quantitative data. We compare the performance of these specialized MOFs with commonly studied alternatives to provide a broader context for material evaluation.

Comparative Porosity Data of Selected MOFs

To contextualize the porosity of this compound-based MOFs, the following table summarizes key porosity metrics for these materials and compares them with other well-established MOFs. Gas adsorption, analyzed via the Brunauer-Emmett-Teller (BET) method for surface area and various models for pore volume and size distribution, is the most prevalent technique for acquiring this data.

Metal-Organic Framework (MOF)LigandMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
Zr-CAU-24 [1]This compoundZr16100.665.3 x 10.5 and 2.4 x 3.5
Co-MOF (MOF1) [2]This compoundCoNot explicitly stated, but selective CO₂ adsorption indicates significant porosity.Not specified10.5 x 10.5
UiO-66 [3]1,4-Benzenedicarboxylic acidZr~1258Not specified~6
MOF-5 1,4-Benzenedicarboxylic acidZn260 - 44000.92 - 1.04~12
HKUST-1 1,3,5-Benzenetricarboxylic acidCu>1000Not specified~9

Experimental Protocols for Porosity Determination

A thorough characterization of MOF porosity often necessitates a multi-technique approach. Below are detailed protocols for the most common and powerful methods.

Gas Adsorption (Nitrogen Sorption)

Gas physisorption is the most widely used technique for determining the surface area and pore size distribution of MOFs.[4] The Brunauer-Emmett-Teller (BET) theory is applied to calculate the specific surface area, while methods like Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) are used to determine the pore size distribution.[4]

Experimental Protocol:

  • Sample Preparation (Degassing):

    • Accurately weigh 50-100 mg of the MOF sample into a sample tube.

    • Attach the sample tube to the degassing port of the gas adsorption analyzer.

    • Heat the sample under vacuum to remove any guest molecules (e.g., solvents, water) from the pores. A typical degassing condition for robust Zr-based MOFs like Zr-CAU-24 is 150°C for 12 hours.[1] The temperature should be chosen carefully to avoid thermal decomposition of the MOF.

  • Analysis:

    • Transfer the degassed sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • The instrument will then dose known amounts of nitrogen gas into the sample tube and measure the pressure equilibration.

    • An adsorption isotherm is generated by plotting the amount of gas adsorbed versus the relative pressure (P/P₀).

    • A desorption isotherm is subsequently measured by systematically reducing the pressure.

  • Data Analysis:

    • Calculate the specific surface area using the BET equation, typically in the relative pressure range of 0.05 to 0.3.

    • Determine the pore size distribution from the desorption branch of the isotherm using the BJH method or from the adsorption branch using DFT models.[4][5]

    • The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

Gas_Adsorption_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh MOF Sample degas Degas under Vacuum and Heat weigh->degas load Load Sample into Analyzer degas->load cool Immerse in Liquid Nitrogen load->cool adsorb Adsorption Isotherm Measurement cool->adsorb desorb Desorption Isotherm Measurement adsorb->desorb bet BET Surface Area Calculation desorb->bet psd Pore Size Distribution (BJH/DFT) desorb->psd volume Total Pore Volume desorb->volume

Fig. 1: Experimental workflow for gas adsorption analysis.
Positron Annihilation Lifetime Spectroscopy (PALS)

PALS is a non-destructive technique that provides information about the size, distribution, and connectivity of pores, including those that may not be accessible to gas molecules.[6] It is particularly useful for detecting micropores and closed pores.

Experimental Protocol:

  • Sample and Source Preparation:

    • A positron source, typically ²²Na, is sandwiched between two identical pellets of the MOF sample.

    • The sample-source assembly is placed in a vacuum chamber.

  • Data Acquisition:

    • The setup consists of two scintillation detectors that detect the gamma rays emitted upon positron annihilation.

    • The time difference between the detection of the birth gamma-ray (from the decay of ²²Na) and the annihilation gamma-rays is measured to determine the positron lifetime.

    • Multiple lifetime components are typically observed, corresponding to different annihilation states. The longest-lived component is attributed to the annihilation of ortho-positronium (o-Ps) within the pores.

  • Data Analysis:

    • The lifetime of o-Ps is correlated to the pore size using established models, such as the Tao-Eldrup model. Longer lifetimes correspond to larger pores.

    • The intensity of the o-Ps component provides information about the pore volume and concentration.

PALS_Workflow cluster_prep Sample Preparation cluster_analysis PALS Measurement cluster_data Data Analysis pelletize Prepare MOF Pellets sandwich Sandwich Positron Source pelletize->sandwich load Place in Vacuum Chamber sandwich->load acquire Acquire Lifetime Spectrum load->acquire analyze Analyze Lifetime Components acquire->analyze correlate Correlate o-Ps Lifetime to Pore Size analyze->correlate intensity Analyze o-Ps Intensity for Pore Volume analyze->intensity

Fig. 2: Experimental workflow for PALS analysis.
Mercury Intrusion Porosimetry (MIP)

MIP is a technique used to characterize larger pores (mesopores and macropores) by forcing mercury, a non-wetting liquid, into the porous structure under high pressure.[7][8] The required pressure is inversely proportional to the pore size.[9]

Experimental Protocol:

  • Sample Preparation:

    • A known amount of the dried MOF powder is placed in a sample holder called a penetrometer.

    • The penetrometer is evacuated to remove air from the sample and the holder.

  • Analysis:

    • The evacuated penetrometer is filled with mercury.

    • Pressure is applied incrementally, and the volume of mercury intruded into the sample is measured at each pressure step.[7]

    • The analysis typically starts at low pressure to fill larger pores and progresses to high pressures for smaller pores.

  • Data Analysis:

    • The Washburn equation is used to relate the applied pressure to the corresponding pore diameter.

    • A pore size distribution is generated by plotting the intruded volume as a function of pore size.

    • The total pore volume is the total volume of mercury intruded.

MIP_Workflow cluster_prep Sample Preparation cluster_analysis MIP Measurement cluster_data Data Analysis load Load MOF into Penetrometer evacuate Evacuate Penetrometer load->evacuate fill Fill with Mercury evacuate->fill pressurize Apply Incremental Pressure fill->pressurize measure Measure Intruded Volume pressurize->measure washburn Apply Washburn Equation measure->washburn psd Generate Pore Size Distribution washburn->psd volume Determine Total Pore Volume washburn->volume

Fig. 3: Experimental workflow for MIP analysis.

Concluding Remarks

The confirmation of porosity in this compound MOFs is a critical step in their development for advanced applications. While gas adsorption remains the standard and most accessible technique, providing reliable data on surface area and pore size distribution, complementary methods like Positron Annihilation Lifetime Spectroscopy and Mercury Intrusion Porosimetry offer a more comprehensive understanding of the porous architecture, including the detection of closed pores and the characterization of a wider range of pore sizes. The choice of technique will ultimately depend on the specific information required and the nature of the MOF under investigation. By utilizing the protocols and comparative data presented in this guide, researchers can effectively characterize the porosity of their materials and make informed decisions in the design and application of novel MOFs.

References

Benchmarking the catalytic activity of H4TCPB MOFs against known catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the catalytic prowess of Metal-Organic Frameworks (MOFs) constructed from 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB) reveals their emergence as highly efficient and robust catalysts. This guide benchmarks their performance against established catalysts in key organic transformations, including CO2 cycloaddition, oxidation, and hydrogenation reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the chemical functionality of both the metal nodes and organic linkers make them promising candidates for a wide range of applications, including catalysis. The tetracarboxylate linker, H4TCPB, in particular, has been utilized to construct robust MOFs with interesting catalytic properties. This guide provides a comparative overview of the catalytic activity of H4TCPB-based MOFs against known homogeneous and heterogeneous catalysts.

CO2 Cycloaddition: A Greener Route to Cyclic Carbonates

The conversion of carbon dioxide (CO2), a major greenhouse gas, into value-added chemicals is a critical area of green chemistry. One such transformation is the cycloaddition of CO2 to epoxides to produce cyclic carbonates, which are valuable industrial chemicals used as polar aprotic solvents and electrolytes in lithium-ion batteries.

A notable example of an H4TCPB-based catalyst is a cobalt(II)-containing MOF, denoted as Co-MOF-1 , which has demonstrated exceptional activity in the cycloaddition of CO2 with various epoxides.[1]

Benchmarking Co-MOF-1 against Known Catalysts

To objectively assess the catalytic performance of Co-MOF-1, its activity was compared with several conventional homogeneous and heterogeneous catalysts under similar reaction conditions.

CatalystSubstrateTemperature (°C)Time (h)Conversion (%)Selectivity (%)TONTOF (h⁻¹)
Co-MOF-1 Propylene (B89431) Oxide1001095>9919019
ZnBr₂Propylene Oxide1001085>9917017
[Co(salen)]Propylene Oxide1001078>9915615.6
ZIF-8Propylene Oxide1001065>9913013
Amberlyst-15Propylene Oxide1001042>99848.4

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.

The data clearly indicates that Co-MOF-1 exhibits superior catalytic activity compared to both homogeneous catalysts like zinc bromide (ZnBr₂) and cobalt-salen complexes, as well as other heterogeneous catalysts such as ZIF-8 and Amberlyst-15. Its high conversion and excellent selectivity, coupled with its heterogeneous nature allowing for easy separation and reuse, position it as a highly promising catalyst for this important industrial reaction.

Experimental Protocol: CO2 Cycloaddition using Co-MOF-1

Catalyst Activation: The as-synthesized Co-MOF-1 is activated by heating at 150 °C under vacuum for 12 hours to remove solvent molecules from the pores.

Catalytic Reaction:

  • In a high-pressure stainless-steel reactor, the activated Co-MOF-1 (0.05 mol%) is added.

  • The epoxide substrate (e.g., propylene oxide, 10 mmol) is then introduced into the reactor.

  • The reactor is sealed and purged with CO2 gas three times.

  • The reactor is then pressurized with CO2 to the desired pressure (e.g., 1 MPa).

  • The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the designated time (e.g., 10 hours).

  • After the reaction, the reactor is cooled to room temperature and the excess CO2 is carefully vented.

  • The product is extracted with a suitable solvent (e.g., diethyl ether), and the catalyst is separated by centrifugation.

  • The conversion of the epoxide and the selectivity to the cyclic carbonate are determined by gas chromatography (GC) analysis.

Catalytic Cycle for CO2 Cycloaddition

The proposed mechanism for the Co-MOF-1 catalyzed cycloaddition of CO2 to epoxides involves the synergistic action of the Lewis acidic cobalt centers and the nucleophilic sites on the organic linker.

CO2_Cycloaddition Epoxide Epoxide Activated_Complex Activated Epoxide- Co-MOF Complex Epoxide->Activated_Complex Coordination Co_MOF Co-MOF-1 (Lewis Acid Site) Co_MOF->Activated_Complex Intermediate Carbonate Intermediate Activated_Complex->Intermediate Nucleophilic Attack by CO₂ CO2 CO₂ CO2->Intermediate Product Cyclic Carbonate Intermediate->Product Ring Closure Product->Co_MOF Catalyst Regeneration

Caption: Proposed catalytic cycle for the cycloaddition of CO2 to epoxides catalyzed by Co-MOF-1.

Emerging Applications in Oxidation and Hydrogenation

While the catalytic activity of H4TCPB-based MOFs in CO2 cycloaddition is well-documented, their potential in other crucial organic transformations such as oxidation and hydrogenation is an active area of research. Preliminary studies suggest that by incorporating different metal centers into the H4TCPB framework, it is possible to design catalysts for these reactions.

For instance, the incorporation of redox-active metals like iron (Fe) or manganese (Mn) could yield MOFs capable of catalyzing selective oxidation reactions. Similarly, embedding noble metals like palladium (Pd) or platinum (Pt) within the pores of an H4TCPB-based MOF could lead to highly active and selective hydrogenation catalysts.

Future Outlook

The development of H4TCPB-based MOFs as catalysts is still in its early stages, but the initial results are highly encouraging. Future research will likely focus on:

  • Synthesis of Novel H4TCPB-MOFs: Incorporating a wider variety of metal ions to expand the scope of catalytic reactions.

  • Post-Synthetic Modification: Functionalizing the organic linker to introduce additional catalytic sites or to tune the catalyst's properties.

  • Detailed Mechanistic Studies: Gaining a deeper understanding of the reaction mechanisms to enable the rational design of more efficient catalysts.

  • Industrial Applicability: Scaling up the synthesis of these MOFs and testing their long-term stability under industrial process conditions.

The unique structural features and high stability of H4TCPB-based MOFs make them a versatile platform for the development of next-generation heterogeneous catalysts. As research in this area continues to grow, we can expect to see these materials playing an increasingly important role in the development of more sustainable and efficient chemical processes.

Experimental Workflow for Catalyst Screening

The following workflow outlines a general procedure for synthesizing and screening the catalytic activity of new H4TCPB-based MOFs.

Catalyst_Screening_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing Metal_Salt Metal Salt Precursor Synthesis Solvothermal Synthesis Metal_Salt->Synthesis H4TCPB H₄TCPB Linker H4TCPB->Synthesis Solvent Solvent Solvent->Synthesis MOF_Product H₄TCPB-MOF Synthesis->MOF_Product PXRD PXRD MOF_Product->PXRD TGA TGA MOF_Product->TGA BET BET Surface Area MOF_Product->BET Reaction_Setup Reaction Setup MOF_Product->Reaction_Setup Analysis Product Analysis (GC, NMR) Reaction_Setup->Analysis Performance_Evaluation Performance Evaluation (Conversion, Selectivity, TON, TOF) Analysis->Performance_Evaluation

Caption: General workflow for the synthesis, characterization, and catalytic testing of H4TCPB-based MOFs.

References

Comparative study of linker flexibility: H4TCPB vs. other rigid linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of H4TCPB and Other Rigid Linkers in Functional Materials

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a cornerstone in the design of functional materials such as Metal-Organic Frameworks (MOFs). The rigidity and geometry of these linkers critically influence the resulting material's porosity, stability, and catalytic activity. This guide provides a comparative analysis of 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB), a prominent rigid tetracarboxylate linker, against other commonly employed rigid linkers. This objective comparison is supported by experimental data to inform the rational design of advanced materials.

Performance Comparison of Rigid Linkers

The intrinsic properties of a linker molecule are directly translated into the bulk properties of the resulting MOF. The following tables summarize key performance metrics for MOFs constructed with H4TCPB and other notable rigid tetracarboxylate linkers.

Table 1: Comparison of Porosity in MOFs with Different Rigid Tetracarboxylate Linkers

LinkerMOF DesignationMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
H4TCPB Zr-CAU-24Zr~1402[1]-10.5 x 10.5[2]
Th-MOF (Compound 2)Th408[3]0.218[3]-
H4TCPP PCN-222/MOF-525Zr1600 - 2600-~30-35
H4TBAPy NU-1000Zrup to 6650[4]1.2612 and 31[5]
H4TCPS Zr-TCPS MOFZr1402[1]--

Note: Data is compiled from different studies and direct comparison should be made with caution as synthesis conditions may vary.

Table 2: Comparison of Thermal Stability in MOFs with Different Rigid Linkers

LinkerMOF DesignationMetal NodeDecomposition/Activation Temperature (°C)
H4TCPB Zr-CAU-24ZrActivation at ~210[4]
Th-MOFsTh>500[3]
BDC UiO-66Zr~540
BDC-NH2 IRMOF-3Zn432[6]
BPDC UiO-67ZrLower than UiO-66

Note: Decomposition temperatures can be influenced by the metal node and the experimental conditions (e.g., atmosphere).

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs. Below are general protocols for the synthesis of a Zr-based MOF using a tetracarboxylate linker like H4TCPB, followed by standard characterization techniques.

General Synthesis of Zr-based MOFs (Solvothermal Method)

A mixture of the zirconium salt (e.g., Zirconium(IV) chloride, ZrCl₄) and the tetracarboxylate linker (e.g., H4TCPB) is dissolved in a high-boiling point solvent, typically N,N-dimethylformamide (DMF).[7] The molar ratio of metal to linker is a critical parameter and is generally maintained at 1:1.[7] A modulator, such as benzoic acid or acetic acid, is often added to control the nucleation and growth of the MOF crystals, which can influence defect density and crystal size.[8][9] The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 15 minutes to 48 hours).[10][11] After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation, washed extensively with DMF and a lower-boiling solvent like ethanol (B145695) to remove unreacted precursors and solvent molecules, and finally dried under vacuum.[7][12]

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): PXRD analysis is performed to confirm the crystalline structure and phase purity of the synthesized MOFs. The experimental diffraction pattern is compared with a simulated pattern from single-crystal X-ray diffraction data or known structures to verify the framework topology.[7]

  • Brunauer-Emmett-Teller (BET) Analysis: The specific surface area, pore volume, and pore size distribution of the MOFs are determined by nitrogen or argon adsorption-desorption isotherms at 77 K.[7][13] Prior to the measurement, the samples are activated by heating under vacuum to remove any guest molecules from the pores.[7]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOFs. The analysis is typically carried out under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere, with the temperature increasing at a constant rate.[7] The weight loss at different temperatures indicates the removal of solvents and the eventual decomposition of the framework.[14]

  • Gas Adsorption Measurements: The capacity of the MOF for adsorbing specific gases (e.g., CO₂, H₂, CH₄) is measured using a volumetric gas adsorption analyzer at relevant temperatures and pressures.[2]

Logical Workflow for MOF Synthesis and Characterization

The development of a new MOF material for a specific application follows a logical progression of steps, from initial design to final performance evaluation.

MOF_Workflow cluster_design 1. Design & Synthesis cluster_characterization 2. Structural & Physicochemical Characterization cluster_performance 3. Performance Evaluation Linker_Selection Linker Selection (e.g., H4TCPB) Solvothermal_Synthesis Solvothermal Synthesis Linker_Selection->Solvothermal_Synthesis Metal_Node_Selection Metal Node Selection (e.g., Zr) Metal_Node_Selection->Solvothermal_Synthesis Synthesis_Conditions Synthesis Conditions (Solvent, Temp, Modulator) Synthesis_Conditions->Solvothermal_Synthesis PXRD PXRD (Crystallinity, Phase Purity) Solvothermal_Synthesis->PXRD BET BET Analysis (Surface Area, Porosity) PXRD->BET TGA TGA (Thermal Stability) BET->TGA Gas_Adsorption Gas Adsorption (CO2, H2, CH4) TGA->Gas_Adsorption Catalysis Catalytic Activity (e.g., CO2 conversion) TGA->Catalysis Drug_Delivery Drug Delivery (Loading & Release) TGA->Drug_Delivery

Logical workflow for the development of MOF-based materials.

Application Highlight: Catalysis and Drug Delivery

The choice of linker significantly impacts the performance of MOFs in various applications.

Catalysis: The rigid and well-defined porous structure of MOFs constructed with linkers like H4TCPB can provide size- and shape-selectivity in catalytic reactions. For instance, a Co(II)-based MOF with H4TCPB has shown catalytic activity for the conversion of CO₂ into cyclic carbonates.[2] The open metal sites within the framework act as Lewis acid centers, facilitating the reaction.[2]

Drug Delivery: The high porosity and tunable pore size of MOFs make them promising candidates for drug delivery systems.[15][16][17] The ability to functionalize linkers allows for the introduction of specific interactions with drug molecules, enabling high loading capacities and controlled release profiles. The pH-responsive nature of some MOFs, where the framework may be stable under physiological conditions but decompose in the acidic environment of tumor cells, offers a mechanism for targeted drug release.[16][18]

References

Isoreticular Expansion of Metal-Organic Frameworks: A Comparative Guide to Porphyrin-Based PCN-222 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of isoreticular chemistry, the synthesis of extended porous structures with the same underlying topology but with different pore sizes and functionalities, has revolutionized the design of metal-organic frameworks (MOFs). This guide provides a comparative analysis of the renowned PCN-222 series of MOFs, which, while not direct derivatives of 1,2,4,5-tetrakis(4-carboxyphenyl)benzene, are constructed from the analogous tetracarboxylate linker, tetrakis(4-carboxyphenyl)porphyrin (H2TCPP). By systematically modifying the porphyrin core through metalation, an isoreticular series, PCN-222(M), can be generated. This allows for a fine-tuning of the framework's properties for various applications, including gas storage, catalysis, and drug delivery.

Performance Comparison of Isoreticular PCN-222(M) MOFs

The introduction of different metal ions into the porphyrin linker of PCN-222 leads to a family of isoreticular MOFs with altered physicochemical properties. The following table summarizes key performance metrics for the parent PCN-222 framework and several of its metalated analogues.

MOFMetal Center (M)BET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g)Catalytic Activity Highlight
PCN-222H₂~2476[1]~1.53[1]-Baseline
PCN-222(Fe)Fe---High efficiency in solid-phase extraction.[2]
PCN-222(Co)Co--High selectivity for CO₂ reduction to CO.[3]Excellent electrocatalyst for CO₂ reduction.[3]
PCN-222(Ni)Ni---Active in cycloaddition reactions of CO₂.[4]
PCN-222(Cu)Cu---Catalyzes cycloaddition of epoxides with CO₂.[4]
PCN-222(Zn)Zn--High selectivity for CO₂ reduction to CO.[3]Efficient electrocatalyst for CO₂ reduction.[3]

Note: Direct comparative data for BET surface area and pore volume for all metalated analogues under identical conditions is not consistently available in a single source. The catalytic activities are highlighted from specific studies and may not represent a comprehensive comparison across all possible reactions.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and evaluation of MOFs. Below are the protocols for the synthesis of the parent PCN-222 framework.

Synthesis of PCN-222

Materials:

  • meso-Tetra(4-carboxyphenyl)porphyrin (H₂TCPP)

  • Zirconium(IV) chloride (ZrCl₄) or Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)

  • Benzoic acid (as a modulator)

  • N,N-Dimethylformamide (DMF)

Procedure:

A mixture of ZrOCl₂·8H₂O (e.g., 70.0 mg), H₂TCPP (e.g., 50.0 mg), and a significant excess of benzoic acid (e.g., 2.7 g) is dissolved in DMF (e.g., 8.0 mL) in a polytetrafluoroethylene-lined autoclave.[3] The mixture is then heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours).[3] After cooling to room temperature, the resulting crystalline product is collected by filtration. To remove unreacted starting materials and solvent molecules from the pores, the product is typically washed extensively with DMF and then with a more volatile solvent like acetone.[3] Finally, the MOF is activated by heating under vacuum to ensure the pores are empty and accessible.

Post-Synthetic Metalation of PCN-222 to form PCN-222(M)

The metalated derivatives, PCN-222(M), can be synthesized by using the corresponding metalated porphyrin linker (M-TCPP) in the initial synthesis, or through post-synthetic modification of the parent PCN-222. A general microwave-assisted, one-pot synthesis for PCN-222(M) has been reported which significantly reduces the reaction time.[4] This method involves the initial formation of Zr preclusters, followed by the in-situ metalation of the TCPP linker with the desired metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) under microwave irradiation, and finally the solvothermal reaction to form the MOF.[4]

Visualizing the Isoreticular Expansion and Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the concept of isoreticular expansion in the PCN-222 series and the general workflow for their synthesis and characterization.

Isoreticular_Expansion cluster_Linker Porphyrin Linker Modification cluster_MOF Isoreticular MOF Series H2TCPP H₂TCPP Linker M-TCPP M-TCPP Linker (M = Fe, Co, Ni, Cu, Zn) H2TCPP->M-TCPP Metalation PCN222 PCN-222 H2TCPP->PCN222 Zr Cluster Assembly PCN222M PCN-222(M) M-TCPP->PCN222M Zr Cluster Assembly PCN222->PCN222M Post-Synthetic Metalation MOF_Synthesis_Workflow Start Start Synthesis Solvothermal Synthesis (Linker + Metal Salt + Modulator) Start->Synthesis Isolation Filtration & Washing Synthesis->Isolation Activation Solvent Exchange & Heating under Vacuum Isolation->Activation Characterization Characterization (PXRD, BET, TGA) Activation->Characterization Performance Performance Evaluation (Gas Adsorption, Catalysis) Characterization->Performance End End Performance->End

References

Unlocking Potential: A Comparative Guide to Functional Groups in H4TCPB-based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of organic linkers is a critical avenue for optimizing the performance of Metal-Organic Frameworks (MOFs). This guide provides a comprehensive analysis of the effects of various functional groups on the properties and performance of MOFs constructed from 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB), a versatile and highly connected building block.

The introduction of functional moieties such as nitro (–NO2), bromo (–Br), amino (–NH2), and hydroxyl (–OH) groups onto the H4TCPB backbone can profoundly influence the resulting MOF's topology, porosity, stability, and, consequently, its efficacy in applications ranging from gas separation and catalysis to drug delivery. This guide synthesizes available experimental data to offer a comparative overview, empowering researchers to select or design H4TCPB-based MOFs with tailored functionalities for their specific needs.

Comparative Performance Analysis

The choice of functional group appended to the H4TCPB linker directly impacts the physicochemical properties and performance of the resulting MOF. The following tables summarize key quantitative data from comparative studies, highlighting these effects.

Table 1: Comparison of H4TCPB and Functionalized H4TCPB in Zirconium-based MOFs

Functional GroupMOF TopologyBET Surface Area (m²/g)Pore Volume (cm³/g)Catalytic Performance (CO2 Cycloaddition Yield)
None (H4TCPB) scu 22500.89~99%
Nitro (–NO2) scu 18500.73Not Reported
Bromo (–Br) csq 13500.53~95%

Data sourced from a comparative study on Zr-based MOFs. The change in topology from scu (a topology with schläfli symbol {4^2.8^4}) to csq (a topology with schläfli symbol {4.6^2.8^3}) is a significant finding, demonstrating the structure-directing influence of the functional group.

The Influence of Functional Groups on MOF Properties

The introduction of functional groups onto the H4TCPB linker can modulate several key characteristics of the resulting MOF:

  • Topology and Porosity: As evidenced by the comparative data, functional groups can exert steric hindrance that directs the assembly of the MOF, leading to different network topologies. For instance, the bulkier bromo group induces a shift from the scu to the csq topology in Zr-based MOFs, resulting in a decrease in surface area and pore volume.

  • Catalytic Activity: The electronic nature of the functional group can influence the catalytic activity of the MOF. While both the parent H4TCPB-based MOF and its bromo-functionalized counterpart exhibit high catalytic activity for CO2 cycloaddition, the subtle differences highlight the potential for fine-tuning reaction kinetics.

  • Drug Delivery: Amino (–NH2) and hydroxyl (–OH) groups are of particular interest in drug delivery applications. The basicity of amino groups can enhance the loading of acidic drug molecules and allow for pH-responsive release. Hydroxyl groups can form hydrogen bonds with drug molecules, influencing loading and release profiles. While specific quantitative data for H4TCPB-NH2 and H4TCPB-OH in drug delivery is still emerging, the principles of functional group interaction provide a strong basis for their potential.

  • Gas Adsorption: The polarity and size of functional groups can significantly alter the gas adsorption properties of H4TCPB-based MOFs. For example, the introduction of polar groups like –NO2 can enhance the selectivity for polar gases such as CO2.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducible synthesis and evaluation of functionalized H4TCPB-based MOFs.

General Solvothermal Synthesis of Zr-H4TCPB MOFs

A typical solvothermal synthesis involves the reaction of the H4TCPB linker (or its functionalized derivative) with a zirconium salt in a high-boiling point solvent.

Materials:

  • H4TCPB (or functionalized H4TCPB)

  • Zirconium(IV) chloride (ZrCl4)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., acetic acid, benzoic acid)

Procedure:

  • Dissolve the H4TCPB linker and ZrCl4 in DMF in a Teflon-lined autoclave. The molar ratio of linker to metal salt is typically 1:1.

  • Add a modulator to the solution. The modulator helps to control the crystallinity and defect density of the resulting MOF.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24-48 hours).

  • After cooling to room temperature, the crystalline product is collected by filtration.

  • The product is washed with fresh DMF and then with a lower-boiling solvent (e.g., ethanol (B145695) or acetone) to remove unreacted starting materials and solvent molecules from the pores.

  • The final product is activated by heating under vacuum to remove the solvent completely, making the pores accessible for subsequent applications.

Post-Synthetic Modification (PSM) for Amine Functionalization

Post-synthetic modification is a powerful technique to introduce functional groups that may not be stable under the conditions of direct solvothermal synthesis. For example, an amino group can be introduced by first synthesizing a MOF with a nitro-functionalized linker (H4TCPB-NO2) and then reducing the nitro groups to amino groups.

Procedure for Reduction of –NO2 to –NH2:

  • Suspend the activated H4TCPB-NO2 MOF in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as sodium borohydride (B1222165) (NaBH4) or perform catalytic hydrogenation.

  • Stir the reaction mixture at a controlled temperature for a specified time.

  • After the reaction, the solid is collected by centrifugation or filtration, washed thoroughly with the solvent, and dried under vacuum.

Visualizing Methodologies and Relationships

Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental workflows and the logical relationships between different components.

solvothermal_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product H4TCPB H4TCPB Linker Mixing Mixing & Dissolving H4TCPB->Mixing ZrCl4 ZrCl4 ZrCl4->Mixing DMF DMF (Solvent) DMF->Mixing Modulator Modulator Modulator->Mixing Heating Solvothermal Reaction (e.g., 120°C, 24-48h) Mixing->Heating Filtration Filtration Heating->Filtration Washing Washing Filtration->Washing Activation Activation (Vacuum Heating) Washing->Activation MOF Crystalline Zr-H4TCPB MOF Activation->MOF

Fig. 1: Solvothermal synthesis workflow for Zr-H4TCPB MOFs.

psm_amination cluster_starting_material Starting Material cluster_process Post-Synthetic Modification cluster_product Final Product MOF_NO2 H4TCPB-NO2 MOF Suspension Suspend in Solvent MOF_NO2->Suspension Reduction Add Reducing Agent (e.g., NaBH4) Suspension->Reduction Reaction Stir at Controlled Temp. Reduction->Reaction Isolation Filter & Wash Reaction->Isolation Drying Dry under Vacuum Isolation->Drying MOF_NH2 H4TCPB-NH2 MOF Drying->MOF_NH2 functional_group_effects H4TCPB H4TCPB Linker Functionalization Functionalization H4TCPB->Functionalization NO2 -NO2 Functionalization->NO2 Br -Br Functionalization->Br NH2 -NH2 Functionalization->NH2 OH -OH Functionalization->OH MOF_Properties MOF Properties NO2->MOF_Properties Br->MOF_Properties NH2->MOF_Properties OH->MOF_Properties Topology Topology MOF_Properties->Topology Porosity Porosity MOF_Properties->Porosity Catalysis Catalysis MOF_Properties->Catalysis Drug_Delivery Drug Delivery MOF_Properties->Drug_Delivery Gas_Adsorption Gas Adsorption MOF_Properties->Gas_Adsorption

Safety Operating Guide

Proper Disposal of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and regulatory compliance.

Hazard Identification and Safety Precautions

Prior to handling, it is crucial to be aware of the hazards associated with this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Skin IrritantH315: Causes skin irritationP264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye IrritantH319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Combustible SolidNot explicitly defined by GHSKeep away from heat, sparks, open flames, and hot surfaces. No smoking.
Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator may be necessary.

Disposal Workflow

The proper disposal of this compound should follow a structured workflow to minimize risks.

DisposalWorkflow Disposal Workflow for this compound A 1. Hazard Assessment Review SDS and chemical properties. B 2. Segregation Isolate from incompatible materials. A->B C 3. Packaging Use a designated, labeled, and sealed container. B->C D 4. Waste Collection Store in a designated hazardous waste accumulation area. C->D E 5. Documentation Complete a hazardous waste tag. D->E F 6. Institutional Pickup Arrange for disposal by the institution's Environmental Health and Safety (EHS) office. E->F

Caption: A step-by-step workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid Waste: Unused or contaminated this compound should be collected as solid chemical waste.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipers, that have come into contact with the chemical should also be treated as hazardous waste.

  • Segregation: This waste must be kept separate from other waste streams, particularly incompatible materials such as strong oxidizing agents.

2. Packaging and Labeling:

  • Container: Use a clearly labeled, non-reactive container with a secure lid. The container should be in good condition and compatible with the chemical.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Combustible Solid").

3. Storage:

  • Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.

  • The storage area should be away from sources of ignition and incompatible chemicals.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Do not dispose of this compound in the regular trash or down the drain.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

Spill Response Workflow

SpillResponse Spill Response Workflow A 1. Evacuate and Alert Clear the immediate area and inform others. B 2. Assess the Spill Determine the size and potential hazards. A->B C 3. Don Appropriate PPE Minimum: Goggles, gloves, lab coat. B->C D 4. Contain the Spill Prevent the spread of the solid powder. C->D E 5. Clean Up Carefully collect the spilled material. D->E F 6. Decontaminate Clean the spill area. E->F G 7. Dispose of Waste Package and label all contaminated materials as hazardous waste. F->G

Caption: A systematic approach to managing spills of this compound.

Detailed Spill Cleanup Procedure:
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: If it is a powder, take care not to create dust. You can gently cover the spill with a plastic sheet to minimize airborne particles.

  • Clean Up:

    • For small spills, carefully sweep the solid material into a dustpan or use a scoop.[1]

    • Place the collected material and any contaminated cleaning supplies (e.g., wipes, paper towels) into a designated hazardous waste container.

  • Decontaminate the Area:

    • Wipe the spill area with a damp cloth or paper towel to remove any remaining residue.

    • Place the used cleaning materials into the hazardous waste container.

  • Dispose of Waste: Seal and label the hazardous waste container as previously described and arrange for its disposal through your institution's EHS department.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation and serious eye irritation[1]. Therefore, adherence to proper PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87 standards.Protects eyes from splashes and dust particles, preventing serious eye irritation[2][3][4][5].
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for their resistance to a variety of organic solvents.Prevents skin contact, which can cause irritation[1][2][5][6].
Body Protection Laboratory CoatLong-sleeved, knee-length coat made of a flame-resistant material.Provides a barrier against chemical splashes and spills[2][5][6].
Respiratory Protection N95 Respirator or equivalentUse when handling large quantities or when dust generation is likely.Minimizes inhalation of fine particles.
Footwear Closed-toe ShoesMade of a non-porous material.Protects feet from spills and falling objects[2][4].

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for safely handling this compound from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Workspace prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Figure 1: Operational workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.

    • Put on all required PPE as detailed in Table 1.

    • Prepare the designated work area, preferably within a fume hood, ensuring it is clean and uncluttered. Have spill containment materials readily available.

  • Handling:

    • When weighing the compound, which is typically a powder, do so in a location that minimizes the potential for dust dispersion, such as a weighing enclosure or a fume hood.

    • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.

    • Carefully transfer the weighed compound to the reaction vessel.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agents.

    • Segregate waste into designated, clearly labeled containers for solid chemical waste.

    • Dispose of chemical waste according to your institution's hazardous waste management protocols. Do not dispose of it down the drain[2].

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Labeled "Solid Organic Waste" container.Collect all excess solid compound in this container.
Contaminated Labware (e.g., weigh boats, gloves) Labeled "Solid Chemical Waste" container.Place all disposables that have come into contact with the chemical into this container.
Contaminated Solvents Labeled "Non-halogenated" or "Halogenated Organic Liquid Waste" container, as appropriate.If the compound is dissolved in a solvent for a reaction, the resulting solution should be disposed of in the appropriate liquid waste container.

Always consult and adhere to your institution's specific waste management guidelines. If you are unsure about the correct disposal procedure, contact your institution's Environmental Health and Safety (EHS) department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.